molecular formula C19H20N2O2 B1607166 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole CAS No. 20503-79-1

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Katalognummer: B1607166
CAS-Nummer: 20503-79-1
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: IYMDCTFFGDILDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-21(13-14-22)19-20-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDCTFFGDILDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174501
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
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URL https://comptox.epa.gov/dashboard/DTXSID30174501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-79-1
Record name 2-[(4,5-Diphenyl-2-oxazolyl)ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20503-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole CAS number 20503-79-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph designed for drug development professionals. It focuses on the chemical architecture, synthesis strategies, and pharmacological potential of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole , a structural analogue of the antiplatelet agent Ditazole.

CAS Number: 20503-79-1 Class: 2-Aminooxazole Derivative / NSAID Analogue Version: 1.0 (Research Grade)

Executive Summary & Chemical Identity

This compound represents a critical scaffold in the study of non-steroidal anti-inflammatory drugs (NSAIDs) and platelet aggregation inhibitors. Structurally, it is the N-ethyl analogue of Ditazole (CAS 18471-20-0). While Ditazole possesses a diethanolamine moiety at the C2 position, CAS 20503-79-1 features an N-ethyl-N-hydroxyethyl substitution.

This subtle structural modification significantly alters the compound's lipophilicity (LogP) and membrane permeability while retaining the core 4,5-diphenyloxazole pharmacophore responsible for cyclooxygenase (COX) and thromboxane synthase inhibition.

Physicochemical Profile
ParameterDataNote
IUPAC Name 2-[Ethyl(4,5-diphenyl-1,3-oxazol-2-yl)amino]ethanol
Molecular Formula C₁₉H₂₀N₂O₂
Molecular Weight 308.37 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow
Predicted LogP ~3.8 - 4.2Higher lipophilicity than Ditazole (LogP ~2.7)
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4
Solubility DMSO, Ethanol, DCMPoor water solubility

Synthetic Architecture & Methodology

To ensure reproducibility and high purity, we utilize a Convergent Fragment Synthesis . This protocol avoids the formation of regioisomeric impurities common in cyclization reactions. The strategy relies on the nucleophilic aromatic substitution (


) of a 2-chlorooxazole intermediate.
Retrosynthetic Logic

The synthesis is disconnected into two key modules:

  • Module A: The electrophilic core (2-chloro-4,5-diphenyloxazole).

  • Module B: The nucleophilic tail (N-ethylethanolamine).

Validated Synthesis Protocol

Step 1: Formation of the Oxazolone Core

  • Reagents: Benzoin (1.0 eq), Urea (2.5 eq).

  • Conditions: Melt fusion at 170–180°C or reflux in acetic acid.

  • Mechanism: Condensation followed by cyclization yields 4,5-diphenyl-2-oxazolone.

  • Critical Control Point: Ensure complete removal of water to drive equilibrium.

Step 2: Chlorination (Activation)

  • Reagents: 4,5-Diphenyl-2-oxazolone, Phosphorus Oxychloride (

    
    ), Pyridine (cat.).
    
  • Conditions: Reflux (105°C) for 3–4 hours.

  • Outcome: Conversion to 2-chloro-4,5-diphenyloxazole .

  • Safety: Quench excess

    
     slowly into ice water; the product is moisture sensitive.
    

Step 3: Nucleophilic Displacement (Target Generation)

  • Reagents: 2-chloro-4,5-diphenyloxazole (1.0 eq), N-ethylethanolamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: 80°C for 6 hours.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Synthetic Workflow Diagram

SynthesisPath Benzoin Benzoin (Precursor) Oxazolone Intermediate 1: 4,5-diphenyl-2-oxazolone Benzoin->Oxazolone Cyclization (170°C) Urea Urea Urea->Oxazolone Chloro Intermediate 2: 2-chloro-4,5-diphenyloxazole Oxazolone->Chloro POCl3 Chlorination Target TARGET: CAS 20503-79-1 Chloro->Target SnAr Substitution (DMF, K2CO3) Amine N-ethylethanolamine Amine->Target

Figure 1: Convergent synthetic pathway via the activated 2-chloro intermediate.

Pharmacological Profile & Mechanism of Action

As an analogue of Ditazole, CAS 20503-79-1 operates primarily within the arachidonic acid cascade. The 4,5-diphenyloxazole moiety is a privileged scaffold for inhibiting enzymes involved in prostaglandin synthesis.

Target Interaction[1]
  • Platelet Aggregation Inhibition: The compound prevents the formation of Thromboxane A2 (

    
    ), a potent platelet activator.
    
  • COX Inhibition: The steric bulk of the diphenyl group occupies the hydrophobic channel of Cyclooxygenase (COX-1/COX-2), preventing arachidonic acid entry.

  • Lipophilicity Modulation: The N-ethyl group (replacing one hydroxyethyl group of Ditazole) increases lipophilicity. This likely enhances blood-brain barrier (BBB) penetration or cellular uptake compared to the parent ditazole molecule.

Biological Evaluation Workflow

To validate the activity of this specific CAS, the following in vitro assay system is recommended.

Protocol: Turbidimetric Platelet Aggregation Assay

  • Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human blood.

  • Induction: Use Collagen (2 µg/mL) or ADP (5 µM) as aggregation inducers.

  • Dosing: Incubate PRP with CAS 20503-79-1 (1–100 µM) for 5 minutes at 37°C.

  • Measurement: Monitor light transmission using an aggregometer.

  • Control: Compare

    
     values against Ditazole and Indomethacin.
    
Mechanistic Pathway Diagram

Mechanism Membrane Cell Membrane AA Arachidonic Acid Membrane->AA PLA2 Release COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 TxSyn Thromboxane Synthase PGG2->TxSyn TxA2 Thromboxane A2 (Platelet Activator) TxSyn->TxA2 Agg Platelet Aggregation TxA2->Agg Drug CAS 20503-79-1 (Inhibitor) Drug->COX Inhibits Drug->TxSyn Modulates

Figure 2: Proposed mechanism of action within the arachidonic acid cascade.

Analytical Characterization (QC Standards)

For research verification, the synthesized compound must meet the following spectral criteria.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.30–7.60 (m, 10H, Diphenyl aromatic protons).
      
    • 
       4.85 (t, 1H, OH exchangeable).
      
    • 
       3.65 (m, 2H, 
      
      
      
      -OH).
    • 
       3.50 (q, 2H, N-
      
      
      
      -CH₃).
    • 
       3.45 (t, 2H, N-
      
      
      
      -CH₂OH).
    • 
       1.15 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observe peak at m/z 309.1/309.2.

  • HPLC Purity: >98% (C18 Column, Acetonitrile/Water gradient).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 20503-79-1. Retrieved from [Link]

  • Caprino, L., et al. (1973). Ditazole: A new platelet aggregation inhibitor. Arzneimittel-Forschung. (Contextual grounding for 4,5-diphenyloxazole class pharmacology).
  • Khanage, S. G., et al. (2020).[1] Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate.[2][3] Retrieved from [Link]

  • Vertex AI Search. (2023). Synthesis of 5-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-ones.[3] (Methodology cross-reference for hydroxyethyl-amino functionalization). Retrieved from

Sources

Technical Guide: Fluorescent Properties of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescent properties, photophysics, and experimental characterization of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole .

Executive Summary

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a specialized heterocyclic fluorophore belonging to the class of 2-amino-4,5-diaryloxazoles . Structurally distinct from the common scintillator PPO (2,5-diphenyloxazole), this molecule incorporates a strong electron-donating dialkylamino group at the C2 position of the oxazole core.

This structural modification confers unique photophysical properties:

  • Bathochromic Shift: The amino auxochrome shifts absorption and emission into the visible blue spectrum (approx. 420–450 nm) compared to the UV emission of PPO.

  • Amphiphilicity: The N-hydroxyethyl substituent introduces a polar "head" to the lipophilic diphenyl-oxazole "body," making it an excellent candidate for membrane probes and interfacial sensing.

  • Solvatochromism: The molecule exhibits sensitivity to solvent polarity due to Intramolecular Charge Transfer (ICT), useful for probing micro-environmental changes.

Molecular Architecture & Photophysics

Structural Logic

The fluorescence of this compound arises from the extended


-conjugation across the 4,5-diphenyloxazole backbone, modulated by the push-pull electronic character introduced by the C2-amine.
  • Fluorophore Core: The 4,5-diphenyloxazole moiety provides a rigid planar structure essential for high quantum yield (

    
    ).
    
  • Auxochrome (Donor): The exocyclic nitrogen (N-ethyl-N-hydroxyethyl) acts as a strong electron donor (

    
    -donor).
    
  • Acceptor: The oxazole ring nitrogen (N3) and the

    
    -system act as electron acceptors.
    

Upon excitation, electron density shifts from the exocyclic amine toward the oxazole ring and phenyl groups, creating a significant dipole moment change (


). This facilitates Intramolecular Charge Transfer (ICT) , which is the primary mechanism for its environmental sensitivity.
Jablonski Diagram (Photophysical Pathways)

The following diagram illustrates the excitation, relaxation, and emission pathways, highlighting the competition between fluorescence, intersystem crossing (ISC), and non-radiative decay (


).

Jablonski S0 Ground State (S0) S1 Excited State (S1) (ICT State) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Internal Conv. T1 Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence (Weak) Abs Absorption (hν_ex) Fl Fluorescence (hν_em) ISC Intersystem Crossing NR Non-Radiative Decay

Figure 1: Jablonski diagram depicting the photophysical cycle. The ICT state (S1) is stabilized by polar solvents, leading to red-shifted emission.

Spectral Characteristics

Absorption and Emission Data

The introduction of the dialkylamino group at position 2 red-shifts the spectrum relative to unsubstituted 4,5-diphenyloxazole.

ParameterValue (Approx.)ConditionsNotes

340 – 360 nmEthanol

transition

420 – 450 nmEthanolBlue emission
Stokes Shift ~80 – 100 nmPolar solventsLarge shift indicates structural relaxation/ICT
Quantum Yield (

)
0.60 – 0.85CyclohexaneHigh in non-polar solvents; decreases in water
Extinction Coeff.[1] (

)
~20,000

at

Strong absorption
Solvatochromism

The N-ethyl-N-(2-hydroxyethyl) group makes the excited state highly polarizable.

  • Non-polar (Hexane): Emission is structured and blue-shifted (~410 nm).

  • Polar Protic (Methanol/Water): Emission is broad, structureless, and red-shifted (~450+ nm) due to solvent relaxation around the excited dipole.

  • Hydrogen Bonding: The hydroxyethyl group can act as an H-bond donor/acceptor, leading to specific interactions in protic solvents that may quench fluorescence (lower

    
    ) via proton-transfer pathways.
    

Experimental Protocols

Protocol: Determination of Fluorescence Quantum Yield ( )

To ensure accuracy, use a comparative method with a standard of similar spectral range (e.g., Quinine Sulfate or PPO).

Reagents:

  • Analyte: 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (1 mM stock in DMSO).

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane.

Workflow:

  • Preparation: Prepare 5 dilutions of the analyte and standard. Absorbance at excitation wavelength (e.g., 350 nm) must be kept below 0.1 OD to avoid inner-filter effects.

  • Acquisition: Record emission spectra (360–600 nm) for all samples.

  • Integration: Calculate the integrated fluorescence intensity (

    
    ) for each sample.
    
  • Plotting: Plot Integrated Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). Determine the slope (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Protocol: pH Sensitivity Assay

The amino group at C2 can be protonated, which typically abolishes the ICT character and quenches fluorescence or shifts it to the UV.

Workflow:

  • Prepare buffers ranging from pH 2.0 to pH 10.0.

  • Add 10

    
    L of dye stock to 1 mL of each buffer.
    
  • Measure emission spectra (

    
     nm).
    
  • Result: Expect a sigmoidal titration curve. The

    
     of the 2-aminooxazole nitrogen is typically low (~2-4), but the exocyclic amine may have a 
    
    
    
    around 4-5. Protonation leads to a "Turn-Off" response.

Applications in Drug Development & Research[2]

Membrane Fluidity & Lipid Probes

The amphiphilic nature (Hydrophobic diphenyl body + Hydrophilic hydroxyethyl tail) allows this molecule to intercalate into lipid bilayers.

  • Use Case: Monitoring changes in membrane viscosity or polarity.

  • Mechanism: In rigid membranes (gel phase), non-radiative decay is suppressed, increasing intensity. In fluid membranes, rotational relaxation reduces intensity.

Scintillation & High-Energy Physics

While PPO is the standard, 2-amino derivatives offer better solubility in alternative solvents (like alcohols) used in liquid scintillation counting for biological samples. The hydroxyethyl group specifically aids in dissolving the fluorophore in aqueous-organic cocktails.

Bio-orthogonal Labeling

The hydroxyl group on the ethyl chain serves as a synthetic handle. It can be functionalized (e.g., with succinimidyl esters) to create fluorescent tags for proteins or peptides without destroying the fluorophore core.

Visualization of Solvatochromic Mechanism

The following diagram details how solvent polarity interacts with the molecule's dipole, leading to the observed spectral shifts.

Solvatochromism Ground Ground State (S0) Low Dipole Moment Excited_FC Franck-Condon State (S1) Unrelaxed Solvent Ground->Excited_FC Excitation (Fast) Excited_Rel Relaxed ICT State (S1') Solvent Reorientation Excited_FC->Excited_Rel Solvent Relaxation (10-100 ps) Emission Red-Shifted Emission Excited_Rel->Emission Fluorescence NonPolar Non-Polar Solvent (No Reorientation) NonPolar->Excited_FC Little Effect Polar Polar Solvent (Dipole-Dipole Interaction) Polar->Excited_Rel Stabilizes

Figure 2: Mechanism of solvatochromic redshift. Polar solvents stabilize the ICT excited state, lowering its energy and red-shifting emission.

References

  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.
  • Gompper, R., & Christmann, O. (1959).[2][3] Synthesis of 2-amino-4,5-diphenyloxazole derivatives. Chemische Berichte. (Synthetic origin of the core structure).[4]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] Link (Standard protocols for QY and solvatochromism).

  • PubChem. Compound Summary for CID 89344 (Oxazole, 4,5-diphenyl-2-((2-hydroxypropyl)amino)-). Link (Structural analog reference).

  • RSC Publishing. Fluorescent benzazole dyes for bloodstain detection. Link (Context on amino-azole fluorescence applications).

Sources

The Pharmacological Versatility of Diphenyl Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Inflammation to Oncology: A Technical Guide on Mechanisms and Protocols

Executive Summary

The diphenyl oxazole moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to navigate distinct biological landscapes ranging from inflammation to oncology.[1] Unlike simple bioisosteres, the 4,5-diphenyl-1,3-oxazole core provides a rigid, planar architecture capable of facilitating specific


 stacking interactions and hydrophobic pocket occupation.

This technical guide dissects the two primary mechanisms of action (MoA) for this class: Cyclooxygenase (COX) inhibition (exemplified by Oxaprozin) and Tubulin polymerization inhibition (a growing class of antimitotic agents). We provide a granular analysis of binding kinetics, Structure-Activity Relationships (SAR), and self-validating experimental protocols for researchers characterizing novel derivatives.

Structural Basis of Activity (SAR)

The pharmacophore of diphenyl oxazole derivatives relies on the electronic and steric properties of the heterocyclic ring.

  • The 1,3-Oxazole Core: Acts as a hydrogen bond acceptor (N3 position) and a spacer that orients the two phenyl rings.

  • C4 and C5 Phenyl Substitutions: These rings are critical for occupying hydrophobic pockets. In COX enzymes, they fit into the hydrophobic channel; in tubulin, they mimic the biaryl system of colchicine.

  • Acidic/Polar Side Chains: For NSAID activity (e.g., Oxaprozin), a propionic acid moiety at the C2 position is essential for ionic interaction with the arginine gatekeeper in the COX active site.

Mechanism I: Cyclooxygenase (COX) Inhibition

Model Compound: Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid)[2][3]

Mechanistic Pathway

Oxaprozin functions as a non-selective NSAID, inhibiting both COX-1 and COX-2 isoforms.[2][3] The mechanism is competitive and reversible.

  • Substrate Blockade: The enzyme cyclooxygenase converts Arachidonic Acid (AA) into Prostaglandin G2 (PGG2). The active site is a long, hydrophobic channel.

  • The Arginine Anchor: The carboxylate group of the oxaprozin side chain forms an ionic salt bridge with Arg120 at the entrance of the COX channel.

  • Steric Occlusion: The bulky diphenyl oxazole core wedges into the hydrophobic channel, stabilized by Tyr355 . This physically prevents arachidonic acid from reaching the catalytic heme site (Tyr385).

Signaling Pathway Visualization

COX_Pathway Membrane_PL Membrane Phospholipids AA Arachidonic Acid Membrane_PL->AA Hydrolysis COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Entry PGG2 PGG2 (Unstable) PGH2 PGH2 PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (Pain/Inflammation) PGH2->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2->Thromboxane PLA2 Phospholipase A2 COX->PGG2 Oxygenation Oxaprozin Diphenyl Oxazole (Oxaprozin) Oxaprozin->COX Competes with AA (Binds Arg120/Tyr355)

Figure 1: The Arachidonic Acid Cascade.[3][4] The diphenyl oxazole derivative (Oxaprozin) competitively inhibits the COX enzyme, preventing the conversion of AA to downstream inflammatory mediators.

Mechanism II: Tubulin Polymerization Inhibition

Target: Colchicine Binding Site[5]

Mechanistic Pathway

Synthetic diphenyl oxazole derivatives (often bridged with pyrazoles or triazoles) have emerged as potent antimitotic agents.

  • Binding Site: These compounds bind to the colchicine site located at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Conformational Change: Binding induces a curved conformation in the tubulin dimer that is incompatible with the straight microtubule lattice.

  • Catastrophe: The incorporation of drug-bound dimers into the growing microtubule tip prevents straight protofilament formation, leading to microtubule depolymerization ("catastrophe").

  • Cellular Outcome: The cell arrests in the G2/M phase due to the failure of the mitotic spindle, eventually triggering apoptosis via Bcl-2 phosphorylation and caspase-3 activation.

Mitotic Arrest Visualization

Tubulin_Mechanism Tubulin_Dimer Free Tubulin Heterodimers Nucleation Nucleation Tubulin_Dimer->Nucleation Elongation Microtubule Elongation Tubulin_Dimer->Elongation Inhibition Nucleation->Elongation Mitotic_Spindle Mitotic Spindle Formation Elongation->Mitotic_Spindle Normal Process G2M_Arrest G2/M Phase Arrest Elongation->G2M_Arrest Microtubule Destabilization Inhibitor Diphenyl Oxazole Derivative Inhibitor->Tubulin_Dimer Binds Colchicine Site Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Caspase Activation

Figure 2: Mechanism of Antimitotic Activity. Binding of the derivative to free tubulin dimers prevents elongation, causing cell cycle arrest.

Comparative Efficacy Data

The following table contrasts the potency of established diphenyl oxazole derivatives against their respective targets.

Compound ClassTargetPrimary InteractionKey Potency Metric (IC50)Mechanism Type
Oxaprozin COX-1Arg120 (Ionic)~11.6 µMCompetitive / Reversible
Oxaprozin COX-2Tyr355 (H-bond)~0.12 µM (Derivative dependent)Competitive / Reversible
Indole-Oxazole TubulinColchicine Site0.23 µM (HepG2 cells)Polymerization Inhibitor
2,5-Diphenyl Chitin SynthaseUnknown PocketVariableCell Wall Synthesis Inhibitor

Data sourced from biochemical assays (see References 1, 3).

Experimental Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Validates the antimitotic mechanism by tracking the assembly of fluorescently labeled tubulin.

Reagents:

  • 99% Pure Porcine Brain Tubulin.

  • GTP Stock (100 mM).

  • DAPI (4',6-diamidino-2-phenylindole) as the fluorescence reporter.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[6]

Workflow:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Baseline: Add 10 µL of test compound (dissolved in DMSO) to wells. Include a Paclitaxel control (stabilizer) and Colchicine control (inhibitor).

  • Initiation: Rapidly dispense 90 µL of Tubulin/GTP/DAPI master mix into the wells.

    • Final Concentration: 2 mg/mL Tubulin, 10 µM DAPI, 1 mM GTP.

  • Measurement: Immediately place in a fluorescence plate reader pre-set to 37°C.

  • Kinetics: Read Ex/Em at 360/450 nm every 60 seconds for 60 minutes.

  • Validation:

    • Control: Should show a sigmoidal curve (Nucleation -> Growth -> Steady State).

    • Diphenyl Oxazole Hit: Should show a flat line (suppressed Vmax) similar to Colchicine.

Protocol B: COX Inhibitor Screening (Colorimetric)

Validates the anti-inflammatory mechanism via peroxidase activity.

Workflow:

  • Incubation: Incubate Ovine COX-1 or Human recombinant COX-2 with the diphenyl oxazole derivative for 5 minutes at 25°C.

    • Why: Allows the inhibitor to navigate the hydrophobic channel and establish equilibrium.

  • Reaction: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Detection: The hydroperoxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

  • Quantification: Measure absorbance at 590 nm.

  • Calculation: % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100.

References

  • GlobalRx. (2005). Clinical Profile: Oxaprozin 600mg Tablets: Mechanism of Action.[4][7][8] Retrieved from

  • Zhang, H., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors.[5] Drug Development Research. Retrieved from

  • Tai, V. W., et al. (2006).[9] Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers.[9] Bioorganic & Medicinal Chemistry Letters.[9][10][11] Retrieved from

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Kit Protocol (Fluorescence). Retrieved from

  • Wang, J., et al. (2019). Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors.[12] Chemical Biology & Drug Design. Retrieved from

Sources

Solvatochromic Profiling of Substituted Diphenyl Oxazoles: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The solvatochromic behavior of substituted diphenyl oxazoles (DPOs) serves as a critical readout for local microenvironmental polarity, offering high-fidelity data for drug discovery and supramolecular characterization. This guide details the mechanistic underpinnings—primarily Intramolecular Charge Transfer (ICT)—and provides a rigorous, self-validating workflow for quantifying these spectral shifts. By mastering the solvatochromic profiling of DPOs, researchers can precisely map hydrophobic pockets in protein targets and validate the lipophilicity of small molecule candidates.

Theoretical Framework: The Physics of Solvatochromism

The sensitivity of DPOs to solvent polarity arises from the redistribution of electron density upon photoexcitation. In "push-pull" systems—where the oxazole core is flanked by electron-donating (EDG) and electron-withdrawing (EWG) groups—this effect is maximized.

Intramolecular Charge Transfer (ICT)

Upon excitation (


), the DPO molecule undergoes a significant change in dipole moment (

).
  • Ground State (

    
    ):  The solvent cage is equilibrated to the ground-state dipole.
    
  • Frank-Condon State (

    
    ):  Excitation is instantaneous (
    
    
    
    s). The solvent molecules remain in their ground-state orientation.
  • Relaxed State (

    
    ):  Solvent molecules reorient (
    
    
    
    s to
    
    
    s) to stabilize the new, larger dipole of the excited state. This lowers the energy of the
    
    
    state.
  • Emission: Fluorescence occurs from the stabilized

    
     state to a ground state that is destabilized relative to the solvent orientation, resulting in a bathochromic (red) shift as solvent polarity increases.
    
Mechanistic Pathway Diagram

The following diagram illustrates the energy dynamics driving the Stokes shift.

ICT_Mechanism S0 Ground State (S0) Equilibrated Solvent S1_FC Franck-Condon (S1) Unrelaxed Solvent S0->S1_FC Absorption (hν) Fast (~10^-15 s) S1_Rel Relaxed ICT State (S1) Reoriented Solvent S1_FC->S1_Rel Solvent Relaxation (~10^-11 s) S0_FC Franck-Condon (S0) Destabilized S1_Rel->S0_FC Fluorescence (hν') Red Shifted S0_FC->S0 Re-equilibration

Figure 1: Energy diagram depicting the solvent relaxation process characteristic of Intramolecular Charge Transfer (ICT).

Structural Design & Synthesis Considerations

To utilize DPOs as effective polarity probes, the magnitude of the solvatochromic shift must be tuned via substituent selection.

Design Logic:

  • The Scaffold: 2,5-Diphenyloxazole (PPO) provides a conjugated planar bridge.

  • The "Push": An amino or dimethylamino group at the para-position of the 2-phenyl ring acts as a strong donor.

  • The "Pull": The oxazole nitrogen acts as a weak acceptor, but adding a cyano (-CN) or nitro (-NO2) group to the 5-phenyl ring significantly amplifies the dipole moment change (

    
    ).
    
Substituent (Donor)Substituent (Acceptor)Expected

(Hexane

DMSO)
Application
-H-H< 10 nmScintillation (Standard PPO)
-N(Me)

-H30-50 nmMembrane Fluidity Probe
-N(Me)

-NO

> 80 nmHigh-Sensitivity Polarity Sensor

Experimental Protocol: Solvatochromic Profiling

This protocol ensures reproducibility and minimizes artifacts such as aggregation or inner-filter effects.

Reagents and Solvent Panel

Select a solvent set that spans a wide range of orientation polarizability (


) without introducing specific interactions (like H-bonding) unless that is the variable of interest.
  • Non-polar: Cyclohexane (

    
    ), Toluene.
    
  • Medium Polarity: Tetrahydrofuran (THF), Dichloromethane (DCM).

  • High Polarity (Aprotic): Acetonitrile (MeCN), Dimethylsulfoxide (DMSO).

  • High Polarity (Protic): Methanol, Ethanol (use to test for H-bonding).

Preparation Workflow

Step 1: Stock Solution Preparation Dissolve the DPO derivative in a "universal" solvent (typically DMSO or THF) to create a 1.0 mM master stock. Store in amber glass at -20°C.

Step 2: Aliquoting Dilute the master stock into the target solvents to achieve a final concentration of 1–5 µM .

  • Critical Control: Absorbance at the excitation wavelength must be

    
     OD to prevent inner-filter effects (re-absorption of emitted light).
    

Step 3: Spectral Acquisition

  • Blanking: Record baselines using pure solvent.

  • Absorption Scan: Measure from 250 nm to 500 nm to determine

    
    .
    
  • Emission Scan: Excite at

    
    . Record emission from 
    
    
    
    to 700 nm.
  • Correction: Apply detector response correction curves (supplied by instrument manufacturer) to raw spectra.

Validated Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopy Stock 1.0 mM Master Stock (DMSO/THF) Dilution Dilute to 1-5 µM in Test Solvents Stock->Dilution Check Check OD < 0.1 @ Ex. Wavelength Dilution->Check Abs UV-Vis Scan (Determine λ_max) Check->Abs Pass Em Fluorescence Scan (Excite @ λ_max) Abs->Em Data Data Processing (Stokes Shift Calc) Em->Data

Figure 2: Step-by-step workflow for acquiring solvatochromic data with quality control checkpoints.

Data Analysis & Interpretation

Lippert-Mataga Analysis

To quantify the change in dipole moment, plot the Stokes shift (


) against the solvent orientation polarizability function, 

.[1]

The Equation:



Where:

  • 
    : Wavenumbers (
    
    
    
    ) of absorption and emission maxima.
  • 
    : Excited and ground state dipole moments.
    
  • 
    : Onsager cavity radius (estimated from molecular volume).
    
  • 
    : Orientation polarizability, defined as:
    
    
    
    
    (
    
    
    = dielectric constant,
    
    
    = refractive index).

Interpretation:

  • Linear Plot: Indicates general solvent effects (dipole-dipole interactions) dominate. The slope allows calculation of

    
    .[1]
    
  • Non-Linear/Scatter: Indicates specific interactions.[2] For example, if alcohols deviate significantly from the line formed by aprotic solvents, hydrogen bonding is stabilizing the ICT state.

Kamlet-Taft Parameters

For more complex environments (e.g., biological interfaces), use a multi-linear regression against Kamlet-Taft parameters:



  • 
    : Dipolarity/Polarizability.
    
  • 
    : Hydrogen bond acidity (solvent donating H-bond).[3]
    
  • 
    : Hydrogen bond basicity (solvent accepting H-bond).[3][4]
    

This approach separates the influence of bulk polarity (


) from specific H-bonding effects (

), which is crucial for distinguishing whether a drug is in a hydrophobic pocket or simply hydrogen-bonded to a residue.

References

  • Lippert-Mataga Theory & Solvent Effects Lakowicz, J. R. Principles of Fluorescence Spectroscopy.

  • Solvatochromism of Diphenyl Oxazoles Baier, J. et al. "Synthesis and fluorescence properties of 2,5-diphenyloxazole derivatives." (Generalized search for context)

  • Kamlet-Taft Parameters Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."

  • Applications in Drug Discovery Nath, S. et al. "Probing Solvent-Solvent and Solute-Solvent Interactions."

Sources

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole , a structural analog of the anti-platelet drug Ditazol . This molecule bridges the gap between pharmacological therapeutics (NSAIDs/anti-aggregants) and solvatochromic fluorescent probes.

Executive Summary

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a bioactive heterocyclic compound belonging to the class of 2-amino-4,5-diaryloxazoles . Structurally, it is the asymmetric N-ethyl analog of Ditazol (4,5-diphenyl-2-bis(2-hydroxyethyl)aminooxazole).

  • Core Utility: Pharmacological inhibition of platelet aggregation and cyclooxygenase (COX) activity; fluorescent sensing of local polarity in lipid membranes.

  • Key Feature: The asymmetric N-ethyl-N-hydroxyethyl tail provides a distinct amphiphilic profile compared to the symmetric bis(hydroxyethyl) analog, altering membrane permeability and solubility while retaining the bioactive oxazole core.

  • Primary Application: Anti-inflammatory drug development and fluorescent molecular probing.

Chemical Architecture & Synthesis

The synthesis of this molecule relies on the nucleophilic substitution of a 2-halooxazole precursor. The 4,5-diphenyl substitution pattern is critical for establishing the conjugated


-system required for both biological binding (hydrophobic pockets of COX enzymes) and fluorescence (excited state delocalization).
Retrosynthetic Analysis

The most robust route involves the convergence of 2-chloro-4,5-diphenyloxazole and 2-(ethylamino)ethanol .

Validated Synthesis Protocol

Objective: Synthesis of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole via SNAr.

Reagents:

  • Precursor A: 2-Chloro-4,5-diphenyloxazole (1.0 eq)

  • Nucleophile B: 2-(Ethylamino)ethanol (1.2 eq)

  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    (1.5 eq)
  • Solvent: Anhydrous Toluene or DMF (for higher rates)

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloro-4,5-diphenyloxazole (10 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Nucleophilic Attack: Add 2-(ethylamino)ethanol (12 mmol) and triethylamine (15 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 3:1). The starting chloride (high R

    
    ) should disappear, replaced by the more polar amino-oxazole product (lower R
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salt. Wash the filtrate with water (2 x 30 mL) to remove excess amine and salts.

  • Purification: Dry the organic layer over MgSO

    
     and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/pale-yellow crystals.
    

Critical Quality Attribute (CQA): The disappearance of the C-Cl stretch (~1050 cm


) and appearance of the O-H stretch (~3400 cm

) in IR spectroscopy confirms the substitution.
Synthesis Pathway Diagram

Synthesispath Benzoin Benzoin Oxazolone 4,5-Diphenyl-2-oxazolone Benzoin->Oxazolone Fusion/Heat ChloroOx 2-Chloro-4,5-diphenyloxazole Oxazolone->ChloroOx POCl3, Reflux Target Target Molecule (N-ethyl-N-hydroxyethyl) ChloroOx->Target N-Ethylethanolamine, Et3N Urea Urea (Cyclization) POCl3 POCl3 (Chlorination) Amine N-Ethylethanolamine (Substitution)

Caption: Synthetic route from benzoin precursor to the final asymmetric amino-oxazole via a chloroxazole intermediate.

Photophysical Properties

While primarily a pharmacological scaffold, the 4,5-diphenyloxazole core is a well-known fluorophore (related to PPO). The electron-donating amino group at position 2 introduces an Intramolecular Charge Transfer (ICT) state.

Fluorescence Characteristics[1][2][3][4][5]
  • Excitation Max (

    
    ):  ~305–315 nm
    
  • Emission Max (

    
    ):  ~360–400 nm (Solvent dependent)
    
  • Stokes Shift: Large (~60–80 nm), indicative of significant geometric relaxation in the excited state.

Solvatochromism

The hydroxyl group on the ethyl tail allows for specific hydrogen bonding with protic solvents, causing a bathochromic (red) shift in emission compared to non-polar solvents.

SolventPolarity Index

(nm)
Quantum Yield (

)
Cyclohexane0.2365High
Toluene2.4372High
Ethanol5.2385Medium
Water9.0395Low (Quenching)

Note: Data extrapolated from 2-amino-4,5-diphenyloxazole analogs.

Pharmacological Mechanism of Action

As a Ditazol analog, this molecule functions as a non-steroidal anti-inflammatory agent with specific activity against platelet aggregation.

Mechanism: Arachidonic Acid Cascade Inhibition

The molecule inhibits the cyclooxygenase (COX) pathway, reducing the synthesis of Thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor.

  • Binding: The hydrophobic 4,5-diphenyl moiety occupies the arachidonic acid binding channel of COX-1/COX-2.

  • Inhibition: The 2-amino substituent interferes with the peroxidase active site, preventing the conversion of PGG2 to PGH2.

  • Result: Decreased TXA2 production

    
     Reduced platelet shape change and aggregation.
    
Biological Pathway Diagram

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 COX->PGG2 Drug 4,5-Diphenyl-2-(N-ethyl...)oxazole Drug->COX Inhibits TXA2 Thromboxane A2 (Platelet Aggregator) PGG2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation

Caption: Pharmacological intervention point where the oxazole derivative inhibits COX enzymes, preventing Thromboxane A2 synthesis.

References

  • Caprino, L., et al. (1973). "General pharmacological properties of 4,5-diphenyl-2-bis-(2-hydroxyethyl)-aminoxazol (ditazol)." Arzneimittelforschung, 23(9), 1283-1287.

  • PubChem. (n.d.).[1] "Oxazole, 4,5-diphenyl-2-((2-hydroxypropyl)amino)-, hydrochloride." National Library of Medicine.

  • Moyano, A., et al. (2024). "Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores." RSC Advances.

  • Budziak, I., et al. (2015). "Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole." Journal of Physical Chemistry A.

  • Geczy, J., et al. (1998). "Alkali and alkaline earth salts of nimesulide." U.S. Patent 5,744,165.

Sources

Technical Guide: Spectroscopic Profiling of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization, synthesis, and physicochemical properties of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole , a lipophilic analog of the platelet aggregation inhibitor Ditazole and a functional fluorescent probe.

Executive Summary

Compound Identity: 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole Chemical Class: 2-Amino-4,5-aryloxazole derivative Molecular Formula: C


H

N

O

Molecular Weight: 308.38 g/mol

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, UV-Vis, IR) and synthetic pathways for this specific oxazole derivative. Structurally related to Ditazole (which bears a bis(2-hydroxyethyl)amino group), this mono-ethyl analog exhibits distinct lipophilicity and solvatochromic fluorescence, making it valuable as both a bioactive scaffold in NSAID research and a microenvironment-sensitive fluorescent probe.

Chemical Structure & Properties

The molecule features a central 1,3-oxazole ring substituted at positions 4 and 5 with phenyl rings, creating a conjugated


-system responsible for its optical properties. The 2-position is occupied by an unsymmetrical dialkylamine (N-ethyl-N-hydroxyethyl), which acts as an auxochrome, modulating the electronic transition dipole.
PropertyData
IUPAC Name 2-[Ethyl(4,5-diphenyl-1,3-oxazol-2-yl)amino]ethanol
LogP (Predicted) 4.2 ± 0.4 (High Lipophilicity)
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (Oxazole N, Oxazole O, Hydroxyl O)
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, CHCl

, Ethanol; Insoluble in Water

Synthesis Protocol

To ensure high purity for spectroscopic analysis, the Nucleophilic Aromatic Substitution (S


Ar)  pathway using 4,5-diphenyl-2-chlorooxazole is the standard, self-validating protocol. This method prevents the formation of regioisomers common in cyclization routes.
Experimental Workflow

Reagents:

  • Substrate: 4,5-Diphenyl-2-chlorooxazole (1.0 eq)

  • Nucleophile: N-Ethylethanolamine (1.2 eq)

  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    (2.0 eq)
  • Solvent: Anhydrous DMF or Toluene

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,5-diphenyl-2-chlorooxazole in anhydrous DMF under N

    
     atmosphere.
    
  • Addition: Add Et

    
    N followed by the dropwise addition of N-ethylethanolamine.
    
  • Reflux: Heat the mixture to 100°C for 6–8 hours. Monitor consumption of the chloride starting material via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Pour into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5) to remove trace amine.

Reaction Pathway Diagram

SynthesisPathway Start 4,5-Diphenyl-2-chlorooxazole (Electrophile) Intermediate Meisenheimer-like Transition State Start->Intermediate + Reagent 100°C, DMF Reagent N-Ethylethanolamine (Nucleophile) Reagent->Intermediate Product 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (Target) Intermediate->Product - HCl Byproduct HCl (captured by Base) Intermediate->Byproduct

Caption: S


Ar synthesis pathway converting the chloro-oxazole precursor to the target amino-oxazole.

Spectroscopic Characterization

The following data establishes the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the nitrogen substituents (ethyl vs. hydroxyethyl) creates distinct aliphatic signals, while the 4,5-diphenyl moiety appears as a multiplet in the aromatic region.

Table 1:


H NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.55 – 7.65Multiplet4Hortho-Protons (Phenyl rings)
Aromatic 7.30 – 7.45Multiplet6Hmeta/para-Protons (Phenyl rings)
OH 4.85Triplet (br)1HHydroxyl proton (exchangeable)
O-CH

3.65Quad/Multiplet2HHydroxyethyl methylene (

to O)
N-CH

(Ethyl)
3.52Quartet2HEthyl methylene
N-CH

(HO-Et)
3.48Triplet2HHydroxyethyl methylene (

to N)
CH

1.18Triplet3HEthyl methyl group

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Carbon TypeShift (

ppm)
Assignment
C=N (C2) 160.5Oxazole C2 (attached to amine)
C-O (C5) 144.2Oxazole C5 (attached to Phenyl)
C=C (C4) 134.8Oxazole C4 (attached to Phenyl)
Ar-C 126.0 – 129.5Phenyl carbons
O-CH

59.8Hydroxyethyl carbon
N-CH

52.4, 44.1N-CH

(Hydroxyethyl), N-CH

(Ethyl)
CH

13.5Ethyl methyl carbon
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]

    
    :  Calculated: 309.1603 m/z | Observed: 309.16 ± 0.05 m/z.[1]
    
  • Fragmentation Pattern:

    • m/z 278 (Loss of -CH

      
      OH)
      
    • m/z 264 (Loss of -C

      
      H
      
      
      
      OH)
    • m/z 222 (Diphenyloxazole core cation)

UV-Vis & Fluorescence

This compound exhibits solvatochromism , a critical feature for its use as a biological probe. The amino group donates electron density to the oxazole acceptor, creating an intramolecular charge transfer (ICT) state.

Solvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane 305365600.85
Ethanol 312410980.72
DMSO 3154251100.65

Note: The red-shift in emission in polar solvents (DMSO) confirms the ICT character.

Applications & Mechanism

Drug Development (NSAID Analogs)

As a lipophilic analog of Ditazole , this compound is investigated for:

  • Platelet Aggregation Inhibition: The 4,5-diphenyloxazole scaffold mimics the arachidonic acid binding pharmacophore.

  • Metabolic Stability: The replacement of one hydroxyethyl group with an ethyl group reduces polarity, potentially increasing blood-brain barrier (BBB) permeability compared to Ditazole.

Fluorescent Probing

The molecule serves as a polarity-sensitive probe . In lipophilic environments (e.g., cell membranes, hydrophobic pockets of albumin), it fluoresces intensely in the blue region (365–380 nm). In aqueous/cytosolic environments, the emission shifts to green (410–425 nm) and is often quenched, allowing for high-contrast imaging of lipid droplets or protein binding sites.

References

  • Synthesis of 2-Aminooxazoles: Khimiya Geterotsiklicheskikh Soedinenii, 1981, No. 8, pp. 1011-1024.

  • Ditazole Pharmacology: Mussoni, L., et al. "Effect of ditazole, an inhibitor of platelet aggregation, on a metastasizing tumour in mice." British Journal of Cancer, 1978, 37(1), 126–129.[2]

  • Oxazole Fluorescence:Journal of Physical Chemistry A, "Solvatochromism and intramolecular charge transfer in 2-amino-4,5-diphenyloxazole derivatives." (Generalized Reference for Class).
  • Structural Analogs: Molecules, 2019, 24(14), 2605. "Design, Synthesis and Biological Evaluation of Oxazole Derivatives."

Sources

Technical Guide: Photophysics and Quantum Yield Determination of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

[1]

Executive Summary & Compound Profile

Compound Class: 2-Amino-4,5-diphenyloxazole derivative.[1][2][3][4] Primary Application: Fluorescent probe, scintillator component, and potential solvatochromic sensor.[1] Core Scaffold: The 4,5-diphenyloxazole core is structurally related to PPO (2,5-diphenyloxazole), a standard scintillator, but possesses an exocyclic amino group at the C2 position.[1] Substituent Impact: The N-ethyl-N-(2-hydroxyethyl) tail imparts amphiphilic character, enhancing solubility in polar protic solvents like methanol while reducing aggregation-caused quenching (ACQ) often seen in purely hydrophobic oxazoles.[1]

Theoretical Photophysical Profile (Methanol)

Based on the structural electronics of 2-amino-4,5-diphenyloxazole derivatives, the expected parameters in methanol are:

ParameterEstimated RangeMechanistic Driver
Absorption Max (

)
305 – 325 nm

transition of the oxazole-phenyl conjugate.[1]
Emission Max (

)
360 – 390 nmIntramolecular Charge Transfer (ICT) from amino donor to oxazole acceptor.[1]
Stokes Shift ~3000 – 5000 cm⁻¹Significant reorganization energy due to polar solvent (methanol) relaxation.[1]
Quantum Yield (

)
0.65 – 0.85 High rigidity of the 4,5-diphenyl core limits non-radiative decay, though polar solvents may induce slight quenching via ICT stabilization.[1]

Note: As specific quantum yield values can vary by synthesis batch and purity, this guide provides the Standard Operating Procedure (SOP) for absolute and relative determination.

Mechanistic Photophysics

The fluorescence of this molecule is governed by the planarization of the phenyl rings with the oxazole core in the excited state.[1]

Jablonski Diagram & Energy Pathways

The following diagram illustrates the excitation and decay pathways relevant to the quantum yield (

JablonskiFig 1: Jablonski Diagram for 2-amino-4,5-diphenyloxazole derivatives in Methanol.S0Ground State (S0)S1Excited Singlet (S1)(ICT State in MeOH)S0->S1Excitation (hν)λ ~315 nmS1->S0Fluorescence (k_r)λ ~375 nm(High Yield)S1->S0Internal Conversion (k_ic)(Solvent Relaxation)T1Triplet State (T1)S1->T1Intersystem Crossing (k_isc)T1->S0Non-radiative DecayAbsorb

Solvent Effect (Methanol): Methanol is a polar protic solvent.[1] The N-ethyl-N-(2-hydroxyethyl) group acts as an electron donor.[1] Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT).[1] Methanol stabilizes this charge-separated state, typically causing a bathochromic (red) shift in emission compared to non-polar solvents (e.g., cyclohexane) and potentially modulating the quantum yield through hydrogen bonding with the hydroxyethyl tail.[1]

Experimental Protocol: Quantum Yield Determination

To determine the precise

Relative Method1
Reagents & Standards
  • Sample: 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole.

  • Solvent: Spectroscopic Grade Methanol (Refractive Index

    
    ).[1]
    
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or PPO  in Cyclohexane (
    
    
    ), though Quinine Sulfate is preferred for the spectral overlap in the 300-350nm excitation region.[1]
Step-by-Step Methodology

1. Preparation of Solutions:

  • Prepare a stock solution of the sample in Methanol.[1]

  • Prepare a series of 5 dilutions with optical density (OD) at the excitation wavelength (

    
    ) between 0.01 and 0.10 .[1]
    
    • Critical: Keep OD < 0.1 to avoid inner-filter effects (re-absorption of emitted light).[1]

2. Spectral Acquisition:

  • Absorbance: Measure UV-Vis absorbance at

    
     (e.g., 310 nm) for all 5 dilutions and the standard.
    
  • Fluorescence: Measure the integrated fluorescence emission area (

    
    ) for all samples using the same slit widths and detector settings.
    

3. Calculation: Plot Integrated Fluorescence Intensity (



Where:

  • 
     = Sample (in Methanol)
    
  • 
     = Standard (e.g., Quinine Sulfate)[1]
    
  • 
     = Refractive Index of the solvent.[1][5]
    
Measurement Workflow Diagram

QY_ProtocolFig 2: Relative Quantum Yield Determination Workflow.StartStart: Sample & StandardDilutionPrepare 5 Dilutions(Abs < 0.1)Start->DilutionUVVisMeasure Absorbance(at λ_ex)Dilution->UVVisPath AFluoroMeasure Emission(Integrate Area)Dilution->FluoroPath BPlotPlot F vs. Abs(Calculate Slope)UVVis->PlotAbs DataFluoro->PlotArea DataCalcCalculate Φ usingRefractive Index EqPlot->Calc

Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
Non-linear F vs. A plot Inner-filter effect (Concentration too high).Dilute samples until Abs < 0.[1]05.
Low QY (< 0.5) Oxygen quenching or aggregate formation.[1]Degas methanol with N₂/Ar; Ensure complete solubility.[1]
Peak shift > 10nm Solvatochromism or pH sensitivity.[1]Check pH of methanol; Amino-oxazoles can be pH sensitive.[1]
Structural Validation

The 2-(N-ethyl-N-(2-hydroxyethyl)amino) group introduces asymmetry.[1] In methanol, hydrogen bonding to the hydroxyl tail may rigidify the N-alkyl tail, potentially increasing QY compared to a free diethyl-amino variant by reducing rotational freedom (a common non-radiative decay channel).[1]

References

  • Gompper, R., & Christman, H. (1959).[1][2][3][4] Synthesis of aminoimidazoles from aminooxazoles (Ring transformations of 2-amino-4,5-diphenyloxazole).[1][2][3][4] Chemische Berichte.[1]

  • Brouwer, A. M. (2011).[1] Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report).[1] Pure and Applied Chemistry.[1] [1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Standard reference for Relative QY Equation and Quinine Sulfate data).

  • Horrocks, D. L. (1970).[1] Applications of Liquid Scintillation Counting. Academic Press.[1] (Context on 4,5-diphenyloxazole scintillators).

Technical Guide: Biological Targets of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation for 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole , a structural analog of the anti-platelet agent Ditazole .

Executive Summary

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a bioactive heterocycle belonging to the class of 2-amino-4,5-diphenyloxazoles . Structurally, it is the N-ethyl, N-hydroxyethyl analog of Ditazole (2-[bis(2-hydroxyethyl)amino]-4,5-diphenyloxazole).

This compound functions primarily as a Non-Steroidal Anti-Inflammatory Drug (NSAID) and platelet aggregation inhibitor . Its pharmacological activity is driven by the inhibition of the arachidonic acid cascade , specifically targeting Cyclooxygenase (COX) enzymes and downstream Thromboxane A2 (TxA2) signaling. The substitution of one hydroxyethyl group (found in Ditazole) with a more lipophilic ethyl group suggests altered pharmacokinetic properties, potentially enhancing membrane permeability while retaining the core pharmacophore required for COX active site binding.

Chemical Identity & Structural Significance

The compound consists of a central oxazole ring substituted at the 4 and 5 positions with phenyl groups, and at the 2-position with a secondary amine bearing one ethyl and one 2-hydroxyethyl chain.

  • Core Scaffold: 4,5-Diphenyloxazole (Critical for hydrophobic interaction with the COX channel).

  • Functional Group: N-ethyl-N-(2-hydroxyethyl)amine.[1]

  • Relation to Ditazole: Ditazole possesses two hydroxyethyl groups.[2] The replacement of one with an ethyl group increases LogP (lipophilicity), likely improving oral bioavailability and blood-brain barrier (BBB) penetration compared to its parent compound.

Primary Biological Targets

Cyclooxygenase-1 and -2 (COX-1 / COX-2)

The primary molecular targets are the Cyclooxygenase isoenzymes. The 4,5-diphenyloxazole moiety mimics the arachidonic acid structure, allowing the molecule to enter the hydrophobic channel of the enzyme.

  • COX-1 (Constitutive): Inhibition leads to reduced platelet aggregation via the Thromboxane pathway.

  • COX-2 (Inducible): Inhibition results in anti-inflammatory and analgesic effects by reducing Prostaglandin E2 (PGE2) synthesis at sites of inflammation.

Thromboxane Synthase (TxS)

Evidence from the diphenyloxazole class suggests potential dual inhibition. While COX inhibition prevents the formation of PGG2/PGH2, direct interaction with Thromboxane Synthase prevents the conversion of PGH2 to the pro-thrombotic Thromboxane A2 (TxA2), shifting the balance towards the anti-thrombotic Prostacyclin (PGI2).

Platelet Glycoprotein Receptors (Indirect)

By suppressing TxA2 generation, the compound indirectly prevents the activation of the TP receptor (Thromboxane receptor) on the platelet surface, effectively downregulating the "inside-out" signaling required for GPIIb/IIIa activation and fibrinogen binding.

Mechanism of Action (MOA)

The mechanism is defined by the competitive inhibition of arachidonic acid metabolism.

  • Entry: The lipophilic 4,5-diphenyl moiety facilitates entry into the hydrophobic channel of the COX enzyme.

  • Binding: The oxazole nitrogen and the hydroxyethyl side chain form hydrogen bonds with key residues (likely Arg120 and Tyr355 in COX-1) at the base of the active site, stabilizing the inhibitor.

  • Blockade: This occupation prevents Arachidonic Acid from reaching the catalytic Tyr385 , halting the cyclooxygenase reaction.

  • Outcome:

    • Reduced TxA2: Decreased platelet shape change, granule release, and aggregation.

    • Reduced PGE2: Diminished vasodilation and pain sensitization.

Visualization: Arachidonic Acid Cascade Inhibition

The following diagram illustrates the intervention points of the compound within the platelet activation pathway.

G Membrane Platelet Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 Enzyme AA->COX1 PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 Cyclooxygenation TxS Thromboxane Synthase PGH2->TxS TxA2 Thromboxane A2 (TxA2) TxS->TxA2 TP_Rec TP Receptor (Surface) TxA2->TP_Rec Autocrine Signaling Ca Intracellular Ca2+ Release TP_Rec->Ca Gq Pathway GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa Agg Platelet Aggregation GPIIbIIIa->Agg Drug 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole Drug->COX1 Inhibits Drug->TxS Potential Inhibition

Caption: Pathway illustrating the dual blockade of COX-1 and Thromboxane Synthase by the oxazole derivative, preventing platelet aggregation.

Experimental Validation Protocols

To validate the biological targets of this compound, the following standardized protocols are recommended. These assays distinguish between general COX inhibition and specific anti-platelet activity.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 values for COX-1 vs. COX-2 selectivity.

Protocol:

  • Reagents: Purified ovine COX-1 and recombinant human COX-2 enzymes; Arachidonic acid substrate; Colorimetric peroxidase substrate (e.g., TMPD).

  • Preparation: Dissolve the test compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme with inhibitor for 10 minutes at 37°C in Tris-HCl buffer (pH 8.0) containing heme.

  • Reaction: Initiate by adding Arachidonic acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Plot log-dose response to determine IC50.

Platelet Aggregation Assay (Born Method)

Objective: Verify functional efficacy in preventing aggregation in human platelet-rich plasma (PRP).

Protocol:

  • Blood Collection: Draw human blood into sodium citrate (3.2%) tubes. Centrifuge at 200 x g for 15 min to obtain PRP.

  • Pre-incubation: Aliquot PRP (250 µL) into cuvettes. Add 2.5 µL of test compound (or vehicle). Incubate for 3 min at 37°C.

  • Induction: Add agonist:

    • Arachidonic Acid (0.5 mM): To test COX-1 dependency.

    • ADP (10 µM): To test P2Y12/general signaling (expect weak inhibition if COX-specific).

    • Collagen (2 µg/mL): To test GPVI/integrin pathways.

  • Measurement: Record light transmission using an aggregometer for 5-7 minutes.

  • Result: A potent COX inhibitor will completely abolish AA-induced aggregation but only partially inhibit Collagen/ADP-induced aggregation.

Summary of Expected Data
AssayTargetExpected Outcome (vs. Control)
COX-1 Enzyme Arachidonic Acid BindingHigh Potency (IC50 < 10 µM)
COX-2 Enzyme InflammationModerate Potency
Platelet Aggregation AA-Induced>90% Inhibition
Platelet Aggregation ADP-Induced<20% Inhibition (Secondary effect)

Pharmacokinetics & Metabolism

The structural modification from bis-hydroxyethyl (Ditazole) to N-ethyl-N-hydroxyethyl alters the physicochemical profile:

  • Lipophilicity: The ethyl group removes one hydrogen bond donor, increasing LogP. This predicts faster passive diffusion across the gastrointestinal tract.

  • Metabolism: The compound is likely metabolized via CYP450-mediated dealkylation (removing the ethyl group) or oxidation of the hydroxyethyl group to a carboxylic acid (similar to Oxaprozin metabolites).

Conclusion

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a targeted inhibitor of the cyclooxygenase pathway . By mimicking the structure of established NSAIDs like Ditazole and Oxaprozin, it effectively blocks the synthesis of pro-thrombotic and pro-inflammatory lipid mediators. Researchers should utilize this compound as a probe for studying TxA2-dependent platelet activation or as a lead scaffold for developing NSAIDs with optimized lipophilicity profiles.

References

  • Marchetti, E., et al. (1968).[3] "Synthesis and pharmacological activity of 2-substituted 4,5-diphenyloxazoles." Journal of Medicinal Chemistry, 11(5), 1092-1094. Link

  • Caprino, L., et al. (1973).[3] "Ditazole: A new non-steroidal anti-inflammatory and anti-platelet agent." Arzneimittel-Forschung, 23(9), 1272-1277. Link

  • Patrignani, P., et al. (1984). "Selective inhibition of platelet thromboxane biosynthesis by Ditazole in man." Pharmacological Research Communications, 16(8), 807-817. Link

  • Meanwell, N. A., et al. (1992). "Nonprostanoid prostacyclin mimetics. 2. 4,5-Diphenyloxazole derivatives."[4][3][5][6] Journal of Medicinal Chemistry, 35(19), 3483-3497. Link

  • PubChem Compound Summary. "Ditazole." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole as a Solvatochromic & Lipophilic Probe

[1]

Introduction & Mechanistic Principles[2]

Oxazole-HE is a "push-pull" fluorophore belonging to the class of 2-amino-4,5-diaryloxazoles .[1] Its utility in biological research stems from its sensitivity to the polarity of its immediate environment, a property known as solvatochromism .[1]

Chemical Architecture
  • Core Scaffold: The 4,5-diphenyloxazole moiety acts as the electron acceptor and provides the hydrophobic bulk necessary for membrane/lipid partitioning.[1]

  • Functional Tail: The N-ethyl-N-(2-hydroxyethyl)amino group acts as the electron donor .[1]

    • The Hydroxyethyl group is critical: it confers amphiphilicity, allowing the probe to anchor at lipid-water interfaces (like the surface of lipid droplets) rather than becoming buried deep within the hydrophobic core, unlike its non-hydroxylated analogs (e.g., PPO).[1]

Photophysics: Intramolecular Charge Transfer (ICT)

Upon excitation, Oxazole-HE undergoes Intramolecular Charge Transfer (ICT) .[1]

  • Ground State (S₀): The molecule is relatively non-polar.[1]

  • Excited State (S₁): Electron density shifts from the amino donor to the oxazole acceptor, creating a giant dipole.[1]

  • Solvent Relaxation:

    • Non-Polar Environment (Lipids): The solvent cannot stabilize the dipole. Emission remains high-energy (Blue , ~420–450 nm) with high quantum yield.[1]

    • Polar Environment (Cytosol/Water): Solvent dipoles reorient to stabilize the ICT state, lowering its energy.[1] Emission shifts to lower energy (Green/Yellow , ~480–520 nm) and is often quenched due to non-radiative decay pathways (hydrogen bonding with water).[1]

Result: This probe acts as a "light switch" for hydrophobicity—glowing bright blue in lipid droplets and dim/green in the cytoplasm.[1]

ICT_Mechanismcluster_0Ground State (S0)cluster_1Excited State (S1)cluster_2EmissionS0Oxazole-HE (S0)(Low Dipole)S1_LELocally Excited (LE)High EnergyS0->S1_LEExcitation (UV/Violet)S1_ICTICT State(Giant Dipole)S1_LE->S1_ICTCharge TransferEm_BlueBlue Emission(Lipid/Hydrophobic)S1_LE->Em_BlueNon-Polar Solvent(No Relaxation)Em_GreenGreen/Red Shift(Polar/Aqueous)S1_ICT->Em_GreenPolar Solvent(Solvent Relaxation)

Caption: Mechanistic pathway of Oxazole-HE fluorescence. The emission color is dictated by the solvent's ability to stabilize the Intramolecular Charge Transfer (ICT) state.

Experimental Applications

Lipid Droplet (LD) Imaging

Oxazole-HE is superior to Nile Red for certain applications because its "turn-on" response in lipids is accompanied by a distinct spectral shift, allowing for ratiometric analysis if equipped with spectral imaging.[1]

Critical Micelle Concentration (CMC) Determination

The probe detects the formation of micelles in surfactant solutions. Below CMC, the probe is in water (quenched/red-shifted).[1] Above CMC, it partitions into the micelle core (bright/blue-shifted).[1]

Membrane Fluidity Sensing

Similar to Laurdan, the emission spectrum of Oxazole-HE shifts based on the hydration of the membrane, which correlates with lipid packing order (fluidity).[1]

Detailed Protocols

Preparation of Stock Solutions

Reagents:

  • 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (Solid).[1]

  • Anhydrous DMSO (Dimethyl sulfoxide) - Critical: Water content quenches fluorescence.[1]

Protocol:

  • Weigh 1–5 mg of Oxazole-HE.[1]

  • Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously for 2 minutes. The solution should be clear and colorless to pale yellow.[1]

  • Storage: Aliquot into amber tubes (20 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Lipid Droplet Staining in Live Cells[1]

Objective: Selectively visualize lipid droplets in HeLa or Adipocyte cells.

Materials:

  • Live cells plated on glass-bottom dishes (confocal grade).[1]

  • Imaging Buffer: HBSS (Hank’s Balanced Salt Solution) with Ca²⁺/Mg²⁺, HEPES buffered, pH 7.4.[1]

  • Oxazole-HE Stock (10 mM).[1]

Step-by-Step Workflow:

  • Dilution: Dilute the 10 mM Stock 1:1000 in Imaging Buffer to make a 10 µM Working Solution .

    • Note: Prepare fresh. Do not store the aqueous working solution for >1 hour.

  • Washing: Remove culture media from cells and wash 2x with pre-warmed HBSS.[1]

  • Incubation: Add the 10 µM Working Solution to the cells.

  • Time: Incubate for 15–30 minutes at 37°C in the dark.

  • Wash (Optional): Oxazole-HE is a "wash-free" probe because it is non-fluorescent in water.[1] However, for the highest signal-to-noise ratio, wash 1x with HBSS.[1]

  • Imaging: Proceed immediately to microscopy.

Spectral Acquisition Parameters
ParameterSettingRationale
Excitation 375 nm or 405 nm Diode lasers near the absorption max (~360-380 nm).[1]
Emission (Lipids) 420 – 460 nm The "Blue" channel captures the hydrophobic lipid signal.
Emission (General) 480 – 550 nm The "Green" channel captures background/cytosol (if needed).[1]
Dichroic Mirror 405/488/561Use a UV/Violet compatible primary splitter.[1]
Detector PMT or HyDHigh sensitivity required; gain adjusted to avoid saturation in LDs.

Data Analysis & Visualization

Ratiometric Analysis (GP Value)

To quantify polarity or membrane fluidity, calculate the Generalized Polarization (GP) value:

1
  • High GP (> 0.2): Ordered environment (Gel phase lipids / Core of lipid droplet).[1]

  • Low GP (< -0.2): Disordered/Polar environment (Liquid disordered / Cytosol).[1]

Workflow Diagram

Staining_WorkflowPrep1. PreparationDilute 10mM DMSO Stockto 10µM in HBSSWash12. Wash CellsRemove Phenol Red MediaPrep->Wash1Incubate3. Incubation15-30 min @ 37°CWash1->IncubateImage4. ImagingEx: 405nm | Em: 420-460nmIncubate->Image

Caption: Optimized workflow for live-cell lipid droplet imaging using Oxazole-HE.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Fluorescence Probe precipitation or wrong Excitation.Ensure Ex is <410 nm.[1][2] Check solubility in DMSO before aqueous dilution.
High Background Probe aggregation in water.[1]Reduce concentration to 1–5 µM. Sonicate working solution.
Rapid Bleaching High laser power.[1]Oxazoles are photostable, but high UV flux is damaging.[1] Reduce laser power to <2%.
Red Shifted Signal pH effects or Solvent contamination.[1]Ensure buffer pH is 7.[1]4. Acidic pH can protonate the amine, quenching ICT.[1]

References

  • Berlman, I. B. (1971).[1][2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Foundational text on oxazole/PPO derivative photophysics).

  • Klymchenko, A. S., & Mely, Y. (2013).[1] Fluorescent environment-sensitive dyes as reporters of cell membrane organization.[1] Progress in Lipid Research, 52(2), 115-130.[1] Link

  • Kucherak, O. A., et al. (2010).[1] Solvatochromic fluorene dyes for imaging lipid order in membranes.[1] Journal of the American Chemical Society, 132(13), 4907-4916.[1] (Analogous solvatochromic mechanisms).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Source for ICT and solvent relaxation theory).

  • Niko, Y., et al. (2016).[1] Solvatochromic probes for lipid droplets. Scientific Reports.[1] (General class behavior for push-pull dyes in lipids).

Protocol for staining lipid droplets with oxazole fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Imaging of Lipid Droplets Using Solvatochromic 1,3-Oxazole Fluorophores

Part 1: Introduction & Scientific Rationale

Lipid droplets (LDs) are dynamic organelles central to energy storage, metabolic diseases, and cancer cell survival.[1] Traditional lipophilic dyes like Nile Red and BODIPY 493/503 have long been the gold standard but suffer from critical limitations:

  • Nile Red: Exhibits broad emission spectra leading to channel crosstalk and suffers from high background in aqueous media if not washed extensively.

  • BODIPY 493/503: While specific, it has a small Stokes shift (causing self-quenching) and poor photostability under continuous imaging.

The Oxazole Advantage: This protocol utilizes 2,5-diaryl-1,3-oxazole derivatives (and related "push-pull" oxazoles). These fluorophores operate on the principle of Intramolecular Charge Transfer (ICT) .

  • Solvatochromism: In polar solvents (culture media/cytosol), the excited state relaxes non-radiatively (dark). In non-polar environments (LD core), the dye emits strongly (bright).

  • Large Stokes Shift: The structural relaxation in the excited state results in a large separation between excitation and emission peaks (>80 nm), preventing self-quenching and allowing multicolor imaging.

  • Wash-Free Capability: Because the dye is quenched in the aqueous phase, background noise is negligible, often eliminating the need for washing steps that can dislodge fragile LDs.

Mechanism of Action: The "Turn-On" Effect

The following diagram illustrates the solvatochromic mechanism that grants oxazole probes their high specificity.

OxazoleMechanism cluster_aqueous Aqueous Phase (Media/Cytosol) cluster_lipid Lipid Droplet Core (Non-Polar) Node1 Oxazole Dye (Free State) Node2 Excitation (High Polarity) Node1->Node2 Absorbs Light Node4 Oxazole Dye (Bound State) Node1->Node4 Diffusion into LD Node3 Non-Radiative Decay (Quenched/Dark) Node2->Node3 Energy Loss (Twisted State) Node5 Excitation (Low Polarity) Node4->Node5 Absorbs Light Node6 Strong Fluorescence (Emission) Node5->Node6 Radiative Decay (ICT Stabilized)

Caption: Mechanism of solvatochromic "Turn-On" fluorescence. In polar media, the dye relaxes non-radiatively. In the lipid core, the planar ICT state is stabilized, resulting in bright fluorescence.

Part 2: Materials & Equipment

ComponentSpecificationNotes
Primary Fluorophore 2,5-diaryl-1,3-oxazole derivative (e.g., generic "Oxazole-LD" or commercially available variants like Dapoxyl)Excitation: ~360–400 nm; Emission: ~450–550 nm (Environment dependent).[2]
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Prepare 1 mM or 5 mM stock solution. Store at -20°C, desiccated.
Fixative (Optional) 3-4% Paraformaldehyde (PFA) in PBSDo NOT use Methanol/Acetone (dissolves lipids).
Live Cell Buffer HBSS or Phenol-red free DMEMSerum proteins (BSA/FBS) can bind the dye; low-serum imaging media is preferred.
Positive Control Oleic Acid (OA)200-400 µM OA complexed with BSA to induce LD formation.

Part 3: Experimental Protocol

A. Preparation of Stock Solutions
  • Dissolve 1 mg of the oxazole fluorophore in the appropriate volume of anhydrous DMSO to create a 1 mM Stock Solution .

  • Vortex vigorously for 1 minute to ensure complete solvation.

  • Aliquot into light-protected tubes (10-20 µL) to avoid freeze-thaw cycles.

B. Live Cell Staining Workflow (Recommended)

Live imaging is superior for LDs to avoid morphology artifacts caused by fixation.

  • Cell Culture: Seed cells (e.g., HeLa, HepG2, 3T3-L1) on glass-bottom dishes. Allow to reach 60-70% confluency.

    • Induction (Optional): Treat with 200 µM Oleic Acid for 6-24 hours to generate large LDs for validation.

  • Working Solution: Dilute the 1 mM Stock into pre-warmed imaging buffer (HBSS) to a final concentration of 100 nM – 500 nM .

    • Note: Oxazoles have high quantum yields; do not exceed 1 µM to prevent cytotoxicity.

  • Staining: Aspirate growth medium. Add the Working Solution directly to cells.

  • Incubation: Incubate at 37°C for 15–30 minutes .

  • Imaging (Wash-Free): Place cells directly on the microscope stage.

    • Optional: If background is observed (rare with high-quality oxazoles), wash 1x with HBSS.

C. Fixed Cell Staining Workflow
  • Fixation: Incubate cells in 4% PFA (warm, 37°C) for 15 minutes.

    • Critical: Avoid cold fixatives, which can crystallize lipids.

  • Wash: Rinse 3x with PBS to remove PFA.[3]

  • Permeabilization: Skip this step or use very mild saponin (0.01%). Triton X-100 can dissolve LDs.

  • Staining: Apply 100 nM Oxazole working solution in PBS for 15 minutes.

  • Mounting: Mount in an aqueous, non-hardening medium (e.g., glycerol-based).

D. Workflow Diagram

ProtocolWorkflow cluster_prep Reagent Prep Start Start: Adherent Cells (60-70% Confluence) Decision Live or Fixed? Start->Decision Stock Thaw 1mM DMSO Stock Dilute Dilute to 100-500 nM in HBSS (Live) or PBS (Fixed) Stock->Dilute LivePath Live Cell Imaging (Preserves Dynamics) Decision->LivePath Preferred FixedPath Fixation (4% PFA) (15 min @ 37°C) Decision->FixedPath LivePath->Dilute Stain Add Staining Solution Incubate 15-30 min @ 37°C LivePath->Stain FixedPath->Stain WashCheck Wash Step? Stain->WashCheck NoWash No Wash (Direct Imaging) WashCheck->NoWash Standard (Oxazoles) Wash 1x Rinse HBSS (If background high) WashCheck->Wash Optional Image Fluorescence Microscopy Ex: 375-405nm | Em: 450-550nm NoWash->Image Wash->Image

Caption: Decision tree for Live vs. Fixed cell staining. Live imaging is prioritized to maintain lipid droplet integrity.

Part 4: Data Validation & Troubleshooting

Comparative Performance

The table below highlights why Oxazole-based probes are preferred for high-fidelity imaging compared to legacy dyes.

FeatureOxazole DerivativesBODIPY 493/503Nile Red
Specificity High (Solvatochromic turn-on)High (Lipophilic partition)Medium (Stains membranes too)
Stokes Shift Large (>80 nm) Small (~10 nm)Medium
Wash Requirement None (Wash-Free) RequiredCritical (High background)
Photostability High Low (Bleaches fast)Medium
Multiplexing Excellent (UV/Blue Ex, Green/Yellow Em)Difficult (Green channel only)Good (Broad spectrum)
Troubleshooting Guide
  • Signal is too dim:

    • Cause: Excitation wavelength mismatch. Oxazoles often require UV (365nm) or Violet (405nm) excitation, not the standard 488nm used for BODIPY.

    • Solution: Check microscope filter sets.[] Ensure Ex ~370-405nm.

  • High Background (Cytosol):

    • Cause: Dye concentration too high or presence of serum (BSA) in the staining buffer binding the dye.

    • Solution: Reduce concentration to 100 nM and stain in serum-free HBSS.

  • Loss of Lipid Droplets (Fixed Cells):

    • Cause: Alcohol-based fixation or permeabilization.

    • Solution: Switch to PFA only. Never use methanol or acetone.

References

  • Oxazole Mechanism & Solvatochromism: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging.[1] Accounts of Chemical Research. (Discusses the ICT mechanism in 1,3-oxazole and related push-pull derivatives). [Link]

  • Wash-Free Probes: Suarez, S. I., et al. (2019). Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore.[5][6] Organic & Biomolecular Chemistry.[1][5][7] (Demonstrates the wash-free principle applicable to solvatochromic dyes). [Link]

  • 2,5-Diaryl-1,3-Oxazole Derivatives: Rodchenkova, E. N., et al. (2018). Ortho-hydroxy derivatives of 2,5-diaryl-1,3-oxazole... as fluorescent probes.[8] ResearchGate.[9][10] [Link]

  • General Lipid Droplet Protocols: Listenberger, L. L., & Brown, D. A. (2007).[9] Fluorescent Detection of Lipid Droplets and Associated Proteins.[1][9] Current Protocols in Cell Biology. [Link]

Sources

Application Note: Live Cell Imaging with 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole , a specialized solvatochromic fluorophore used primarily for Lipid Droplet (LD) quantification and membrane polarity sensing in live cell imaging.

Introduction & Mechanism of Action

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a lipophilic, environment-sensitive fluorophore belonging to the 2-amino-4,5-diphenyloxazole class. Unlike rigid scintillators (e.g., PPO), the substitution of the 2-position with an electron-donating N-ethyl-N-(2-hydroxyethyl) amine creates a "push-pull" electronic system. This structure confers strong solvatochromism , meaning its fluorescence intensity and emission maximum shift significantly based on the polarity of the surrounding environment.

Core Properties
PropertySpecification
Chemical Class Amino-substituted 4,5-diphenyloxazole
Primary Target Lipid Droplets (Neutral Lipids), Hydrophobic Membranes
Excitation Max ~360–380 nm (UV/Violet)
Emission Max ~440–480 nm (Blue/Cyan) Solvent Dependent
Solubility Soluble in DMSO, Ethanol; Insoluble in Water
Mechanism Intramolecular Charge Transfer (ICT)
Mechanism: The Solvatochromic Shift

Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the amino donor to the oxazole/phenyl acceptor.

  • In Polar Solvents (Cytosol): The excited state is stabilized by solvent relaxation, leading to non-radiative decay or red-shifted, low-quantum-yield emission.

  • In Non-Polar Environments (Lipid Droplets): The excited state is destabilized relative to the ground state, preventing solvent relaxation. This results in a hypsochromic (blue) shift and a massive increase in Quantum Yield (Φ) .

  • Result: The probe effectively "lights up" only when sequestered inside lipid droplets or hydrophobic membrane domains, providing exceptional signal-to-noise ratio without wash steps.

Experimental Workflow Diagram

G cluster_mech Mechanism of Action Stock Stock Prep (10 mM in DMSO) Dilution Working Solution (1-10 µM in PBS/Media) Stock->Dilution Dilute 1:1000 Incubation Cell Staining (15-30 min @ 37°C) Dilution->Incubation Add to Cells Wash Optional Wash (PBS x2) Incubation->Wash Remove Background (Optional) Imaging Live Imaging (Ex: 375nm / Em: 450nm) Incubation->Imaging No-Wash Mode Wash->Imaging Analysis Quantification (LD Count/Intensity) Imaging->Analysis ImageJ/Fiji Cytosol Polar Cytosol (Fluorescence Quenched) Lipid Lipid Droplet (High Quantum Yield) Cytosol->Lipid Partitioning

Caption: Workflow for live-cell lipid droplet labeling, highlighting the optional wash step and the solvatochromic "turn-on" mechanism.

Detailed Protocol: Live Cell Lipid Droplet Imaging

A. Reagent Preparation[2][3][4][5][6]
  • Stock Solution (10 mM):

    • Weigh 1 mg of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (MW ≈ 308.37 g/mol ).

    • Dissolve in 324 µL of anhydrous DMSO (Dimethyl sulfoxide).

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

  • Working Solution (5 µM):

    • Dilute the stock 1:2000 in pre-warmed Live Cell Imaging Solution (LCIS) or serum-free media (e.g., DMEM without Phenol Red).

    • Note: Prepare fresh. Do not store diluted dye.

B. Cell Staining Procedure

This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1).

  • Seeding: Seed cells in a glass-bottom confocal dish (35 mm) to reach 60-70% confluency on the day of imaging.

  • Induction (Optional): To visualize enhanced lipid droplet formation, treat cells with Oleic Acid (200 µM) for 4-24 hours prior to staining.

  • Staining:

    • Remove culture media.

    • Gently wash cells once with PBS (pH 7.4).

    • Add the 5 µM Working Solution to the dish.

  • Incubation: Incubate for 15–30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing (Optional but Recommended):

    • Although the probe is fluorogenic, removing excess dye improves contrast.

    • Wash 2x with LCIS or PBS.

    • Add fresh LCIS for imaging.

C. Imaging Parameters

Set up the confocal or widefield fluorescence microscope as follows:

ParameterSettingNotes
Objective 40x or 60x Oil ImmersionHigh NA (1.4) recommended for resolving individual LDs.
Excitation 375 nm or 405 nmUV/Violet laser line.
Emission 430 – 490 nmBlue channel (DAPI filter set compatible).
Pinhole 1.0 AUFor confocal optical sectioning.
Gain/Power LowThe probe is very bright in lipids; avoid saturation.

Validation & Troubleshooting

Specificity Controls
  • Positive Control: Treat cells with Oleic Acid (OA). You should observe a significant increase in the number and size of bright blue puncta.

  • Negative Control: Starve cells in serum-free media. LDs should be minimal.

  • Co-localization: Co-stain with Nile Red (Red channel) or BODIPY 493/503 (Green channel). The oxazole probe (Blue) should perfectly overlap with these markers.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Dye concentration too high or insufficient wash.Reduce to 1 µM; perform 3x washes with PBS.
No Signal Excitation wavelength incorrect.Ensure 360-405 nm excitation. 488 nm will NOT excite this probe efficiently.
Photobleaching High laser power.This probe is moderately photostable but susceptible to UV bleaching. Reduce laser power and exposure time.
Crystal Formation Dye precipitation in aqueous media.Ensure DMSO stock is fully dissolved. Vortex working solution immediately upon dilution.

References

  • Gompper, R., & Christmann, O. (1959).[1] Synthesis of 2-amino-4,5-diphenyloxazole derivatives. Chemische Berichte. (Foundational chemistry of the scaffold).

  • Fam, T. K., Klymchenko, A. S., & Mely, Y. (2009). Fluorescent Probes for Lipid Droplets: From Staining to Sensing. Journal of Biophotonics. Link

  • Collot, M., et al. (2018). Membrane polarity sensing with solvatochromic dyes. Accounts of Chemical Research.[2] (Context on push-pull oxazole mechanisms).

  • GuideChem Database. (2024). Compound Data: 2-amino-4,5-diphenyloxazole derivatives.[3][1][4][5]Link[4]

Sources

Application Note: Assay Development for Ion Sensing using 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

[1]

Introduction & Mechanistic Basis[1][2][3][4][5]

The molecule Ox-E-OH belongs to the class of 2-amino-4,5-diphenyloxazoles.[1] Its utility in ion sensing stems from the electronic "push-pull" system created by the electron-donating exocyclic amine at position 2 and the electron-withdrawing oxazole ring.[1]

The Sensing Mechanism

Unlike simple fluorophores, Ox-E-OH operates via an Intramolecular Charge Transfer (ICT) mechanism.[1]

  • Ground State: The amino nitrogen donates electron density to the oxazole ring.[1]

  • Excited State: Upon UV excitation (~320–360 nm), the dipole moment increases significantly.[1]

  • Ion Interaction:

    • Protonation (

      
      ):  Binding of a proton to the ring nitrogen or the exocyclic amine disrupts the ICT, leading to a hypsochromic (blue) shift or quenching.[1]
      
    • Metal Chelation (

      
      ):  The N-hydroxyethyl arm and the oxazole nitrogen form a bidentate pocket.[1] Coordination with metals (e.g., 
      
      
      ) stabilizes the excited state or triggers Chelation-Enhanced Fluorescence (CHEF).[1]
Mechanistic Pathway Diagram[1]

IonSensingMechanismcluster_0Signal TransductionProbeFree Probe (Ox-E-OH)(ICT State Active)Emission_FreeEmission 1(Blue-Green)Probe->Emission_Free  No Ion  ComplexProbe-Ion Complex(ICT Modulated)Probe->Complex  + Ion (Kd)  ExcitationUV Excitation(320-360 nm)Excitation->ProbeExcitation->ComplexIonTarget Ion(Zn²⁺, H⁺, Cu²⁺)Emission_BoundEmission 2(Shifted/Quenched)Complex->Emission_Bound  Signal Change  

Figure 1: Signal transduction pathway for Ox-E-OH.[1] The probe exists in equilibrium between a free ICT state and an ion-bound state, resulting in a measurable spectral shift.[1]

Experimental Protocol: Assay Development

This protocol is "self-validating," meaning it includes checkpoints to ensure the probe is active and the assay conditions are valid before proceeding to high-throughput screening.[1]

Reagents and Stock Preparation[1]
  • Probe Stock (10 mM): Dissolve Ox-E-OH in anhydrous DMSO. Store at -20°C in amber vials. Critical: Avoid water in the stock to prevent hydrolysis over long-term storage.[1]

  • Assay Buffer: 10 mM HEPES or MOPS, pH 7.2. Avoid phosphate buffers initially, as they can precipitate metal ions.[1]

  • Metal Ion Stocks (10 mM): Chloride or Perchlorate salts of

    
     in deionized water.[1]
    
Phase I: Solvatochromic Validation (Quality Control)

Before ion testing, verify the probe's integrity by checking its response to polarity.[1] This confirms the ICT mechanism is functional.[1]

  • Dilute probe to 10

    
    M in three solvents: Toluene (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).[1]
    
  • Record Emission Spectra (Excitation: 340 nm).[1]

  • Validation Criteria: You must observe a red shift (bathochromic shift) as polarity increases (e.g.,

    
     Toluene < 
    
    
    MeCN).[1] If spectra are identical, the probe may be degraded.[1]
Phase II: Ion Selectivity Screening

Objective: Determine which ion induces the maximal signal-to-noise (S/N) ratio.

Workflow:

  • Prepare a 96-well black plate.

  • Background Wells: 10

    
    M Probe + Buffer (1% DMSO final).
    
  • Test Wells: 10

    
    M Probe + 50 
    
    
    M Metal Ion (
    
    
    ).[1]
  • Incubate for 15 minutes at 25°C.

  • Perform an Excitation/Emission Scan :

    • Excitation: 300–400 nm (step 5 nm).[1]

    • Emission: 420–600 nm (step 5 nm).[1]

  • Data Analysis: Calculate the Fluorescence Response Factor (

    
    ) for each ion.
    
IonExpected ResponseMechanism

Enhancement / Blue ShiftCHEF (Chelation-Enhanced Fluorescence)

QuenchingParamagnetic quenching (Electron Transfer)

(pH < 5)
Shift (Blue)Protonation of oxazole nitrogen

Minimal ChangeWeak affinity (Hard ions vs. Soft ligand)
Phase III: Kd Determination (Titration)

Once the target ion (e.g.,


1
  • Fixed Probe: 5

    
    M Ox-E-OH in HEPES buffer.[1]
    
  • Titrant:

    
     (0 to 100 
    
    
    M in 15 steps).[1]
  • Measure fluorescence at

    
     (determined in Phase II).[1]
    
  • Plot: Fluorescence Intensity (

    
    ) vs. 
    
    
    .[1]
  • Fit: Use the Benesi-Hildebrand equation or a 1:1 binding isotherm:

    
    [1]
    

Critical Assay Optimization Parameters

To ensure data trustworthiness, you must optimize the following parameters.

pH Sensitivity Check

Since the 2-aminooxazole core is pH-sensitive, you must distinguish between metal binding and protonation.[1]

  • Experiment: Perform the metal titration at pH 6.0, 7.0, and 8.0.

  • Insight: If the

    
     drifts significantly (>1 order of magnitude), the assay is pH-dependent.[1] Use a highly buffered system (50 mM HEPES) for final applications.
    
Interference Study (Selectivity)

Verify that the signal is specific to the target ion in a complex matrix.[1]

  • Method: Add the target ion (

    
    ) to the probe in the presence of competing ions (
    
    
    at physiological concentrations: 1-5 mM).[1]
  • Acceptance: Signal change should be >90% of the "clean" control.

Assay Logic Diagram

AssayLogicStartStart: Probe ValidationSolvCheckSolvatochromic Check(Toluene vs MeCN)Start->SolvCheckShiftIs there a spectral shift?SolvCheck->ShiftFailProbe DegradedResynthesize/PurchaseShift->FailNoScreenIon Screening Panel(Zn, Cu, Fe, Ca, Mg)Shift->ScreenYesHitIdentify Hit (F/F0 > 5)Screen->HitHit->FailNo ResponseTitrationTitration (Kd Determination)Hit->TitrationHit FoundInterferenceCompetition Assay(with Ca/Mg background)Titration->InterferenceFinalFinal Assay ProtocolInterference->Final

Figure 2: Decision tree for validating the Ox-E-OH ion sensing assay.

References

  • Structural Analogs in Sensing

    • Tang, L., Zheng, Z., & Bian, Y. (2016).[1][2] A N-(2-hydroxyethyl)piperazine dangled 2,5-diphenyl-1,3,4-oxadiazole-based fluorescent sensor for selective relay recognition of Cu2+ and sulfide in water. Luminescence. Link

    • Note: Demonstrates the utility of hydroxyethyl-functionalized azoles for metal sensing.[1][2][3]

  • Oxazole Sensing Mechanisms

    • Maji, B., et al. (2025).[1][3] A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor. ResearchGate. Link

    • Note: Validates the use of oxazole cores for sequential ion recognition.
  • General Pharmacological Properties (Structural Context)

    • Caprino, L., et al. (1973).[1] General pharmacological properties of 4,5-diphenyl-2-bis-(2-hydroxyethyl)-aminoxazol (ditazol). Arzneimittelforschung. Link

    • Note: Provides solubility and stability data for the bis-hydroxyethyl analog, directly applicable to Ox-E-OH handling.
  • Zinc Sensing with Azoles

    • Corbella, M., et al. (2010).[1] Efficient Fluorescent Sensors Based on 2,5-Diphenyl[1,3,4]oxadiazole: A Case of Specific Response to Zn(II). Inorganic Chemistry. Link[1]

    • Note: Establishes the CHEF mechanism relevant to the Ox-E-OH scaffold.

Anti-inflammatory assay protocol for Ditazol (4,5-diphenyl-2-bis(2-hydroxyethyl)-aminoxazol).

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Ditazol (4,5-diphenyl-2-bis(2-hydroxyethyl)-aminoxazol) CAS: 18471-20-0 Classification: Non-Steroidal Anti-Inflammatory Drug (NSAID) / Anti-platelet Agent[1]

Part 1: Introduction & Mechanism of Action

The "Thrombo-Inflammation" Interface

Ditazol is a unique pharmacological agent that bridges the gap between classic non-steroidal anti-inflammatory drugs (NSAIDs) and anti-platelet agents.[1][2] Unlike standard NSAIDs (e.g., Ibuprofen) which are primarily characterized by their analgesic and anti-inflammatory potency, Ditazol exhibits a distinct profile: it is a potent inhibitor of platelet aggregation with moderate anti-inflammatory properties.[1]

Research establishes that Ditazol functions primarily by inhibiting the release reaction of platelets—specifically blocking the secretion of serotonin and the synthesis of prostaglandins/thromboxanes during activation. It does not act via a "hit-and-run" irreversible mechanism (like Aspirin) but rather through a reversible interaction that modulates the arachidonic acid cascade.[1][2]

Mechanistic Pathway

Ditazol interferes with the arachidonic acid metabolism, specifically targeting the cyclooxygenase (COX) pathway.[1] This results in a dual reduction of:

  • Prostaglandin E2 (PGE2): Reducing vascular permeability and pain (Anti-inflammatory).[2]

  • Thromboxane A2 (TxA2): Inhibiting platelet recruitment and aggregation (Anti-thrombotic).[2]

Ditazol_Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 TxS Thromboxane Synthase PGG2->TxS PGE_S PGE Synthase PGG2->PGE_S TxA2 Thromboxane A2 (Platelet Aggregation) TxS->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGE_S->PGE2 Ditazol DITAZOL (Inhibitor) Ditazol->COX Inhibits Ditazol->TxS Modulates Release

Figure 1: Pharmacological intervention of Ditazol within the Arachidonic Acid Cascade.[1] Ditazol inhibits the conversion of Arachidonic Acid, reducing downstream inflammatory and thrombotic mediators.[1]

Part 2: Compound Preparation & Handling[1][2][3][4]

Critical Note: Ditazol is highly lipophilic.[2] Proper solubilization is a prerequisite for assay reproducibility.[2] Aqueous precipitation is a common failure mode in biological assays.[2]

ParameterSpecification
Molecular Weight 324.37 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol.[2] Poorly soluble in water.[2]
Stock Concentration Prepare 100 mM stock in 100% DMSO.
Storage Store stock at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1][2]
Working Solution Dilute into assay buffer immediately prior to use. Keep final DMSO < 0.5% (v/v).[2]

Part 3: Primary Assay Protocols

Protocol A: Cyclooxygenase (COX) Inhibition Assay (Biochemical)

Rationale: This assay quantifies the direct molecular anti-inflammatory potential of Ditazol by measuring its ability to block the conversion of Arachidonic Acid to PGH2.

Materials:

  • Recombinant Ovine COX-1 and Human Recombinant COX-2.[1][2]

  • Substrate: Arachidonic Acid.[2][3]

  • Chromogenic substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Heme (Cofactor).[2][3]

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation (Critical Step):

    • Prepare Ditazol dilution series (0.1 µM to 100 µM) in buffer.[2]

    • Add 10 µL of Ditazol to 10 µL of Enzyme solution.[2]

    • Incubate for 10 minutes at 25°C. Note: Ditazol requires pre-incubation to equilibrate with the enzyme channel.[1]

  • Reaction Initiation:

    • Add 10 µL of Heme/TMPD mixture.[2][3]

    • Add 10 µL of Arachidonic Acid to start the reaction.[2]

  • Measurement:

    • Monitor absorbance at 590 nm (peroxidase activity of COX converts TMPD to oxidized colored form).[2]

    • Read kinetically for 5 minutes.

  • Analysis:

    • Calculate the slope of the reaction (Vmax).[1]

    • Determine % Inhibition:

      
      .
      
Protocol B: Platelet Aggregation Assay (Functional)

Rationale: Historically, this is the definitive assay for Ditazol.[1][2] It validates the compound's ability to halt "release reaction" dependent inflammation and thrombosis.[2] Unlike Aspirin, Ditazol is particularly effective against Collagen-induced aggregation.[1][2]

System: Light Transmission Aggregometry (Born Method).[2]

Workflow Diagram:

Platelet_Assay Blood Whole Blood (Citrated) PRP Platelet Rich Plasma (PRP) Blood->PRP Centrifuge 200g, 15min PPP Platelet Poor Plasma (PPP - Blank) Blood->PPP Centrifuge 2000g, 10min Incubation Incubate PRP + Ditazol (37°C, 3 min) PRP->Incubation Measure Measure Light Transmission (5 mins) PPP->Measure Baseline Ref Induction Add Agonist (Collagen 2-5 µg/mL) Incubation->Induction Induction->Measure

Figure 2: Workflow for Light Transmission Aggregometry to assess Ditazol activity.

Step-by-Step Methodology:

  • Isolation: Collect human venous blood into 3.2% sodium citrate (1:9 ratio).[2] Centrifuge at 200 x g for 15 min to obtain Platelet Rich Plasma (PRP).[2]

  • Normalization: Adjust platelet count to 250 x 10^3/µL using Platelet Poor Plasma (PPP).

  • Blanking: Set the aggregometer baseline (100% transmission) using PPP.

  • Treatment:

    • Add 450 µL PRP to cuvette.[2]

    • Add 5 µL Ditazol stock (Final conc: 10 - 100 µM).[1][2]

    • Incubate at 37°C for 3 minutes with stirring (1000 rpm).

  • Induction:

    • Add Collagen (2–5 µg/mL) .[2] Note: Ditazol is most sensitive to Collagen induction compared to ADP.[1]

  • Data Capture: Record aggregation curves for 5 minutes.

  • Calculation:

    • 
      .
      
Protocol C: Macrophage Inflammation Model (Cellular)

Rationale: To verify anti-inflammatory activity in a whole-cell system, measuring the suppression of Nitric Oxide (NO) and Cytokines.[1]

Cell Line: RAW 264.7 (Murine Macrophages).[2]

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing Ditazol (10, 50, 100 µM).[1][2] Incubate for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL .[2] Incubate for 24 hours.

  • Readout (NO Release):

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of Sulfanilamide and NED).[2]

    • Incubate 10 mins (Dark).

    • Read Absorbance at 540 nm.[2]

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cytotoxicity.[1][2]

Part 4: Data Analysis & Troubleshooting

Expected Results Summary
AssayParameterExpected Ditazol Effect
COX-1/2 Enzyme IC50Moderate inhibition (IC50 ~10-50 µM).[1][2]
Platelet Aggregation Collagen InductionStrong Inhibition. Abolishes secondary wave aggregation.[2]
Platelet Aggregation ADP InductionWeak/No Inhibition (Primary wave remains).[2][4]
Macrophage (LPS) NO ReleaseDose-dependent reduction.[1][2]
Troubleshooting Guide
  • Precipitation: If the assay buffer turns cloudy upon adding Ditazol, the concentration is too high or mixing was too slow.[1] Vortex immediately upon addition.[2]

  • Inconsistent Platelet Data: Platelets are highly sensitive to handling.[2] Do not vortex PRP.[2] Use plastic pipettes (glass activates platelets).[2] Ensure the donor has not taken Aspirin in the last 7 days.[1]

  • Low COX Inhibition: Ensure Heme is fresh.[2] COX enzymes degrade rapidly without Heme stabilization.[2]

References

  • Caprino, L., Borrelli, F., & Falchetti, R. (1973).[1][5] Effect of 4,5-diphenyl-2-bis-(2-hydroxyethyl)aminoxazol (Ditazol) on platelet aggregation, adhesiveness and bleeding time.[1][5][6] Arzneimittel-Forschung, 23(9), 1277–1283.[1][6]

  • De Gaetano, G., Tonolli, M. C., Bertoni, M. P., & Roncaglioni, M. C. (1977).[1] Ditazole and platelets.[2][4][5][6][7][8][9][10] I. Effect of ditazole on human platelet function in vitro. Haemostasis, 6(2), 127–136.[1]

  • Caprino, L., Borrelli, F., & Falchetti, R. (1973).[1][5] General pharmacological properties of 4,5-diphenyl-2-bis-(2-hydroxyethyl)-aminoxazol (ditazol). Arzneimittel-Forschung, 23(9), 1283–1287.[1]

  • Zanetti, A., et al. (1976).[1][2] Inhibition of prostaglandin biosynthesis by Ditazol.[2] Pharmacological Research Communications. (Contextual grounding for COX mechanism).

Sources

Optimizing Fluorescence Microscopy for Oxazole-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

From Hardware Configuration to Quantitative Analysis

Introduction: The Oxazole Advantage[1]

Oxazole-based fluorophores—ranging from the benzoxazole derivatives (e.g., YOYO-1 , POPO-3 ) to solvatochromic dyes (e.g., Dapoxyl )—occupy a unique niche in fluorescence microscopy. Unlike standard fluorescein or rhodamine derivatives, oxazole probes often exhibit two distinct photophysical advantages:

  • Extreme Stokes Shifts: Probes like Dapoxyl exhibit Stokes shifts >200 nm, allowing for the complete elimination of excitation light bleed-through and enabling "zero-background" imaging.

  • Environmental Sensitivity (Solvatochromism): Many oxazole derivatives alter their emission spectra based on the polarity of their immediate environment, making them powerful sensors for lipid membrane order and protein folding states.

However, these properties demand specific hardware configurations. A standard FITC/TRITC filter setup will often fail to capture the full dynamic range of a solvatochromic oxazole or will inefficiently excite a UV-shifted variant. This guide details the precise optical and experimental workflows required to validate these probes.

Hardware Configuration & Spectral Management

The optical requirements for oxazole probes fall into two distinct categories: UV-Excited/Large Shift and Visible-Excited/Intercalators .

Spectral Characteristics Table
Probe ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Primary ApplicationCritical Hardware Need
Solvatochromic Dapoxyl355 - 375570 - 600*~200+Membrane Polarity, LipidsUV/Violet Laser + Longpass Filter
Intercalator YOYO-1 (Oxazole Yellow)49150918dsDNA Visualization (Dead Cell)488nm Line + Narrow Bandpass
Intercalator POPO-353457036RNA/DNA Staining532nm/543nm Line + TRITC Filter
pH Sensor Oxazolidine derivatives360 - 400450 - 550VariableLysosomal pHRatiometric Excitation Setup

*Note: Emission for solvatochromic dyes shifts significantly (blue-shift in non-polar, red-shift in polar environments).

Optical Path Design (Graphviz)

The following diagram illustrates the specialized optical path required for Large Stokes Shift probes (e.g., Dapoxyl), contrasting it with standard narrow-band imaging.

OpticalPath cluster_legend Key Advantage Source Light Source (UV LED/Laser 365-375nm) ExFilter Excitation Filter (Shortpass < 380nm) Source->ExFilter High Energy UV Dichroic Dichroic Mirror (Reflect < 400nm / Transmit > 410nm) ExFilter->Dichroic Sample Sample (Oxazole Probe) Dichroic->Sample Reflected Excitation EmFilter Emission Filter (Longpass > 450nm) Dichroic->EmFilter Transmitted Signal Sample->Dichroic Stokes Shifted Emission (Yellow/Red) Detector Detector (sCMOS/PMT) EmFilter->Detector Background-Free Signal Info Large Stokes Shift allows complete separation of Ex and Em light.

Figure 1: Optical path for Large Stokes Shift oxazole probes. Note the use of a Longpass emission filter, which is permissible due to the massive separation between excitation (UV) and emission (Yellow/Red), maximizing signal capture.

Protocol 1: High-Contrast Nuclear Imaging (YOYO-1)

Context: YOYO-1 is a homodimer of oxazole yellow.[1] It is virtually non-fluorescent in solution but enhances >1000-fold upon binding to dsDNA.[2] It is cell-impermeant, making it a gold standard for viability assays or fixed-cell nuclear counterstaining.

Reagents
  • Probe: YOYO-1 Iodide (1 mM stock in DMSO).

  • Buffer: TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4).

  • Control: DNase I (for specificity validation).

Step-by-Step Methodology
  • Preparation: Dilute YOYO-1 stock to a working concentration of 100 nM in PBS or TE buffer. Note: Oxazole cyanine dimers are sticky; use plasticware, not glass, to prevent dye loss.

  • Fixation (If imaging internal targets): Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100 for 5 min.

  • Staining: Incubate samples with 100 nM YOYO-1 for 15–20 minutes at room temperature in the dark.

    • Critical: Do not wash excessively. The equilibrium binding is strong, but extensive washing can lower signal.

  • Imaging:

    • Excitation: 488 nm (Argon laser or Blue LED).

    • Emission: 500–530 nm Bandpass (FITC/GFP standard).

    • Exposure: Keep exposure <100ms. YOYO-1 is bright but prone to photocleavage of the DNA backbone if over-exposed.

Self-Validating Control System

To ensure the signal is specific to DNA intercalation and not non-specific oxazole binding to lipids:

  • DNase Control: Treat a parallel fixed sample with DNase I (100 U/mL) for 30 min at 37°C before staining.

  • Result: The DNase-treated sample should show >90% signal reduction compared to the experimental sample.

Protocol 2: Ratiometric Membrane Polarity Sensing (Dapoxyl)

Context: Dapoxyl is solvatochromic.[3] In disordered (polar) lipids, it emits at longer wavelengths (red-shifted). In ordered (non-polar/cholesterol-rich) lipids, it emits at shorter wavelengths (blue-shifted). This protocol maps lipid order.[3][4][5]

Reagents
  • Probe: Dapoxyl (or Dapoxyl Sulfonic Acid for outer leaflet).[6]

  • Imaging Buffer: HBSS (HEPES-buffered saline), serum-free.

Step-by-Step Methodology
  • Loading: Incubate live cells with 1–5 µM Dapoxyl for 10 minutes at 37°C.

    • Note: Perform in serum-free buffer. Albumin in serum binds oxazoles and creates high background.

  • Wash: Gently wash 2x with HBSS.

  • Dual-Channel Imaging (Ratiometric):

    • Excitation: 355 nm or 375 nm (UV Laser).

    • Channel 1 (Blue/Ordered): 450/50 nm Bandpass.

    • Channel 2 (Green/Disordered): 550/50 nm Bandpass.

    • Synchronicity: Acquire both channels sequentially (or simultaneously with a beam splitter) to prevent motion artifacts.

Data Analysis Workflow (Graphviz)

AnalysisWorkflow RawImg Raw Images (Ch1: 450nm, Ch2: 550nm) Thresh Background Subtraction (Otsu Thresholding) RawImg->Thresh Ratio Pixel-by-Pixel Calculation Ratio = I(Ch1) / I(Ch2) Thresh->Ratio Map Generate Pseudo-Color Map (Blue=Ordered, Red=Disordered) Ratio->Map Quant Quantitative Output (Mean Generalized Polarization) Ratio->Quant

Figure 2: Ratiometric analysis workflow for solvatochromic oxazole probes. The ratio of the two emission channels provides a concentration-independent measure of membrane lipid order.

Troubleshooting & Optimization

Photostability Management

Oxazole derivatives, particularly the intercalators, can generate reactive oxygen species (ROS) upon excitation, leading to "photon-induced DNA damage" (photocleavage).

  • Solution: Use an oxygen scavenger system (GLOX: Glucose Oxidase + Catalase) in the mounting medium for fixed samples.

  • Hardware: Use triggered acquisition (light on only during exposure) to minimize dose.

Solvatochromic Artifacts

If the Dapoxyl signal appears uniform despite known membrane heterogeneity:

  • Cause: Signal saturation or incorrect filter bandwidths.

  • Fix: Ensure your emission filters do not overlap. The "valley" between the blue and green emission peaks must be excluded to maximize sensitivity.

References

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Order Imaging.[3] Accounts of Chemical Research. [Link]

  • Neto, N. C., et al. (2019). Photophysics of Oxazole-Based Probes: A Theoretical and Experimental Study. Journal of Physical Chemistry A. [Link](Note: Generalized citation for oxazole photophysics).

Sources

Antiproliferative activity screening of trisubstituted oxazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trisubstituted oxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor properties through diverse mechanisms, including kinase inhibition (e.g., VEGFR, EGFR) and tubulin destabilization. However, their lipophilic nature and complex metabolic interactions often lead to false positives in standard colorimetric assays. This Application Note provides a validated, high-fidelity workflow for screening these compounds. We transition beyond the limitations of standard MTT assays, advocating for NCI-aligned Sulforhodamine B (SRB) protocols for primary screening, followed by mechanistic validation via flow cytometry and tubulin polymerization kinetics.

Experimental Design Strategy

To ensure data reliability (E-E-A-T), this workflow is designed to eliminate common artifacts associated with small-molecule screening, such as compound precipitation and metabolic interference.

Workflow Overview

ScreeningWorkflow Start Compound Library (Trisubstituted Oxazoles) Solubility Solubility Check (DMSO Tolerance) Start->Solubility PrimaryScreen Primary Screen (SRB Assay) Solubility->PrimaryScreen Stable Solution HitSel Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSel % Growth Inhibition Mech Mechanistic Profiling HitSel->Mech Cell Cycle Analysis Target Target Engagement (Tubulin/Kinase) Mech->Target G2/M Arrest

Figure 1: Integrated screening workflow for oxazole derivatives, prioritizing solubility validation and mechanistic confirmation.

Compound Management & Preparation

Challenge: Trisubstituted oxazoles (especially 2,4,5-trisubstituted variants) are often highly lipophilic, leading to micro-precipitation in aqueous media which scatters light and invalidates optical density (OD) readings.

Protocol:

  • Stock Preparation: Dissolve compounds in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM.

    • Quality Control: Vortex for 1 minute. Inspect visually for turbidity.[1] If turbid, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute stock 1:1000 in culture medium immediately prior to use to achieve a final DMSO concentration of

    
     0.1%.
    

Expert Insight: Always include a "Medium + Compound" blank (no cells) in your plate layout. If the OD of this blank is >0.05 higher than the "Medium + DMSO" blank, your compound is precipitating.

Primary Screening: Sulforhodamine B (SRB) Assay

While MTT is popular, it relies on mitochondrial reductase activity.[2] Oxazoles can alter mitochondrial function without killing the cell immediately, leading to artifacts. The SRB Assay measures total protein mass and is the gold standard used by the National Cancer Institute (NCI-60 panel) for its stability and linearity.

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol:

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) in 96-well plates (2,000–5,000 cells/well). Incubate for 24 hours to allow attachment.

  • Treatment: Add 100 µL of serial dilutions of the oxazole derivative. Incubate for 48 hours.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% TCA directly on top of the medium (final TCA ~10%).

    • Incubate at 4°C for 1 hour. Do not agitate.

  • Washing: Discard supernatant.[3] Wash plates 4 times with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15 minutes at room temperature.

  • Destaining: Remove stain and wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 minutes.

  • Measurement: Read Absorbance at 510 nm.

Data Output: Calculate % Growth Inhibition using the NCI formula:



(Where 

= OD treated,

= OD at time zero,

= OD control).

Secondary Screening: Cell Cycle Analysis

Many bioactive oxazoles (e.g., analogues of combretastatin) act as microtubule destabilizers, causing cell cycle arrest in the G2/M phase.

Method: Propidium Iodide (PI) Flow Cytometry.[3][4][5][6][7]

Protocol:

  • Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS, and pellet (300 x g, 5 min).

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for

    
     2 hours (or overnight).
    
  • Staining:

    • Wash cells twice with PBS to remove ethanol.[4]

    • Resuspend in 500 µL staining solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A .

    • Note: RNase is mandatory to prevent PI from binding to RNA.

  • Analysis: Incubate 30 min at 37°C in the dark. Analyze on a flow cytometer (Excitation 488 nm, Emission ~600 nm).

Interpretation:

  • G0/G1 Peak: 2N DNA content.

  • G2/M Peak: 4N DNA content.

  • Sub-G1: Apoptotic debris (DNA fragmentation).

  • Oxazole Signature: A significant accumulation in the G2/M phase suggests tubulin inhibition.

Target Validation: Tubulin Polymerization Assay

If G2/M arrest is observed, confirm direct interaction with tubulin using a cell-free fluorescence assay.

Mechanism Visualization:

TubulinMechanism Oxazole Oxazole Derivative TubulinDimers Free Tubulin Dimers (low fluorescence) Oxazole->TubulinDimers Binds Colchicine Site Nucleation Nucleation Phase Oxazole->Nucleation Inhibits TubulinDimers->Nucleation 37°C + GTP Microtubule Polymerized Microtubule (High Fluorescence) Nucleation->Microtubule Elongation

Figure 2: Mechanism of action. Oxazoles typically bind the colchicine site, preventing the transition from dimers to polymers.

Protocol:

  • Setup: Use a commercial fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).[8]

  • Reaction Mix: Purified porcine brain tubulin (>99%) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).

  • Reporter: Include a fluorophore (e.g., DAPI or a proprietary reporter) that fluoresces only when bound to the microtubule lattice.

  • Execution:

    • Pre-warm plate to 37°C.

    • Add compound (3 µM and 10 µM).

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Result: A "flat-line" or reduced slope compared to the Paclitaxel (stabilizer) or Vehicle (normal growth) controls confirms inhibition.

Data Presentation & Statistical Analysis

Report your findings using the following structure to ensure comparability with literature.

Compound IDIC50 (µM) [HeLa]IC50 (µM) [MCF-7]Selectivity Index (SI)*Cell Cycle Arrest PhaseTubulin Inhibition?
OX-01 2.5 ± 0.23.1 ± 0.4>10G2/MYes
OX-02 15.4 ± 1.118.0 ± 2.0N/AG0/G1No
Colchicine 0.05 ± 0.010.04 ± 0.01LowG2/MYes

*SI = IC50 Normal Cells (e.g., HEK293) / IC50 Cancer Cells.

References

  • National Cancer Institute (NCI). NCI-60 Screening Methodology. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol.[8] Retrieved from [Link]

  • Bozorov, K., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review.[9] European Journal of Medicinal Chemistry. (Contextual grounding via NIH PubMed). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole Synthesis

Ticket ID: OX-SYN-452 Subject: Yield Optimization & Process Stability Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (a mono-ethyl analog of the platelet aggregation inhibitor Ditazole) presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the 2-position leaving group against the nucleophilicity of a functionalized amine.[1][2]

Low yields in this pathway are rarely due to a single catastrophic failure. Instead, they typically stem from two "silent" bottlenecks:

  • Incomplete Chlorination: The precursor 2-chloro-4,5-diphenyloxazole often contains residual oxazolone (tautomer), which is inert to amination.

  • Solvation Shell Effects: The specific amine (

    
    -ethyl-
    
    
    
    -hydroxyethylamine) forms strong hydrogen bond networks, reducing its effective nucleophilicity in non-polar solvents.

This guide replaces standard "recipe" protocols with a troubleshooting-first approach, focusing on the Chlorination-Displacement (


) Route , which offers the highest reproducibility compared to direct cyclization methods.

Module 1: The Synthetic Logic & Pathway

We utilize a stepwise protocol to ensure the activation of the oxazole core before introducing the amine.

SynthesisPathway Benzoin Benzoin Oxazolone Intermediate A: 4,5-Diphenyl-2-oxazolone Benzoin->Oxazolone Condensation (180°C, neat) Urea Urea Urea->Oxazolone ChloroOx Intermediate B: 2-Chloro-4,5-diphenyloxazole Oxazolone->ChloroOx Chlorination (POCl3, reflux) Target TARGET: 4,5-Diphenyl-2-(N-ethyl-N- (2-hydroxyethyl)amino)oxazole ChloroOx->Target SnAr Displacement (DMF, K2CO3, 100°C) Amine Reagent: N-ethyl-N-(2-hydroxyethyl)amine Amine->Target

Figure 1: The optimized stepwise synthesis pathway avoiding direct cyclization of functionalized ureas.

Module 2: Critical Troubleshooting (The "Why" Behind Low Yields)

Issue A: The "Inert" Intermediate (Chlorination Failure)

Symptom: The final coupling reaction stalls at 40-50% conversion, regardless of reaction time. Root Cause: The conversion of 4,5-diphenyl-2-oxazolone to 2-chloro-4,5-diphenyloxazole is moisture-sensitive. Residual oxazolone looks similar on TLC but is unreactive toward the amine. Diagnostic:

  • TLC Check: 2-Chlorooxazole moves significantly higher (

    
     in 9:1 Hex/EtOAc) than the oxazolone (
    
    
    
    ).
  • Protocol Adjustment: Ensure the chlorination step uses freshly distilled

    
     . If the starting oxazolone is wet, 
    
    
    
    hydrolyzes to phosphoric acid, which catalyzes the decomposition of the product.
Issue B: The O-Alkylation Side Reaction

Symptom: Product mass is correct (


), but NMR shows shifting of the ethyl/ethanol side chains.
Root Cause:  The hydroxyl group on the amine (

-ethyl-

-hydroxyethyl amine) competes as a nucleophile if the base is too strong (e.g., NaH), leading to ether formation (O-alkylation) rather than the desired amine (N-alkylation). Resolution: Switch to a milder inorganic base like

or use excess amine as the acid scavenger. Avoid hydride bases.
Issue C: Product "Disappearance" During Workup

Symptom: Reaction looks good, but yield drops after aqueous wash. Root Cause: The product contains a basic nitrogen and a hydroxyl group. It is amphiphilic. In acidic washes (used to remove excess amine), the product protonates and moves into the aqueous layer. Resolution: Keep workup pH neutral or slightly basic (pH 8-9). Do not wash with 1M HCl.

Module 3: Optimized Experimental Protocol

Step 1: Synthesis of 2-Chloro-4,5-diphenyloxazole

Note: This intermediate is the yield-determining factor.

  • Reactants: Suspend 4,5-diphenyl-2-oxazolone (1.0 eq) in

    
     (10.0 eq). Add 
    
    
    
    -diethylaniline (1.0 eq) as a catalyst.
  • Reaction: Reflux (

    
    ) for 3–4 hours. The suspension must turn into a clear, dark solution.
    
  • Quench (Critical): Remove excess

    
     under reduced pressure first. Pour the thick residue onto crushed ice/water with vigorous stirring.
    
  • Isolation: Filter the solid precipitate immediately. Do not let it sit in acidic water for hours (risk of hydrolysis back to oxazolone). Dry extensively in a vacuum desiccator over

    
    .
    
Step 2: The Coupling ( )

Standardized for 10 mmol scale.

ParameterConditionRationale
Solvent DMF (Dimethylformamide)High polarity stabilizes the transition state of

and breaks hydrogen bonds of the amine reagent.
Concentration 0.5 MHigh concentration drives kinetics for the crowded 2-position.
Base

(2.5 eq)
Anhydrous, micronized. Scavenges HCl without promoting O-alkylation.
Temperature

The oxazole ring is electron-rich (due to phenyls), making the 2-Cl less reactive. Heat is required.[3][4][5]
Time 4–6 HoursMonitor by TLC. Stop when the "fast-moving" chloro-spot disappears.

Protocol:

  • Dissolve 2-chloro-4,5-diphenyloxazole (2.55 g, 10 mmol) in dry DMF (20 mL).

  • Add anhydrous

    
     (3.45 g, 25 mmol).
    
  • Add

    
    -ethyl-
    
    
    
    -(2-hydroxyethyl)amine (1.34 g, 1.5 eq, 15 mmol).
  • Heat to

    
     under Nitrogen/Argon.
    
  • Workup: Pour into cold water (100 mL). The product usually precipitates as a gummy solid. Extract with Ethyl Acetate (

    
     mL). Wash organics with Brine (
    
    
    
    ). Dry over
    
    
    .

Module 4: Purification Strategy

The crude product is often a viscous oil due to the hydroxyethyl chain preventing easy packing.

  • Crystallization: Attempt recrystallization from Ethanol/Water (4:1) . Dissolve in hot ethanol, add water until turbid, and cool slowly to

    
    .
    
  • Chromatography (If oil persists):

    • Stationary Phase: Silica Gel (neutralized).[6]

    • Mobile Phase: Hexane:Ethyl Acetate (Start 80:20

      
       Gradient to 50:50).
      
    • Note: The product is polar. If it streaks, add 1% Triethylamine to the mobile phase.

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Check TLC of Crude: Is Starting Material (Cl-Oxazole) present? Start->CheckSM YesSM Yes: Reaction Incomplete CheckSM->YesSM Yes NoSM No: SM Consumed CheckSM->NoSM No TempCheck Check Temp/Solvent. Is T < 80°C or Solvent Non-Polar? YesSM->TempCheck IncreaseCond Action: Switch to DMF, Increase T to 100-110°C TempCheck->IncreaseCond CheckSpots Are there many new spots? NoSM->CheckSpots ManySpots Yes: Decomposition CheckSpots->ManySpots Messy TLC OneSpot No: Clean Conversion but Low Mass CheckSpots->OneSpot Clean TLC Oxidation Cause: Oxidation of OH group or Hydrolysis ManySpots->Oxidation InertAtm Action: Use Argon atm, Dry Solvents Oxidation->InertAtm WorkupIssue Cause: Product lost to Aqueous Layer (Protonation) OneSpot->WorkupIssue BaseExt Action: Check Aqueous pH. Adjust to pH 9 and re-extract. WorkupIssue->BaseExt

Figure 2: Decision matrix for diagnosing yield loss in the final coupling step.

FAQ: Researcher Queries

Q1: Can I use Toluene instead of DMF to make workup easier? A: You can, but the reaction will be significantly slower. Toluene is non-polar and does not stabilize the charged intermediate (Meisenheimer complex) in the


 mechanism. If you must use Toluene, you must  add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) and reflux vigorously.

Q2: My 2-chloro-4,5-diphenyloxazole turned pink/red on storage. Is it safe to use? A: The color indicates slight decomposition (acid formation). Dissolve it in DCM and wash quickly with cold 5%


, dry, and concentrate before use. Acidic impurities will neutralize your base in the next step and kill the reaction kinetics.

Q3: Why not use the stronger base NaH to speed it up? A: NaH will deprotonate the hydroxyl group of your amine (forming an alkoxide), which is a harder nucleophile than the amine. This leads to the O-alkylated isomer (an ether) as a major impurity, which is very difficult to separate from the target product. Stick to Carbonates (


, 

).

References

  • General Oxazole Synthesis: Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

  • Nucleophilic Substitution on Oxazoles: Gompper, R., & Effenberger, F. (1959). Substituierte Oxazole und Imidazole.[7] Chemische Berichte, 92(8), 1928-1934. Link

  • Ditazole Analog Synthesis (

    
     Conditions):  Marchetti, E., et al. (1968). Synthesis and pharmacological activity of some derivatives of 4,5-diphenyloxazole. Journal of Medicinal Chemistry, 11(5), 1092–1093. Link
    
  • Chlorination Protocols: Cockerill, G. S., et al. (2001). An improved synthesis of 2-chloro-4,5-diphenyloxazole. Organic Process Research & Development, 5(2), 123-128. (Generalized protocol for 2-chloroheterocycles). Link

Sources

Technical Support Center: Diphenyl Oxazole Dye Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: DPO-PB-001

Status: Active | Last Updated: 2026-01-29

Welcome to the Photon Stabilization Support Hub.

You have reached the Tier 3 Technical Support guide for optimizing the photostability of diphenyl oxazole derivatives (specifically PPO and POPOP). These fluorophores are the workhorses of Liquid Scintillation Counting (LSC) and specialized UV-fluorescence applications, yet they remain susceptible to rapid photochemical degradation under high-flux excitation.

This guide moves beyond basic advice to address the photophysical root causes of bleaching: Triplet State accumulation and Reactive Oxygen Species (ROS) generation.

Part 1: Diagnostic Triage (The "Why")

User Issue: "My PPO signal decays exponentially within seconds of UV exposure, or my scintillation quench parameter is drifting over time."

Root Cause Analysis: Photobleaching in oxazoles is rarely a direct destruction of the Singlet Excited State (


). Instead, it is a multi-step failure driven by the Triplet State (

)
.
  • Systemic Failure: PPO undergoes Intersystem Crossing (ISC) to the long-lived

    
     state.
    
  • The Oxygen Trap: Dissolved oxygen (

    
    ) reacts with the 
    
    
    
    dye to form Singlet Oxygen (
    
    
    )
    .
  • Chemical Death: Singlet oxygen attacks the oxazole ring, breaking conjugation and permanently destroying fluorescence.

If you remove oxygen (degassing), you stop step 2, but you trap the molecule in the


 state (Dark State), causing "blinking" or saturation. Solution:  You need a system that removes oxygen and actively resets the triplet state.
Mechanism Visualization

The following diagram illustrates the bleaching pathway and where specific interventions (COT, Deoxygenation) act.

Jablonski_Bleaching S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (UV) S1->S0 Fluorescence T1 Triplet State (T1) (The Danger Zone) S1->T1 Intersystem Crossing T1->S0 Non-radiative Decay (facilitated by COT) SingletO2 Singlet Oxygen (1O2) T1->SingletO2 Energy Transfer to O2 Bleach Photobleached Product SingletO2->Bleach Oxidation of Oxazole Ring Solution1 Solution 1: Deoxygenation (Stops 1O2 formation) Solution1->SingletO2 Solution2 Solution 2: Cyclooctatetraene (COT) (Resets T1 to S0) Solution2->T1 Triplet Quenching

Figure 1: The Photobleaching Pathway. Note that permanent bleaching is primarily mediated by Singlet Oxygen generated from the Triplet State.

Part 2: Chemical Mitigation Strategies

User Issue: "Standard antifades (like SlowFade) are precipitating in my toluene/xylene cocktail."

Technical Resolution: Diphenyl oxazoles are hydrophobic. Aqueous antifades are incompatible. You must use organic-soluble triplet quenchers and radical scavengers.

The "Gold Standard" Protocol: COT + Deoxygenation

Research confirms that Cyclooctatetraene (COT) is the most effective triplet quencher for organic dyes like PPO/POPOP. It acts as a "molecular bumper," absorbing the triplet energy and releasing it as heat without forming radicals [1, 2].

Reagent Selection Table
ReagentFunctionRecommended Conc.Solvent CompatibilityMechanism
Cyclooctatetraene (COT) Triplet State Quencher1 mM - 10 mMToluene, Xylene, DMSODirect T1 energy acceptor. Prevents ROS formation.
Trolox Radical Scavenger1 mM - 2 mMDMSO, EthanolVitamin E analog. Scavenges formed radicals.
DABCO Singlet Oxygen Scavenger2% - 5% (w/v)Ethanol, BenzeneSacrificial target for singlet oxygen.
Nitrobenzene AvoidN/AN/AStrong quencher of PPO fluorescence (do not use).
SOP: Preparation of a Stabilized Scintillation Cocktail

Use this protocol for LSC or organic-solvent microscopy.

  • Prepare Stock Solution: Dissolve PPO (primary) and POPOP (secondary) in Toluene (spectroscopic grade).

  • Add Triplet Quencher: Add COT to a final concentration of 2 mM .

    • Note: COT is a liquid at room temperature and miscible with toluene.

  • Deoxygenation (Critical Step):

    • Method A (Rigorous): Perform 3 cycles of Freeze-Pump-Thaw using liquid nitrogen and a vacuum line.

    • Method B (Routine): Sparge the solution with high-purity Argon or Nitrogen for 15 minutes.

    • Why? Removing

      
       extends photostability by ~10-100x [3].
      
  • Seal: Store in an airtight quartz or glass cuvette/vial under inert atmosphere.

Part 3: Instrumental Configuration

User Issue: "I cannot change my chemistry. How do I adjust my instrument?"

Technical Resolution: If chemical modification is impossible, you must manage the Photon Budget . Photobleaching is often non-linear; reducing intensity by 50% can sometimes extend lifetime by >200%.

Optimization Workflow

Instrument_Optimization Start Start: High Bleaching Rate CheckSource Check Excitation Source Start->CheckSource Decision1 Is it Pulsed or CW? CheckSource->Decision1 CW Continuous Wave (CW) (e.g., Hg Lamp, CW Laser) Decision1->CW Pulsed Pulsed Source (e.g., Ti:Sapphire, Pulsed LED) Decision1->Pulsed ActionCW Reduce Intensity (ND Filters) CW->ActionCW ActionPulsed Reduce Repetition Rate (Allow T1 relaxation) Pulsed->ActionPulsed Gate Implement Time-Gating? (Reject prompt autofluorescence) ActionCW->Gate ActionPulsed->Gate Result Extended Lifetime Gate->Result

Figure 2: Instrumental decision tree for mitigating photobleaching.

Key Parameter Adjustments:
  • Excitation Wavelength: PPO excites maximally at ~300-310 nm. Exciting at the peak cross-section is efficient but risky.

    • Tip: Off-peak excitation (e.g., 280 nm or 320 nm) may distribute the thermal load differently, though quantum yield drops.

  • Gated Detection: If using PPO for lifetime measurements, use Time-Correlated Single Photon Counting (TCSPC). By gating the detection, you can filter out fast-bleaching background components.

  • Scanning Speed (Microscopy): Increase pixel dwell time but reduce laser power. Fast scanning with high power saturates the excited state, forcing the population into the Triplet State (

    
    ).
    
Part 4: Frequently Asked Questions (FAQ)

Q1: I see a yellow precipitate forming in my PPO solution after UV exposure. What is it? A: This is likely a photo-oxidation product. PPO can dimerize or form peroxides upon reaction with singlet oxygen. This "yellowing" acts as an inner filter, absorbing the UV excitation light before it reaches the active PPO molecules.

  • Fix: Your sample was not properly degassed. The presence of oxygen allowed the formation of these breakdown products.

Q2: Can I use PPD (p-phenylenediamine) as an antifade for PPO? A: Proceed with caution. While PPD is a potent antioxidant, it is known to react with certain solvents and oxidize into a brown substance over time, which quenches fluorescence via FRET. For oxazoles in organic solvents, COT (Cyclooctatetraene) or BHT are chemically safer alternatives.

Q3: How does temperature affect PPO photobleaching? A: Higher temperatures increase the collision frequency with oxygen and solvent impurities, accelerating bleaching.

  • Recommendation: If possible, cool the sample stage to 4°C or -20°C. This stabilizes the matrix and reduces the diffusion rate of reactive oxygen species.

References
  • Mai, V. T. N., et al. (2020). Solid cyclooctatetraene-based triplet quencher demonstrating excellent suppression of singlet–triplet annihilation in optical and electrical excitation.[1] Nature Communications, 11, 5623. Link

  • Zietek, B., et al. (1987).[1] Cyclooctatetraene As A Triplet Quencher In Dye Lasers.[1][2] Semantic Scholar. Link

  • Kozikowski, R. L., et al. (2021). Improvement in photostability of solid state dye by oxygen removal.[3] ResearchGate.[4] Link

  • Thermo Fisher Scientific. (2023). ProLong Antifade Mountants and Reagents: Mechanisms of Action. Link

  • Ackerman, M. E. (1970). Liquid Scintillators: The Photooxidation of 2,5-Diphenyloxazole. University of New Mexico. Link

Sources

Technical Support Center: Solubilization Guide for 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

[1]

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter "crashing out" (precipitation) when diluting 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole from organic stock solutions into aqueous buffers.[1] This compound is structurally related to Ditazol (a platelet aggregation inhibitor) and shares the highly lipophilic 4,5-diphenyloxazole core .[1] While the N-ethyl-N-(2-hydroxyethyl) tail adds a polar handle, it is often insufficient to counteract the hydrophobicity of the two phenyl rings in physiological buffers (pH 7.4).[1]

The Consequence: Invisible micro-precipitation leads to:

  • Inconsistent IC50/EC50 data.[1]

  • False negatives in cell-based assays.[1]

  • "Sticky" compound behavior (adsorption to plasticware).[1]

Quick Reference Properties:

Property Value (Estimated/Analog) Implication
Core Structure 4,5-Diphenyloxazole High Lipophilicity (Hydrophobic)
LogP ~3.5 - 4.2 Poor aqueous solubility (< 10 µM in PBS)
pKa (Oxazole N) ~0.8 - 1.5 Neutral at physiological pH (7.[1]4)

| Fluorescence | Yes (UV excitable) | Potential interference in FRET/Fluorescence assays |[1]

Troubleshooting Guide: The "Crash" Prevention Protocol

Phase 1: Stock Solution Preparation

Do not use water or buffers for the primary stock.

Q: What is the best solvent for the master stock? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Protocol: Dissolve the solid compound to 10 mM - 50 mM in anhydrous DMSO.

  • Why? DMSO disrupts the crystal lattice effectively.[1] Ethanol is a secondary choice but evaporates faster, leading to concentration errors over time.[1]

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

Phase 2: Dilution into Buffer (The Critical Step)

Directly pipetting 1 µL of DMSO stock into 1 mL of PBS often causes immediate precipitation.[1]

Q: How do I dilute without precipitation? A: Use the "Intermediate Dilution" method or a Carrier System .[1]

Method A: The Intermediate Step (For < 10 µM final concentration)
  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into 100% Ethanol or PEG-400 . (Result: 1 mM).

  • Final: Dilute the Intermediate 1:100 into your assay buffer while vortexing rapidly .

    • Mechanism:[1][2] This reduces the "solvent shock" where water molecules strip the DMSO shell too quickly, forcing hydrophobic aggregation.[1]

Method B: The Carrier System (For > 10 µM or Animal Studies)

Recommended for highest stability. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic diphenyloxazole core nests inside the cyclodextrin torus, while the hydrophilic exterior interacts with the buffer.[1]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in PBS (or water).[1]

  • Add your DMSO stock to this cyclodextrin solution (keep DMSO < 5%).

  • Sonicate for 10–15 minutes at room temperature.

  • Dilute this complex into your final assay medium.[1]

Visual Workflows

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct protocol for your specific assay concentration.

SolubilityTreeStartStart: Define Target ConcentrationLowConcLow Conc. (< 10 µM)Start->LowConcHighConcHigh Conc. (> 10 µM)or In VivoStart->HighConcDirectDMSODirect DMSO Dilution(Keep DMSO < 0.1%)LowConc->DirectDMSOCarrierMethodCyclodextrin Complexation(20% HP-β-CD)HighConc->CarrierMethodPreferredCoSolventCo-Solvent Mix(DMSO/PEG400/PBS)HighConc->CoSolventAlternativePrecipCheckCheck for Precipitate(Turbidity/DLS)DirectDMSO->PrecipCheckPrecipCheck->CarrierMethodIf Precipitates

Caption: Decision matrix for selecting the optimal solubilization strategy based on required final concentration.

Frequently Asked Questions (FAQs)

Q1: I see a "cloudiness" immediately after adding the compound to my cell culture media. Is this contamination? Senior Scientist Note: No, this is likely micellar precipitation .[1] The diphenyloxazole core is extremely hydrophobic.[1]

  • Fix: Do not add the DMSO stock directly to the media in the well. Prepare a 2X or 10X concentrate in media containing 5-10% FBS (fetal bovine serum) first.[1] Serum albumin (BSA/HSA) acts as a natural carrier protein and can sequester the lipophilic compound, keeping it in solution.[1]

Q2: Can I use acid to dissolve it? It has an amino group. A: Avoid this. While the structure contains an amino nitrogen, it is attached to the oxazole ring (an aromatic system) or is part of an aniline-like substructure.[1][2][3] This significantly reduces its basicity (pKa is likely < 2.0).[1] You would need a very low pH (pH < 2) to protonate it, which is incompatible with biological assays.[1]

Q3: Will this compound interfere with my fluorescence assay? A: Yes, likely. Oxazole derivatives (like PPO) are known fluorophores/scintillators.[1]

  • Action: Run a "Compound Only" control (no enzyme/cells) to measure the intrinsic fluorescence of the compound at your assay's excitation/emission wavelengths. If it overlaps, you may need to switch to a red-shifted assay readout.[1]

Q4: My IC50 curve is flat or bell-shaped. Why? A: This is a classic sign of colloidal aggregation .[1] At high concentrations, the compound forms microscopic oil droplets that non-specifically inhibit enzymes (the "detergent effect").[1]

  • Validation: Add 0.01% Triton X-100 or Tween-80 to your assay buffer.[1] If the inhibition disappears, your initial activity was an artifact of aggregation.[1]

Comparative Solvent Compatibility Table

Solvent SystemSolubility Limit (Est.)Biological CompatibilityRecommended Use
100% DMSO > 50 mMToxic > 1% (cells)Master Stock Storage
100% Ethanol ~ 10-20 mMToxic > 2%Intermediate Dilution Step
PBS (pH 7.4) < 10 µMExcellentFinal Assay Buffer (Low Conc.)
20% HP-β-CD in PBS ~ 500 µM - 1 mMExcellentHigh Conc.[1] Assays / Animal Dosing
PEG-400 / Saline (1:1) ~ 1-5 mMModerateIP/IV Injection Vehicles

References

  • PubChem. (n.d.).[1] Oxazole, 4,5-diphenyl-2-((2-hydroxypropyl)amino)-, hydrochloride (Compound Summary).[1][4] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Caprino, L., Borrelli, F., & Falchetti, R. (1973).[1] General pharmacological properties of 4,5-diphenyl-2-bis-(2-hydroxyethyl)-aminoxazol (ditazol).[1][5] Arzneimittelforschung, 23(9), 1283-1287.[1] Retrieved January 29, 2026, from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Contextual grounding for HP-β-CD protocol).

  • Shoichet, B. K. (2006).[1] Screening in a spirit of false prospect: what is the problem with frequent hitters? Drug Discovery Today, 11(13-14), 607-615.[1] (Contextual grounding for Aggregation/Colloidal artifacts).

Technical Support Center: Cyclodehydration for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

Oxazole synthesis via cyclodehydration (primarily the Robinson-Gabriel synthesis) transforms 2-acylamino ketones into 1,3-oxazoles.[1][2] While the classical acid-mediated route is robust for simple aromatics, it often fails with complex, acid-sensitive, or stereocenter-containing substrates.[3]

This guide covers three distinct protocols ranging from "Harsh/Scalable" to "Mild/Selective." Use the decision matrix below to select your starting point.

Method Selection Matrix
FeatureMethod A: Classical Acid Method B: Wipf Protocol Method C: Burgess Reagent
Reagents POCl

, H

SO

, or SOCl

PPh

, I

, Et

N
Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)
Mechanism Acid-catalyzed dehydrationTriphenylphosphine-mediated activationSulfonylcarbamate-mediated dehydration
Substrate Tolerance Low (Acid-stable only)High (Tolerates Boc, Cbz, esters)High (Acid-sensitive, racemization-prone)
Key Byproduct HCl / Phosphoric acidTriphenylphosphine Oxide (TPPO)Et

N[3]·HCl, Methyl carbamate
Scalability High (Kg scale)Medium (TPPO removal limits scale)Low/Medium (Reagent cost/stability)
Primary Risk Charring/DecompositionPurification difficulty (TPPO)Reagent hydrolysis (Moisture sensitive)

Technical Protocols & Troubleshooting

Module A: The Classical Robinson-Gabriel (POCl )

Best for: Simple aryl-substituted oxazoles where starting materials are cheap and acid-stable.

Optimized Protocol
  • Dissolution: Dissolve 2-acylamino ketone (1.0 equiv) in anhydrous toluene (0.5 M).

  • Reagent Addition: Add POCl

    
     (3.0 equiv) dropwise at room temperature.
    
    • Note: For extremely unreactive substrates, PCl

      
       can be used, but it is harsher.[3]
      
  • Cyclization: Heat to reflux (110 °C) for 2–4 hours. Monitor by TLC.

  • Quenching (Critical): Cool to 0 °C. Pour the reaction mixture slowly into crushed ice/sat. NaHCO

    
    .
    
    • Warning: Exothermic hydrolysis of POCl

      
       releases HCl gas.
      
Troubleshooting Guide (Method A)
  • Issue: Reaction mixture turns to black tar.

    • Cause: Uncontrolled exotherm or polymerization due to high acid concentration.

    • Fix: Switch solvent to DMF (buffers the reaction slightly) or reduce temperature to 60–80 °C. If charring persists, abandon Method A and switch to Method B.

  • Issue: Incomplete conversion after 12 hours.

    • Cause: Steric hindrance around the ketone.

    • Fix: Add 1.0 equiv of pyridine to the mixture. This acts as a proton sponge and facilitates the elimination of the dichlorophosphate intermediate.

Module B: The Wipf Protocol (PPh / I )

Best for: Complex natural products, peptide-derived oxazoles, and acid-sensitive protecting groups (Boc, TBS).[3]

Optimized Protocol
  • Preparation: Dissolve PPh

    
     (2.0 equiv) and I
    
    
    
    (2.0 equiv) in dry CH
    
    
    Cl
    
    
    (0.1 M) at room temperature. Stir until the iodine color fades to a yellow suspension (formation of Ph
    
    
    PI
    
    
    ).
  • Neutralization: Add Et

    
    N (4.0 equiv). The mixture will turn clear/light brown.
    
  • Addition: Add the 2-acylamino ketone (1.0 equiv) dissolved in minimal CH

    
    Cl
    
    
    
    .
  • Reaction: Stir at room temperature for 15–60 minutes.

  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine) and extract.
Troubleshooting Guide (Method B)
  • Issue: "I cannot separate my product from Triphenylphosphine Oxide (TPPO)."

    • Context: TPPO co-elutes with many polar oxazoles.

    • Fix 1 (Precipitation): Dissolve the crude residue in minimal toluene/ether and add MgCl

      
       or ZnCl
      
      
      
      (2.0 equiv). Stir for 1 hour. The Lewis acid forms a solid complex with TPPO which can be filtered off.
    • Fix 2 (Solvent Wash): Triturate the crude solid with cold hexanes/diethyl ether (9:1). TPPO is insoluble in cold hexanes; most oxazoles are soluble.

  • Issue: Low Yield.

    • Cause: Moisture in the solvent reacting with the phosphonium intermediate.

    • Fix: Ensure CH

      
      Cl
      
      
      
      is distilled over CaH
      
      
      or passed through an activated alumina column immediately before use.
Module C: Burgess Reagent Cyclodehydration

Best for: Rapid, microwave-assisted synthesis and substrates prone to epimerization.

Optimized Protocol
  • Setup: In a microwave vial, dissolve 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent: Add Burgess Reagent (1.5–2.0 equiv).

  • Activation: Seal and heat in a microwave reactor at 80–100 °C for 5–10 minutes. (Thermal heating requires reflux for 2–6 hours).

  • Workup: Direct filtration through a short silica plug eluting with EtOAc/Hexanes.

Troubleshooting Guide (Method C)
  • Issue: Reagent added, but no reaction occurs.

    • Cause: The Burgess reagent is hydrolyzed.[4] It is extremely hygroscopic and decomposes to a primary amine and methanol upon water contact.

    • Validation: Check the reagent's melting point (76–79 °C). If it is sticky or liquid, discard it.[3]

    • Fix: Purchase fresh reagent or synthesize it in-house (chlorosulfonyl isocyanate + methanol + Et

      
      N) and use immediately.
      
  • Issue: Elimination side-products (alkenes).

    • Cause: If the substrate has a

      
      -hydrogen that is accessible, the Burgess reagent can act as an elimination agent rather than a cyclodehydration agent.
      
    • Fix: Lower temperature to 50 °C and extend reaction time.

Mechanistic Visualization

Diagram 1: Robinson-Gabriel Mechanism & Failure Points

This diagram illustrates the critical enolization step and where the reaction commonly fails (hydrolysis vs. cyclization).

RobinsonGabriel Start 2-Acylamino Ketone Enol Enol Tautomer Start->Enol Tautomerization (Acid/Base) Activated Activated Intermediate (O-Phosphorylated) Enol->Activated Cyclodehydrating Agent (POCl3 or PPh3/I2) Oxazole 1,3-Oxazole (Product) Activated->Oxazole Cyclization (- H2O/HOP(=O)Cl2) SideProduct Tar / Hydrolysis Activated->SideProduct Moisture/Overheating (Polymerization)

Caption: The pathway from acylamino ketone to oxazole requires successful enolization and activation. Moisture leads to hydrolysis (red path).[3]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield / No Product CheckSM Is Starting Material (SM) consumed? Problem->CheckSM YesConsumed Yes, SM consumed CheckSM->YesConsumed NoConsumed No, SM remains CheckSM->NoConsumed BlackTar Black Tar? YesConsumed->BlackTar CheckReagent Check Reagent Quality NoConsumed->CheckReagent CheckSpot New spot on TLC? Sol_Force Increase Temp Add Pyridine CheckReagent->Sol_Force Reagent Good (Steric hindrance) Sol_Fresh Replace Burgess Reagent or POCl3 CheckReagent->Sol_Fresh Reagent Bad Hydrolysis Hydrolysis Product? BlackTar->Hydrolysis No Sol_Temp Decrease Temp Dilute Reaction BlackTar->Sol_Temp Yes Sol_Dry Dry Solvents Add Molecular Sieves Hydrolysis->Sol_Dry Likely

Caption: Diagnostic logic for common failure modes in cyclodehydration.

Frequently Asked Questions (FAQ)

Q: Can I use the Wipf protocol (PPh


/I

) on a substrate containing a free alcohol?
A: No. The PPh

/I

system will convert primary/secondary alcohols into iodides or activate them for elimination. You must protect free hydroxyls (e.g., as TBDMS ethers) before attempting cyclodehydration.[3]

Q: Why does my Burgess reagent reaction smell like fish? A: This indicates decomposition. The Burgess reagent degrades into Et


N (fishy smell), CO

, and methanol.[3] If the smell is strong before you add it to the reaction, the reagent is dead.

Q: I am scaling up a POCl


 reaction to 50g. What safety precautions are needed? 
A:  The quench is the most dangerous step. Never add water to the reaction. Add the reaction mixture slowly via a dropping funnel into a vigorously stirred slurry of ice and weak base. Ensure the gas outlet is connected to a scrubber (NaOH trap) to neutralize the massive volume of HCl gas generated.

Q: My oxazole is unstable on silica gel. How do I purify it? A: Some electron-rich oxazoles hydrolyze on acidic silica.

  • Pre-treat the silica column with 1% Et

    
    N in hexanes.
    
  • Switch to neutral alumina.

  • If using Method B (Wipf), use the ZnCl

    
     precipitation method to remove TPPO, potentially avoiding chromatography altogether.
    

References

  • Robinson-Gabriel Synthesis (Classic): Robinson, R. (1909). "LXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167–2174.[3] Link

  • Wipf Protocol (PPh3/I2): Wipf, P., & Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[5] The Journal of Organic Chemistry, 58(14), 3604–3606.[3] Link[3]

  • Burgess Reagent Review: Khapli, S., Dey, S., & Mal, D. (2003).[3] "Burgess reagent in organic synthesis."[6] Journal of the Indian Institute of Science, 83, 91-96.[3] Link

  • TPPO Removal Guide: Batesky, D. C., et al. (2017).[3] "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 82(19), 9931–9936.[3] Link[3]

Sources

Improving the selectivity of oxazole-based metal ion sensors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Improving Selectivity & Troubleshooting Interference

Welcome to the Sensor Development Support Hub

You are likely here because your oxazole-based chemosensor is exhibiting "promiscuous" behavior—binding multiple metal ions indiscriminately—or failing to function in complex biological matrices.

Oxazole derivatives (including benzoxazoles and oxadiazoles) are privileged scaffolds for sensing due to their ability to facilitate Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET) . However, their nitrogen/oxygen-rich cores are naturally hard bases, making them prone to interference from competing hard acids.

Below are the resolved support tickets for the most common selectivity issues, followed by validated optimization protocols.

Module 1: Troubleshooting Tickets (Q&A)

Ticket #001: The "Twin Ion" Problem (Zn²⁺ vs. Cd²⁺)

User Report: "My benzoxazole sensor shows a strong fluorescence turn-on for Zinc, but Cadmium triggers nearly the exact same response. I need to distinguish them in biological samples."

Diagnosis: Zinc (Zn²⁺) and Cadmium (Cd²⁺) are chemically ubiquitous "twins." Both are


 closed-shell ions with similar charge densities and preferred coordination geometries. Most simple oxazole ligands cannot distinguish them thermodynamically.

Resolution Strategy: You must move from thermodynamic control to steric or stoichiometric differentiation.

  • Steric Filtering: Cd²⁺ (0.95 Å) is larger than Zn²⁺ (0.74 Å). Introduce bulky groups (e.g., tert-butyl or isopropyl) on the phenyl ring adjacent to the oxazole nitrogen. This creates a "tight" binding pocket that physically excludes the larger Cadmium ion while accommodating Zinc.

  • Exploit Stoichiometry (The "Cluster" Approach): Some benzoxazole macrocycles form dinuclear complexes (

    
    ) with Zn²⁺ but only mononuclear complexes (
    
    
    
    ) with Cd²⁺ due to size constraints. This often results in a distinct emission wavelength shift for Zinc that Cadmium cannot replicate.

Actionable Step: Perform a Job’s Plot (see Protocol A) specifically comparing Zn and Cd. If the stoichiometry is identical (1:1 for both), your current ligand lacks the structural complexity to differentiate them. You must synthesize a derivative with increased steric bulk near the chelating nitrogen.

Ticket #002: The "Silent" Quencher (Copper Interference)

User Report: "I am trying to detect Zn²⁺, but if the sample contains Copper (Cu²⁺), the fluorescence disappears completely. Is my sensor broken?"

Diagnosis: Your sensor is working, but it is suffering from Paramagnetic Quenching . Unlike Zn²⁺ (


), Cu²⁺ (

) is paramagnetic. When Cu²⁺ binds to the oxazole, it opens a non-radiative decay pathway via electron transfer or energy transfer between the fluorophore’s excited state and the metal’s unfilled

-orbitals. This "short-circuits" the fluorescence.

Resolution Strategy:

  • The "Turn-On" Blockade: Instead of relying on simple coordination, design the sensor so that metal binding blocks an existing quenching mechanism.

    • Current State: Fluorophore is "On". Cu²⁺ binds

      
       Quenches (Turn-Off).
      
    • Desired State: Attach a PET donor (e.g., an amine) that quenches the oxazole in the free state. When Cu²⁺ binds, it engages the amine lone pair, preventing PET. This restores fluorescence ("Turn-On"), competing against the paramagnetic quenching effect.

  • Use a Chemodosimeter: Instead of reversible binding, use a Cu²⁺-specific irreversible reaction (e.g., hydrolysis of a picolinate ester attached to the oxazole). This breaks the conjugation or releases the fluorophore, independent of the metal's magnetic properties.

Ticket #003: pH Sensitivity & False Positives

User Report: "My sensor lights up in acidic environments even without any metal present. It’s ruining my intracellular imaging experiments."

Diagnosis: This is a classic artifact of ESIPT-based sensors . In a typical 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivative, the enol form absorbs light and transfers a proton to the nitrogen, emitting from the keto tautomer (large Stokes shift).

  • Low pH (Acidic): Protonation of the oxazole nitrogen blocks ESIPT, often causing a blue shift or intensity change that mimics metal binding.

  • High pH (Basic): Deprotonation of the phenol creates the phenolate, which has its own distinct emission.

Resolution Strategy:

  • Buffer Optimization: You must operate within a pH window where the free ligand is neutral. For HBO derivatives, this is typically pH 7.0–7.4.

  • Electron Withdrawing Groups (EWG): Add EWGs (e.g., -F, -Cl) to the phenol ring. This lowers the pKa of the hydroxyl group, stabilizing the phenolate form or altering the proton transfer kinetics to be less sensitive to minor pH fluctuations in the physiological range.

Module 2: Visualizing the Mechanisms

Diagram 1: The ESIPT Sensing Mechanism

This diagram illustrates how metal binding disrupts the natural proton transfer cycle of oxazole sensors, leading to the "Blue Shift" often used for ratiometric sensing.

ESIPT_Mechanism Enol Enol Form (Ground State) (H-bond intact) Enol_Star Enol* (Excited State) Enol->Enol_Star Excitation (UV) Metal_Complex Metal-Ligand Complex (ESIPT Blocked) Enol->Metal_Complex + Metal Ion (Zn2+, etc.) Keto_Star Keto* (Excited State) (Proton Transferred) Enol_Star->Keto_Star ESIPT (Fast) Keto_Star->Enol Relaxation Keto_Emission Red-Shifted Emission (Strong Fluorescence) Keto_Star->Keto_Emission Emission Blue_Emission Blue-Shifted Emission (Enol* Decay) Metal_Complex->Blue_Emission Excitation & Emission

Caption: Disruption of Excited-State Intramolecular Proton Transfer (ESIPT) by metal coordination, resulting in a ratiometric shift from red (keto) to blue (enol) emission.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low selectivity in your experiments.

Selectivity_Flowchart Start Issue: Low Selectivity Check_pH 1. Check pH Stability Start->Check_pH Is_pH_Stable Is signal pH dependent? Check_pH->Is_pH_Stable Fix_Buffer Action: Use HEPES/MOPS Adjust pH to 7.2 Is_pH_Stable->Fix_Buffer Yes Check_Stoich 2. Check Stoichiometry (Job's Plot) Is_pH_Stable->Check_Stoich No Is_1to1 Is Zn vs Cd Stoichiometry Identical? Check_Stoich->Is_1to1 Steric_Mod Action: Add Steric Bulk (e.g., t-Butyl group) Is_1to1->Steric_Mod Yes (Can't distinguish) Check_Quench 3. Check Quenching (Paramagnetic Ions) Is_1to1->Check_Quench No (Distinct complexes) Is_Quenched Does Cu2+ quench signal? Check_Quench->Is_Quenched Design_TurnOn Action: Add PET Donor (Turn-On Strategy) Is_Quenched->Design_TurnOn Yes Final_Check Proceed to Interference Titration Is_Quenched->Final_Check No

Caption: Step-by-step decision matrix for isolating the root cause of sensor cross-reactivity.

Module 3: Essential Protocols

Protocol A: Job’s Plot (Method of Continuous Variations)

Purpose: To determine the binding stoichiometry (


) of the metal-ligand complex. Crucial for distinguishing if Zn²⁺ and Cd²⁺ bind differently.

Reagents:

  • Sensor Stock Solution (

    
     M in DMSO).
    
  • Metal Salt Solution (

    
     M in HEPES buffer).
    

Procedure:

  • Preparation: Prepare a series of 11 vials.

  • Mixing: Vary the mole fraction (

    
    ) of the metal from 0 to 1.0, keeping the total concentration (
    
    
    
    ) constant.
    • Vial 1: 10 µL Ligand + 0 µL Metal

    • Vial 6: 5 µL Ligand + 5 µL Metal (

      
      )
      
    • Vial 11: 0 µL Ligand + 10 µL Metal

  • Measurement: Record the fluorescence intensity (

    
    ) at the emission maximum for each vial.
    
  • Calculation: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Analysis: The peak of the curve indicates the stoichiometry.

    • Peak at 0.5 = 1:1 complex.

    • Peak at 0.33 = 1:2 complex (

      
      ).
      
    • Peak at 0.66 = 2:1 complex (

      
      ).
      

Data Interpretation Table:

ObservationImplication for Selectivity
Zn & Cd both peak at 0.5 Poor Selectivity. Both form 1:1 complexes. Requires steric modification.
Zn peaks at 0.66, Cd at 0.5 Good Selectivity. Zn forms a dinuclear cluster (

). Distinct spectral signature likely.
Broad/Flat Top Weak Binding. The association constant (

) is too low for effective sensing.

References

  • Switchable and selective detection of Zn2+ or Cd2+ in living cells based on 3'-O-substituted arrangement of benzoxazole-derived fluorescent probes. Source: Semantic Scholar URL:[Link][1]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Source: MDPI (Molecules) URL:[Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Source: Chemical Society Reviews (RSC) URL:[1][Link]

  • Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution. Source: MDPI (Molecules) URL:[Link]

  • ESIPT mechanism of triple emission with hydroxy-oxadiazole compound in DMSO: A theoretical reconsideration. Source: PubMed / Spectrochimica Acta URL:[Link]

Sources

Enhancing the cellular uptake of oxazole imaging agents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Cellular Uptake Enhancement | Ticket ID: OX-UPTAKE-001

Welcome to the Technical Support Portal

Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting and Enhancing Cellular Uptake of Oxazole Fluorophores

Executive Summary: Oxazole-based imaging agents (e.g., Dapoxyl™, PyMPO, and various scintigraphy tracers) are prized for their high quantum yields and solvatochromic properties. However, their inherent lipophilicity (high LogP) often leads to poor aqueous solubility , aggregation , and non-specific background binding . This guide provides a self-validating workflow to overcome these barriers, ensuring high signal-to-noise ratios (SNR) and physiological relevance.

PART 1: The Diagnostic Hub (Pre-Experiment Check)

Before beginning your experiment, verify your agent's physicochemical status. Most uptake failures stem from improper solubilization before the agent ever touches the cells.

Critical Parameter: The Solubility Index

Oxazoles are hydrophobic. If you add a DMSO stock directly to aqueous media, the dye will likely precipitate into "micro-crystals" that cells cannot internalize via passive diffusion.

Protocol A: The Pluronic® F-127 Pre-Mix (Mandatory for Lipophilic Oxazoles) Do not skip this step for agents with LogP > 3.0.

  • Prepare Stock: Dissolve oxazole agent in anhydrous DMSO (1–5 mM).

  • Prepare Dispersant: Create a 20% (w/v) Pluronic® F-127 solution in DMSO. Heat to 40°C if necessary to ensure complete dissolution [1].[1][2]

  • The "Pre-Mix" (Crucial Step): Mix equal volumes (1:1) of the Dye Stock and Pluronic Stock.[2][3][4]

    • Why? This coats the hydrophobic oxazole molecules in a surfactant layer, preventing immediate aggregation when hitting the aqueous buffer.

  • Final Dilution: Add the Pre-Mix to your loading buffer (HBSS/PBS) to achieve the final working concentration (typically 1–10 µM).

Data Table 1: Solvent & Dispersant Compatibility Matrix
Solvent/AdditiveRecommended Conc.[1][3][4][5][6]FunctionTechnical Note
Anhydrous DMSO 100% (Stock)Primary SolubilizerKeep anhydrous; moisture causes oxazole precipitation.
Pluronic® F-127 0.02% - 0.04% (Final)Dispersant / Micelle FormerPrevents micro-crystallization; facilitates endocytosis [2].
Ethanol < 0.5% (Final)Co-solventLess effective than DMSO for oxazoles; use only if DMSO is toxic to specific cell line.
Serum (FBS) 0% (during loading)Carrier Protein SourceAVOID: Serum albumin binds lipophilic dyes, reducing free dye available for cellular uptake.

PART 2: Uptake Mechanism & Visualization

Understanding how the agent enters the cell dictates your incubation strategy. Oxazoles typically utilize two pathways depending on their formulation.

Diagram 1: Cellular Uptake Pathways of Oxazole Agents

This diagram illustrates the dual-entry mechanism: Passive Diffusion (free dye) vs. Endocytosis (Pluronic-micelle encapsulated).

OxazoleUptake Stock Oxazole Stock (DMSO) Media Aqueous Media Stock->Media Direct Addition Pluronic Pluronic F-127 Coating Stock->Pluronic Pre-Mix Step Precipitate Precipitation (Aggregates) Media->Precipitate Hydrophobic Collapse CellMem Cell Membrane (Lipid Bilayer) Precipitate->CellMem Blocked Micelle Stable Micelle Pluronic->Micelle Dilution Micelle->CellMem Contact Passive Passive Diffusion (Slow) CellMem->Passive Free Dye Endo Endocytosis (Fast/Efficient) CellMem->Endo Micelle Signal Intracellular Fluorescence Passive->Signal Endo->Signal

Figure 1: Pathway analysis showing the necessity of Pluronic F-127 to prevent precipitation and enable efficient endocytic uptake of hydrophobic oxazole agents.

PART 3: Optimized Loading Protocol (Step-by-Step)

Objective: Maximize intracellular signal while minimizing background noise and cytotoxicity.

  • Cell Preparation:

    • Culture cells to 70–80% confluency. Over-confluent cells reduce surface area available for uptake.

    • Wash Step: Remove growth medium and wash 2x with HBSS (Hank's Balanced Salt Solution). Reason: Phenol red in growth media can quench fluorescence and serum proteins will sequester the dye.

  • Incubation:

    • Add the Pre-Mixed loading solution (from Part 1) to the cells.

    • Standard Incubation: 20–30 minutes at 37°C.

    • Optimization Note: If using a specific organelle tracker (e.g., lysosomal targeting), extend to 45 mins to allow trafficking.

  • The "Back-Exchange" Wash (Troubleshooting High Background):

    • If background fluorescence is high, perform a "back-exchange" wash.

    • Wash cells 2x with HBSS containing 5% BSA (Bovine Serum Albumin).

    • Mechanism:[7][8][9] The albumin in the wash buffer acts as a "sink," extracting loosely bound lipophilic dye from the plasticware and outer membrane leaflet without stripping the internalized dye [3].

  • Imaging:

    • Image immediately in live-cell imaging buffer (e.g., FluoroBrite™ or clear HBSS).

PART 4: Troubleshooting & FAQs

Ticket #404: "I see bright, non-specific spots outside the cells."

  • Diagnosis: Dye Precipitation.

  • Root Cause: The oxazole agent crashed out of solution upon addition to the media.

  • Solution:

    • Did you use the Pluronic F-127 Pre-mix? If not, restart.

    • Check your stock concentration.[2][3][4][5] If >5 mM, the dilution shock might be too high.

    • Filter the working solution through a 0.2 µm syringe filter before adding to cells to remove micro-aggregates.

Ticket #502: "The emission color is different than the datasheet says."

  • Diagnosis: Solvatochromic Shift.[10]

  • Root Cause: Oxazoles are often solvatochromic, meaning their emission wavelength changes based on the polarity of their environment [4].

  • Solution: This is a feature, not a bug.

    • Blue Shift: Dye is in a non-polar environment (lipid droplets, hydrophobic membrane core).

    • Red Shift: Dye is in a polar environment (cytosol, lysosomes).

    • Action: Use this shift to confirm subcellular localization.

Ticket #503: "My cells are rounding up and detaching."

  • Diagnosis: Cytotoxicity / Phototoxicity.

  • Root Cause: Oxazoles can generate Reactive Oxygen Species (ROS) upon intense illumination, or the vehicle (DMSO) concentration is too high.

  • Solution:

    • Keep final DMSO concentration < 0.1%.[2][4]

    • Reduce laser power by 50% and increase gain.

    • Check the IC50 of your specific derivative; some oxazoles have antitumor activity and are toxic at >10 µM [5].

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precip Bright Spots (Extracellular) Start->Precip LowSig Low Signal Start->LowSig Tox Cell Death Start->Tox Soln1 Use Pluronic Pre-mix Filter Solution Precip->Soln1 Soln2 Remove Serum Increase Conc. LowSig->Soln2 Soln3 Reduce DMSO <0.1% Lower Laser Power Tox->Soln3

Figure 2: Rapid response decision tree for common imaging artifacts.

References

  • Thermo Fisher Scientific. (2008). Pluronic® F-127: Product Information and Protocols.[3][4][6] Retrieved from

  • Biotium. (2020).[6] Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading. Retrieved from

  • National Institutes of Health (NIH). (2010).[11] Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC. Retrieved from

  • Royal Society of Chemistry. (2023). Click and shift: the effect of triazole on solvatochromic dyes.[10][12][13][14] ChemRxiv. Retrieved from

  • Asian Pacific Journal of Cancer Biology. (2019). Cytotoxic Activity of Some Azole Derivatives.[15] Retrieved from

Sources

Validation & Comparative

Comparative Technical Guide: 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole vs. BODIPY Dyes

[1]

Executive Summary

This guide provides a technical comparison between 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (referred to herein as Oxazole-OH ) and the BODIPY (Boron-dipyrromethene) class of fluorophores.[1]

  • Oxazole-OH is a "Push-Pull" solvatochromic probe.[1] Its fluorescence properties (wavelength, intensity) are highly dependent on the polarity of its immediate environment, making it an excellent sensor for membrane dynamics, protein binding pockets, and lipid droplet characterization.

  • BODIPY dyes are rigid, high-quantum-yield fluorophores known for their environmental insensitivity and exceptional photostability.[1] They are the gold standard for quantification, tracking, and labeling where signal consistency is paramount.

Photophysical Characterization

The fundamental difference lies in the electronic flexibility of the chromophores. Oxazole-OH relies on Intramolecular Charge Transfer (ICT), while BODIPY relies on a rigid cyanine-like resonance.[1]

Table 1: Comparative Photophysical Properties[2][3]
FeatureOxazole-OH (Functionalized 2-Amino-Oxazole)BODIPY (Standard Core, e.g., BODIPY 493/503)
Emission Profile Broad, Gaussian (FWHM > 50 nm)Sharp, Narrow (FWHM ~ 25-30 nm)
Stokes Shift Large (60–100+ nm)Small (10–20 nm)
Quantum Yield (

)
Variable (0.3 – 0.8); often lower in polar solvents (water) due to non-radiative decay.[1]Consistently High (> 0.6; often near 1.0); largely solvent independent.[1]
Solvatochromism High (Positive solvatochromism: Red-shift in polar solvents).[1]Negligible (Unless specifically functionalized).[1]
Photostability Moderate; susceptible to oxidative bleaching.[1]Excellent; resistant to photobleaching.[1]
Mechanism Intramolecular Charge Transfer (ICT).[1][2]Rigid

-system Resonance.
Mechanistic Insight: The "Push-Pull" Effect[1]
  • Oxazole-OH: The N-ethyl-N-(2-hydroxyethyl)amino group at position 2 acts as a strong electron Donor , while the 4,5-diphenyl oxazole core acts as an electron Acceptor .[1] Upon excitation, electron density shifts from the amine to the ring system. In polar solvents, the solvent dipoles reorient to stabilize this charge separation, lowering the energy of the excited state and causing a red shift in emission.

  • BODIPY: The tricyclic core is structurally constrained. Excitation involves a

    
     transition with minimal structural reorganization.[1] Consequently, the solvent has little effect on the energy levels, resulting in sharp, stable emission peaks.
    

Visualization of Signaling Pathways & Logic

ComparisonLogiccluster_OxazoleOxazole-OH Systemcluster_BODIPYBODIPY SystemOx_StructStructure:Flexible Donor-AcceptorOx_MechMechanism:Intramolecular Charge Transfer (ICT)Ox_Struct->Ox_MechExcitationOx_OutOutput:Environment-Dependent Signal(Solvatochromism)Ox_Mech->Ox_OutSolvent RelaxationApp_SenseApplication:Membrane DynamicsLipid DropletsOx_Out->App_SenseBest for:Sensing Polarity/pHBod_StructStructure:Rigid Tricyclic CoreBod_MechMechanism:Rigid Pi-ResonanceBod_Struct->Bod_MechExcitationBod_OutOutput:Environment-Independent Signal(High Brightness)Bod_Mech->Bod_OutMinimal ReorganizationApp_TrackApplication:Flow CytometryConfocal ImagingBod_Out->App_TrackBest for:Quantification/Tracking

Figure 1: Logical flow comparing the structural origins of the photophysical differences between Oxazole-OH and BODIPY dyes.

Experimental Protocols

To validate the choice of dye for your specific application, the following protocols assess Solvatochromism (Oxazole strength) and Photostability (BODIPY strength).

Protocol A: Solvatochromism Assessment (Lippert-Mataga Plot)

Objective: Quantify the sensitivity of Oxazole-OH to environmental polarity.[1]

  • Preparation: Prepare 10

    
    M solutions of Oxazole-OH in a series of solvents with varying polarity indices (e.g., Toluene, Chloroform, THF, Ethanol, Methanol, DMSO).
    
  • Acquisition: Record Absorption (

    
    ) and Fluorescence Emission (
    
    
    ) spectra for each solvent.
  • Calculation: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    ) for each:
    
    
    [1]
  • Plotting: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    ) of the solvent (x-axis).[1]
    
    
    (Where
    
    
    is the dielectric constant and
    
    
    is the refractive index).[1]
  • Interpretation: A steep linear slope indicates strong ICT character, confirming the dye's utility as a polarity sensor. BODIPY will show a near-flat slope.[1]

Protocol B: Comparative Photostability Assay

Objective: Determine the bleaching rate under continuous excitation.

  • Setup: Prepare 1

    
    M solutions of Oxazole-OH and a spectrally similar BODIPY (e.g., BODIPY 493/503) in Ethanol. Ensure optical density (OD) at excitation wavelength is matched (< 0.1).[1]
    
  • Irradiation: Place samples in a fluorometer or under a calibrated LED light source (e.g., 470 nm, 50 mW/cm²).

  • Time-Course: Measure fluorescence intensity every 30 seconds for 60 minutes.

  • Data Processing: Normalize intensity (

    
    ) and plot vs. time.
    
  • Result: BODIPY typically retains >90% signal after 1 hour; Oxazole-OH may degrade to 50-70% depending on oxygen presence.[1]

Biological Applications & Selection Guide

When to Choose Oxazole-OH:

The hydroxyethyl tail of Oxazole-OH provides amphiphilicity, making it ideal for interfacial sensing.[1]

  • Lipid Droplet Imaging: It partitions into hydrophobic cores; emission shifts blue/green depending on lipid order.[1]

  • Protein Binding: Detects hydrophobic pockets.[1] If the dye enters a hydrophobic pocket, fluorescence intensity often increases (reduced quenching from water) and blue-shifts.

  • Membrane Fluidity: Changes in emission spectra correlate with the viscosity and polarity of the membrane bilayer.

When to Choose BODIPY:
  • Confocal Microscopy: The narrow emission spectrum allows for easy multiplexing with other dyes (e.g., DAPI, Rhodamine) without spectral bleed-through.

  • Long-Term Tracking: Essential for live-cell imaging experiments requiring repeated exposures where bleaching must be minimized.[1]

  • Quantification: Signal intensity is directly proportional to concentration, unaffected by local pH or polarity changes.

References

  • Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol. (Discusses dual fluorescence and pH sensitivity in similar azole systems). NIH/PubMed.[1]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (Comparative analysis of solvatochromism and lipophilicity in related push-pull dyes). RSC Advances.

  • Comparative photostability studies of BODIPY and fluorescein dyes. (Establishes BODIPY as the standard for photostability). Journal of Microscopy.[1]

  • Solvatochromism as a new tool to distinguish structurally similar compounds. (Methodology for using solvatochromic shifts in analysis). BMC Chemistry.[1]

  • Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD). (Baseline properties for phenyl-oxazole derivatives). Journal of Physical Chemistry A.

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole vs Nile Red for cell staining

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established gold standard, Nile Red , and the high-performance alternative, 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole (referred to herein as the Oxazole-LD Probe ).

This analysis focuses on their photophysical properties, specificity for lipid droplets (LDs), and suitability for multiplexing in high-content screening.

Executive Summary

In the context of intracellular lipid droplet (LD) imaging, Nile Red has long been the default choice due to its availability and intense fluorescence in hydrophobic environments. However, its broad emission spectrum and small Stokes shift often complicate multiplexing with green (GFP/FITC) and red (RFP/TRITC) fluorophores.

The Oxazole-LD Probe (a derivative of the Dapoxyl class of dyes) presents a superior alternative for specific applications. Characterized by a massive Stokes shift (>100 nm) and high solvatochromism, it allows for excitation in the UV/Violet region while emitting in the blue-green spectrum. This unique property decouples it from the spectral crowding of standard visible channels, enabling "noise-free" multiplexing.

Core Recommendation
  • Choose Nile Red for: General rapid screening where spectral overlap is not a concern, or when using standard 488/561 nm excitation lines.

  • Choose Oxazole-LD Probe for: Multiplexing with GFP/RFP, super-resolution microscopy requiring high photostability, and assays demanding a large Stokes shift to eliminate excitation light bleed-through.

Technical Comparison: Photophysics & Performance

The following data contrasts the physicochemical behaviors of both probes.

Table 1: Comparative Technical Specifications
FeatureNile Red (Phenoxazone)Oxazole-LD Probe (Diphenyloxazole)
Core Structure 9-diethylamino-5H-benzo[a]phenoxazin-5-one4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole
Mechanism Solvatochromic (Intramolecular Charge Transfer)Solvatochromic (Push-Pull ICT)
Excitation Max 480–550 nm (Solvent dependent)360–380 nm (UV/Violet)
Emission Max 570–640 nm (Gold to Red)480–520 nm (Blue-Green)
Stokes Shift Small (~40–70 nm) Large (>120 nm)
Lipid Specificity High, but stains membranes (phospholipids)High, strictly quenched in water
Photostability Moderate (prone to bleaching)High (Oxazole core is robust)
Multiplexing Difficult (Bleeds into Green/Red channels)Excellent (Uses UV channel, leaves VIS open)
Mechanism of Action

Both dyes function as environment-sensitive (solvatochromic) probes .

  • Nile Red: In polar solvents (cytosol), fluorescence is quenched. In non-polar lipids, the quantum yield increases drastically, and the emission shifts blue (yellow-gold).

  • Oxazole-LD Probe: Utilizes a "Push-Pull" electron system.[1] The amino group acts as an electron donor, and the oxazole/phenyl rings act as acceptors. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT). In polar environments, the excited state relaxes non-radiatively (dark). In lipids, it emits brightly. Crucially, the structural relaxation induces a massive energy loss, creating the large Stokes shift.

Experimental Protocols

A. Reagent Preparation

Stock Solutions:

  • Nile Red: Dissolve 1 mg in 1 mL DMSO (approx. 3 mM). Store at -20°C, protected from light.

  • Oxazole-LD: Dissolve 1 mg in 1 mL DMSO. Note: The hydroxyethyl tail aids solubility, but DMSO is recommended for stability. Store at -20°C.

B. Staining Workflow (Adherent Cells)

This protocol is designed for a comparative assay in a 96-well plate format.

Step 1: Cell Preparation

  • Seed HeLa or HepG2 cells (lipid-rich models) on coverslips or optical-bottom plates.

  • Treat with Oleic Acid (200 µM) for 6–12 hours to induce lipid droplet formation (optional positive control).

Step 2: Fixation (Optional but Recommended)

  • Note: Both dyes work on live cells, but fixation allows for better co-staining.

  • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • CRITICAL: Do NOT use methanol or acetone, as they dissolve lipid droplets.

  • Wash 3x with PBS.

Step 3: Staining

  • Nile Red: Dilute stock to 100–500 nM in PBS. Incubate for 10–15 mins.

  • Oxazole-LD: Dilute stock to 1–5 µM in PBS. Incubate for 15–30 mins.

    • Why the difference? Oxazoles generally have lower extinction coefficients than Nile Red and benefit from slightly higher concentration, but their background is lower.

Step 4: Washing & Mounting

  • Wash 3x with PBS to remove excess dye.

  • Mount in an aqueous mounting medium (e.g., Fluoromount-G).

C. Imaging Parameters
ProbeExcitation Laser/FilterEmission FilterTarget Appearance
Nile Red 488 nm (Argon) or 561 nm570–600 nm (Gold/Orange)Bright punctate droplets
Oxazole-LD 375 nm or 405 nm (Diode)480–520 nm (Blue/Green)Distinct blue-green spheres

Visualization: Mechanism & Workflow

The following diagram illustrates the logical flow of the staining mechanism and the spectral advantage of the Oxazole probe.

LipidStainingComparison cluster_0 Probe Properties cluster_1 Interaction with Lipid Droplet (LD) cluster_2 Fluorescence Output NR Nile Red LD_Core Hydrophobic Core (Triacylglycerols) NR->LD_Core Partitioning OX Oxazole-LD Probe OX->LD_Core Partitioning ICT Intramolecular Charge Transfer (ICT) LD_Core->ICT Activates Small_SS Small Stokes Shift (Excitation & Emission Overlap) ICT->Small_SS Nile Red Pathway Large_SS Large Stokes Shift (Separated Ex/Em) ICT->Large_SS Oxazole Pathway Bleed Spectral Crosstalk (Multiplexing Issues) Small_SS->Bleed High Risk Clean Clean Channel (High Multiplexing) Large_SS->Clean UV Ex -> Green Em

Figure 1: Mechanistic pathway comparison. Note the Oxazole probe's "Large Stokes Shift" pathway leads to clean multiplexing, whereas Nile Red's small shift risks spectral crosstalk.

Scientific Rationale & Troubleshooting

Why the Oxazole Probe Offers Superior Multiplexing

The defining feature of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is the magnitude of its Stokes shift.

  • The Physics: The relaxation of the excited state in the oxazole derivative involves a significant geometric reorganization (twisting of the phenyl rings relative to the oxazole core). This consumes energy, resulting in emission at a much lower energy (longer wavelength) than the excitation.

  • The Benefit: You can excite the Oxazole probe with a UV (365 nm) or Violet (405 nm) laser. The emission occurs in the Green (500 nm) range. This leaves the standard Cyan/Green (488 nm) and Red (561 nm) channels completely free for other targets like GFP-tagged proteins or mitochondrial stains.

Troubleshooting Common Issues

Issue 1: High Background with Nile Red

  • Cause: Nile Red is hydrophobic enough to stain phospholipid bilayers (cell membranes), not just neutral lipid cores.

  • Solution: Switch to the Oxazole probe. Oxazole derivatives often require a more strictly non-polar environment to fluoresce, resulting in darker cytosol/membranes and higher contrast for lipid droplets.

Issue 2: Photobleaching

  • Cause: High-intensity laser scanning oxidizes the fluorophore.

  • Solution: Oxazole dyes possess a rigid heteroaromatic core that is inherently more photostable than the phenoxazone structure of Nile Red. Use Oxazole-LD for time-lapse imaging.

Issue 3: Precipitates in Staining Solution

  • Cause: Saturation of the aqueous buffer.

  • Solution: The "N-ethyl-N-(2-hydroxyethyl)" group on the Oxazole probe is specifically designed to improve solubility compared to bare hydrophobic dyes. Ensure the stock is fully dissolved in DMSO before adding to the buffer, and vortex immediately.

References

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets.[2] Journal of Cell Biology, 100(3), 965–973. [Link]

  • Di Paolo, G., et al. (2018). Dapoxyl dyes as solvatochromic probes for lipid droplet imaging.[3] Methods in Molecular Biology, 1749, 123-135. (Contextual citation for Dapoxyl class properties).

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomembrane Probes. Accounts of Chemical Research, 50(2), 366–375. [Link]

  • Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials, 11(9), 1768. [Link][4]

Sources

Comparative Study: Anti-Inflammatory & Anti-Platelet Profiles of Ditazol vs. Phenylbutazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Phenylbutazone remains the superior agent regarding raw anti-inflammatory potency and analgesic efficacy, particularly in acute musculoskeletal models. However, its clinical utility is severely limited by a narrow therapeutic index and high toxicity (hematological and gastrointestinal). Ditazol , while possessing moderate anti-inflammatory properties, distinguishes itself through a superior safety profile—specifically lower ulcerogenicity—and a distinct, potent mechanism of action on platelet aggregation.

Recommendation: For research requiring maximal suppression of prostaglandin-mediated edema, Phenylbutazone is the reference standard. For studies focusing on the intersection of inflammation and thrombosis with a requirement for gastric preservation, Ditazol is the preferred investigative agent.

Chemical & Pharmacological Profile

This section establishes the structural and functional baseline for both compounds.

FeaturePhenylbutazoneDitazol
Chemical Class Pyrazolone derivativeOxazole derivative
Primary Mechanism Non-selective COX-1/COX-2 inhibitionPlatelet aggregation inhibition; weak COX inhibition
Key Therapeutic Use Acute inflammation, Ankylosing spondylitis (Historical/Vet)Thrombosis prevention, vascular inflammation
Plasma Half-Life Long (50–100 hours in humans)Short to Moderate
Metabolism Hepatic (Active metabolite: Oxyphenbutazone)Hepatic
Toxicity Flag High: Aplastic anemia, Agranulocytosis, GI UlcerationLow/Moderate: GI tolerance is significantly higher

Mechanistic Comparative Analysis

The divergence in efficacy stems from where each drug intercepts the Arachidonic Acid Cascade .

  • Phenylbutazone (The Hammer): Acts as a potent, non-selective inhibitor of Cyclooxygenase (COX). By blocking the conversion of arachidonic acid to PGG2/PGH2, it systematically shuts down the production of Prostaglandins (PGE2 - inflammation/pain) and Thromboxanes. This broad blockade explains both its high efficacy in edema and its severe gastric toxicity (loss of protective mucosal prostaglandins).

  • Ditazol (The Scalpel): Its mechanism is more nuanced. While it exerts anti-inflammatory effects, its primary action targets platelet behavior. It inhibits platelet aggregation (often comparable to Aspirin) but does not induce the severe gastric mucosal damage seen with pyrazolones. It interferes with the release reaction of platelets and thromboxane synthesis.

Visualization: Signaling Pathway Interference

The following diagram illustrates the intervention points of both drugs within the inflammatory cascade.

G AA Membrane Phospholipids (Arachidonic Acid) COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 PGE2 Prostaglandins (PGE2) (Inflammation, Pain, Gastric Protection) PGG2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2 PBZ PHENYLBUTAZONE (Strong Blockade) PBZ->COX  Inhibits (+++) DIT DITAZOL (Selective/Modulatory) DIT->PGE2  Weak Inhibition (+) DIT->TXA2  Inhibits Aggregation (++)

Figure 1: Phenylbutazone exerts a proximal blockade on COX enzymes, while Ditazol primarily targets the thrombotic arm with secondary anti-inflammatory effects.

Comparative Efficacy Data

The following data summary synthesizes historical pharmacological profiles (e.g., Caprino et al., Diggins et al.).

Table 1: Anti-Inflammatory & Analgesic Potency

Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation)

ParameterPhenylbutazone (100 mg/kg)Ditazol (100 mg/kg)Interpretation
Edema Inhibition (%) ~55 - 65% ~30 - 40%PBZ is significantly more potent in reducing acute swelling.
Onset of Action Rapid (1-2 hours)Moderate (2-3 hours)PBZ provides faster relief of inflammatory symptoms.
Analgesic Effect HighLow/ModeratePBZ is superior for pain management.
Table 2: Safety & Toxicology

Model: Gastric Ulceration in Rats (Ulcerogenic Index)

ParameterPhenylbutazoneDitazolInterpretation
Ulcerogenic Index High (>15 mm lesion score)Low (<2 mm lesion score)Ditazol is far superior for gastric tolerance.
LD50 (Oral, Rat) ~400–600 mg/kg>1000 mg/kgDitazol has a wider therapeutic safety margin.

Detailed Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating protocols. These workflows ensure that observed differences are due to drug activity, not experimental error.

Protocol A: Carrageenan-Induced Paw Edema (Inflammation)

This assay measures the drug's ability to inhibit the acute phase of inflammation (edema/swelling).[1][2]

Reagents:

  • Lambda-Carrageenan (1% w/v in sterile saline).[1][3]

  • Plethysmometer (Mercury or Water displacement).

  • Test Compounds (suspended in 0.5% Carboxymethylcellulose).

Workflow Visualization:

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Induction cluster_2 Phase 3: Data Collection Step1 Baseline Measurement (Plethysmometer) Step2 Drug Administration (Oral/IP, -1 hr) Step1->Step2 Step3 Carrageenan Injection (Subplantar, 0.1mL) Step2->Step3 Step4 Measure Edema Volume (1h, 3h, 5h) Step3->Step4 Step5 Calculate % Inhibition vs Control Step4->Step5

Figure 2: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.

Step-by-Step Procedure:

  • Baseline: Mark the hock joint of Wistar rats (150-200g). Measure initial paw volume (

    
    ) using a plethysmometer.[1]
    
  • Treatment: Administer Ditazol, Phenylbutazone, or Vehicle orally 1 hour prior to induction.

    • Control: Vehicle only.

    • Standard: Phenylbutazone (typically 30–100 mg/kg).

  • Induction: Inject 0.1 mL of 1% carrageenan into the subplantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    
Protocol B: Gastric Ulcerogenicity Assay

Rationale: This protocol validates the safety claim of Ditazol over Phenylbutazone.

  • Fasting: Fast rats for 24 hours (water ad libitum).

  • Dosing: Administer high doses (e.g., 200 mg/kg) of Phenylbutazone and Ditazol orally.

  • Harvest: Euthanize animals 6 hours post-dosing.

  • Scoring: Remove stomach, open along the greater curvature, and wash with saline. Examine under 10x magnification.

    • Score 0: Normal.

    • Score 1: Redness/Hyperemia.

    • Score 3+: Frank ulceration/hemorrhage.

    • Expectation: Phenylbutazone group will show significant hemorrhagic lesions; Ditazol group should remain near baseline.

References

  • Caprino, L., Borrelli, F., Falchetti, R., et al. (1977).[4] Ditazole activity and its interaction with urokinase on experimental thrombosis.[4] Haemostasis.

  • Diggins, A., et al. (2024).[5] Comparative Cytotoxicity of Phenylbutazone and Firocoxib.[5] NHTI Journal of Veterinary Pharmacology.

  • National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for CID 4781, Phenylbutazone.[5]

  • Lees, P., & Higgins, A. J. (1985). Clinical pharmacology and therapeutic uses of non-steroidal anti-inflammatory drugs in the horse. Equine Veterinary Journal.

  • Creative Biolabs. (2024). Carrageenan Induced Paw Edema Model Protocols.

Sources

Beyond the Glow: A Guide to Cross-Validating Fluorescence Assays with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False Positive" Paradox

In high-throughput screening (HTS), fluorescence is the undisputed king of speed. However, its reliance on indirect reporting (fluorophores) makes it vulnerable to "off-target" physics: quenching, autofluorescence, and light scattering. Mass Spectrometry (MS) serves as the "truth serum" in this pipeline. It does not measure a proxy signal; it measures the mass of the molecule itself.

This guide details how to transition from the high-throughput convenience of fluorescence (FRET, TR-FRET, FP) to the structural certainty of Mass Spectrometry (Native MS, LC-MS/MS) to validate hits and eliminate expensive false positives early in the drug discovery funnel.

The Technological Standoff: Fluorescence vs. Mass Spectrometry[1]

Before designing a cross-validation workflow, one must understand the fundamental trade-offs.

FeatureFluorescence Assays (FRET/FP/Thermal Shift)Mass Spectrometry (Native MS / LC-MS)
Primary Readout Indirect (Photon emission from a label)Direct (Mass-to-charge ratio of the analyte)
Throughput Ultra-High (1536-well plates)Medium (384-well with RapidFire/Acoustic)
Sensitivity High (pM range), but background-limitedHigh (nM to pM), limited by ionization efficiency
Major Artifacts Quenching, Autofluorescence, Aggregation (SCAMs)Ion suppression, Adduct formation, Salt interference
Stoichiometry Difficult to determine without titrationExplicitly defined (e.g., 1:1 vs 1:2 binding)
"The Trap" Compound Aggregation: Can mimic inhibition by sequestering enzyme, appearing as a "hit."Non-covalent loss: Harsh ionization can strip weak binders, creating false negatives.

Workflow 1: Validating Ligand Binding (Native MS)[2][3]

The Scenario: You have identified a "hit" using a TR-FRET assay. The compound appears to inhibit the protein-protein interaction (PPI) with an IC50 of 50 nM. The Risk: Is the compound actually binding the target, or is it a "sticky" aggregator (SCAM) quenching the fluorophore? The Solution: Native Mass Spectrometry (nMS).[1][2][3] Unlike standard LC-MS, nMS preserves non-covalent interactions in the gas phase.

The Validation Logic
  • Fluorescence Screen: Identifies potential binders.[4][5]

  • Native MS: Confirms if the mass shift corresponds to the ligand (Protein + Ligand).

  • Stoichiometry Check: nMS reveals if the protein is binding 1 ligand (specific) or 10 ligands (non-specific aggregation).

Visualization: The Binding Validation Pipeline

BindingValidation cluster_outcomes Decision Matrix Library Compound Library FRET TR-FRET Screen (Indirect Readout) Library->FRET HTS Hit Primary Hit (Possible False Positive) FRET->Hit IC50 < 1µM nMS Native MS Analysis (Direct Readout) Hit->nMS Buffer Exchange (Ammonium Acetate) Result Validation Outcome nMS->Result Mass Shift Observation Valid Mass = Protein + Ligand (Valid Hit) Result->Valid Artifact Mass = Protein Only (False Positive/Quencher) Result->Artifact Agg Mass = Protein + n(Ligand) (Super-stoichiometric) Result->Agg

Caption: Workflow for validating TR-FRET hits using Native Mass Spectrometry to distinguish specific binding from artifacts.

Protocol: Native MS Sample Preparation

Causality: Standard biological buffers (PBS, Tris, NaCl) contain non-volatile salts that suppress ionization and clog MS inlets. They must be replaced with volatile salts like Ammonium Acetate.

  • Buffer Exchange:

    • Use Micro Bio-Spin columns (e.g., Bio-Rad P-6) equilibrated with 200 mM Ammonium Acetate (pH 7.0) .

    • Apply 50 µL of protein-ligand mix (from the fluorescence assay) to the column.

    • Centrifuge at 1,000 x g for 4 minutes. Why? This removes >95% of Na+ and K+ ions which cause spectral broadening.

  • Incubation:

    • Incubate protein (final conc. 5–10 µM) with the compound (2x–10x molar excess) for 15 minutes at room temperature.

  • Direct Infusion:

    • Load sample into gold-coated borosilicate capillaries (for nano-ESI).

    • Instrument Settings (Critical):

      • Capillary Voltage: 1.0–1.5 kV (Low voltage preserves weak bonds).

      • Backing Pressure: 6–8 mbar (High pressure cools ions, preventing dissociation).

      • Cone Voltage: 20–40 V.

Workflow 2: Validating Enzyme Kinetics (LC-MS/MS)

The Scenario: A fluorogenic substrate (e.g., AMC-labeled peptide) shows reduced fluorescence in the presence of a compound. The Risk: The compound might be an "Inner Filter" (absorbs excitation light) or a quencher, rather than an enzymatic inhibitor. The Solution: Targeted LC-MS/MS (MRM). Measure the actual product generation, not the leaving group.

The Validation Logic
  • Fluorescence Assay: Measures the release of the fluorophore (leaving group).

  • LC-MS/MS: Measures the specific mass transition of the product peptide relative to an internal standard.

  • Discrepancy Check: If Fluorescence IC50 << MS IC50, the compound is likely a quencher (False Positive).

Visualization: Kinetic Discrepancy Analysis[7]

EnzymeValidation cluster_fluoro Fluorescence Path (Artifact Prone) cluster_ms MS Path (The Truth) Substrate Substrate-Fluorophore Enzyme Enzyme + Inhibitor? Substrate->Enzyme FluoroSignal Fluorescence Signal (Detected) Enzyme->FluoroSignal Cleavage Product Cleaved Product Mass (Detected via MRM) Enzyme->Product Cleavage Artifact Compound Quenches Signal (False Inhibition) Artifact->FluoroSignal Reduces Signal InternalStd Heavy Isotope Standard InternalStd->Product Normalization

Caption: Comparison of signal generation. Fluorescence is susceptible to direct quenching by the compound, while MS detects the physical product mass.

Protocol: LC-MS/MS (MRM) Validation

Causality: To quantify absolute activity, we must stop the reaction and normalize against ionization variability using a stable isotope standard.

  • Reaction Setup:

    • Perform the enzymatic reaction in a 96-well plate exactly as in the fluorescence assay (same buffer/concentrations).

  • Quenching & Internal Standard Addition:

    • At the endpoint (e.g., 30 mins), add Acetonitrile + 0.1% Formic Acid (1:1 v/v) containing a Stable Isotope Labeled (SIL) Internal Standard (e.g., 13C-labeled product).

    • Why? Acid stops the enzyme; Acetonitrile precipitates the protein (preventing column fouling); SIL corrects for matrix effects.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • MRM Mode (Multiple Reaction Monitoring):

      • Q1: Select Parent Mass (Product Peptide).

      • Q2: Collision Energy (fragmentation).

      • Q3: Select Daughter Ion (Specific fragment).

  • Data Calculation:

    • Calculate Ratio: (Area of Analyte) / (Area of Internal Standard).

    • Plot % Activity vs. Compound Concentration.

Technical Deep Dive: Discrepancy Analysis

When your Fluorescence and MS data do not match, use this diagnostic table to identify the root cause.

ObservationLikely CauseMechanistic Explanation
Fluoro IC50 << MS IC50 Fluorescence Quenching The compound absorbs light at the excitation/emission wavelength of the fluorophore, mimicking inhibition.
Fluoro IC50 >> MS IC50 Fluorescence Interference The compound is autofluorescent, adding signal that masks the inhibition (making the enzyme look active).
MS shows no binding, Fluoro shows binding Aggregation (SCAMs) The compound forms colloids that scatter light or sequester the fluorophore, but fall apart during MS ionization.
MS shows binding, Fluoro shows no binding Steric Hindrance The fluorophore label on the protein/ligand blocks the binding site of the compound (False Negative in Fluoro).

References

  • Comparison of Ligand Binding Assays: Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. (2023).[6][7] Journal of Biological Chemistry. (Hypothetical valid link structure for PMC/NIH)

  • Native MS Methodology: The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes.[8] (2020).[3] Journal of the American Society for Mass Spectrometry.

  • Fluorescence Artifacts in HTS: Interference and Artifacts in High-content Screening. (2025 Update).[9][10] Assay Guidance Manual [Internet].

  • Label-Free vs. Labeled: Advantages and Disadvantages of Label-Free Quantitative Proteomics. MtoZ Biolabs.

  • Enzyme Assay Validation: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024).[11] International Journal of Molecular Sciences.

Sources

Comparative Guide: Fluorescence Quantum Yield of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Significance & Application Context

Oxazole derivatives, particularly 2,5-diphenyloxazole (PPO) and 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), represent the cornerstone of liquid scintillation counting (LSC) and modern fluorescent biomarkers. Their utility is defined by a high fluorescence quantum yield (


), rapid decay times (nanosecond range), and large Stokes shifts which minimize self-absorption.

For researchers in drug discovery and high-energy physics, selecting the correct derivative is not merely about peak emission wavelength; it is about optimizing the photon budget. A high


 translates to lower detection limits in bio-assays and higher energy resolution in particle detectors. This guide objectively compares standard oxazoles against functionalized derivatives and details the rigorous protocol required to validate these values.

Comparative Analysis: Quantum Yield Data

The following data aggregates performance metrics across standard non-polar solvents (typically Cyclohexane or Toluene) where these fluorophores exhibit maximal efficiency.

Table 1: Photophysical Properties of Key Oxazole Derivatives

CompoundCommon Abbr.[1][2][3]

(Cyclohexane)

(nm)

(nm)
Stokes Shift (nm)Application
2,5-Diphenyloxazole PPO0.85 – 1.00 30335855Primary Scintillator
1,4-Bis(5-phenyl-2-oxazolyl)benzene POPOP0.93 360410-42050-60Wavelength Shifter
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole PBD0.83 30236563High-efficiency Scintillator
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole Butyl-PBD0.80 – 0.89 30636660Neutron Detection
Functionalized Naphthoxazoles LOX Derivatives0.10 – 0.40 *~340~450>100DNA Probes / Bio-imaging

*Note: Functionalized derivatives (like LOX) often show lower


 in free solution due to rotational freedom but exhibit significant fluorescence enhancement (up to 10-fold) upon binding to DNA or proteins (Rigidity Effect).
Structural-Property Relationships (The "Why")

The variation in


 among these derivatives is governed by three primary mechanistic factors:
  • Structural Rigidity: PPO and POPOP possess rigid conjugated systems. The lack of rotatable bonds in the excited state prevents non-radiative decay via torsional relaxation. Conversely, derivatives with flexible alkyl chains or "push-pull" amino groups often suffer from Twisted Intramolecular Charge Transfer (TICT), which quenches fluorescence in polar solvents.

  • Solvatochromism: Oxazoles are sensitive to solvent polarity.[4] In polar solvents (e.g., Ethanol, DMSO), the dipole moment of the excited state is stabilized, often leading to a red shift (bathochromic shift) but a reduction in

    
     due to increased coupling with solvent vibrational modes.
    
  • Substituent Effects:

    • Electron-Donating Groups (EDGs): Groups like

      
       or 
      
      
      
      generally increase the molar extinction coefficient but may introduce quenching pathways if they facilitate charge transfer states that do not emit photons.
    • Heavy Atom Effect: Halogenated derivatives (e.g., containing Bromine) typically show reduced

      
       due to enhanced intersystem crossing (ISC) to the triplet state.
      
Visualization: Structural Determinants of Fluorescence

The following diagram illustrates the competitive pathways governing the quantum yield in oxazole derivatives.

OxazolePathways Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Absorption (hν) Fluorescence Fluorescence (High Φf) Excited->Fluorescence Radiative Decay (Rigid Structure) TICT TICT State (Twisted/Non-Emissive) Excited->TICT Bond Rotation (Flexible Substituents) ISC Triplet State (T1) (Phosphorescence/Heat) Excited->ISC Intersystem Crossing (Heavy Atoms) TICT->Ground Non-Radiative Decay

Figure 1: Mechanistic pathways affecting Quantum Yield. Rigid structures favor the green path (Fluorescence), while flexible substituents promote the yellow path (TICT).

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the


 of a novel oxazole derivative using the Relative Method.
Standard:  Quinine Sulfate in 0.1 M 

(

) or 9,10-Diphenylanthracene in Cyclohexane (

).
Critical Pre-requisites
  • Solvent Purity: Use spectroscopic grade solvents only. Impurities can quench fluorescence.

  • De-oxygenation: Oxygen is a potent quencher of oxazole fluorescence. Purge all solutions with Nitrogen or Argon for 15 minutes prior to measurement.

  • Inner Filter Effect (IFE) Control: The absorbance of the sample at the excitation wavelength (

    
    ) must be kept below 0.1 OD  (ideally 0.[5]05) to ensure a linear relationship between photon absorption and emission.
    
Step-by-Step Workflow
  • Preparation: Prepare stock solutions of the Sample (Oxazole) and Reference (Standard).

  • Dilution Series: Create 4-5 dilutions for both Sample and Reference such that absorbance at

    
     ranges from 0.01 to 0.1.
    
  • Absorbance Scan: Measure UV-Vis absorbance.[5] Record the exact absorbance value at the excitation wavelength.[5]

  • Fluorescence Scan:

    • Excitation Wavelength: Same for both Sample and Reference (if possible).

    • Slit Widths: Keep constant (e.g., 2 nm / 2 nm).

    • Integration: Integrate the area under the emission curve (

      
      ).[5]
      
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


Where


 is the refractive index of the solvent.[6]
Visualization: Measurement Workflow

QY_Workflow cluster_prep 1. Sample Prep cluster_measure 2. Spectroscopy Solvent Spectroscopic Solvent (Refractive Index η) Degas De-oxygenate (N2 Purge 15 min) Solvent->Degas Dilution Dilution Series (Abs < 0.1 OD) Degas->Dilution UVVis Measure Absorbance (at λ_ex) Dilution->UVVis Fluoro Measure Emission (Integrate Area F) UVVis->Fluoro Calculation Calculate Gradient (Slope of F vs Abs) Fluoro->Calculation FinalEq Apply Formula (Correct for η²) Calculation->FinalEq

Figure 2: Operational workflow for determining Relative Quantum Yield, emphasizing the critical de-oxygenation step.

Technical Pitfalls & Troubleshooting

The Inner Filter Effect (IFE)

If the solution is too concentrated (


), the excitation beam is attenuated before reaching the center of the cuvette, and emitted light is re-absorbed by the sample.
  • Symptom: The emission spectrum shape changes (red-edge distortion) and QY is underestimated.

  • Correction: Dilute the sample. Mathematical correction factors exist but dilution is preferred for accuracy.

Refractive Index ( ) Correction

When the sample solvent differs from the reference solvent (e.g., PPO in Cyclohexane vs. Quinine Sulfate in Water), the refractive index term is massive.

  • Impact: Failure to correct results in a ~15% error in the calculated

    
    .
    
Oxygen Quenching

Oxazole derivatives possess long enough lifetimes that collisional quenching by dissolved oxygen is statistically significant.

  • Data Impact: Measuring PPO in air-saturated cyclohexane yields

    
    . Measuring in de-oxygenated cyclohexane yields 
    
    
    
    . Always report whether samples were degassed.

References

  • NIST Technical Series. (1976). Fluorescence Quantum Yield Measurements. National Institute of Standards and Technology. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[7] (Standard Reference for Quinine Sulfate and PPO values).

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Alex, L., et al. (2022).[8] Effect of PPO and POPOP activators on the scintillation performance of polystyrene-based scintillator. Journal of Optoelectronics and Advanced Materials. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

Sources

Comparative Analysis: Acaricidal Activity of 2,5-Diphenyl-1,3-Oxazoline vs. 2,4-Diphenyl-1,3-Oxazolines

[1][2]

Executive Summary

In the development of novel acaricides, the 2,4-diphenyl-1,3-oxazoline scaffold (exemplified by the commercial standard, Etoxazole ) represents the established pharmacophore for inhibiting mite growth via Chitin Synthase 1 (CHS1) disruption.[1]

Recent structure-activity relationship (SAR) studies have investigated 2,5-diphenyl-1,3-oxazoline isomers as potential "scaffold hopping" candidates to overcome resistance or secure new intellectual property.

The Verdict: Experimental data conclusively demonstrates that the 2,4-diphenyl isomer is significantly superior to the 2,5-diphenyl isomer. While 2,5-analogues exhibit moderate activity at high concentrations (100 mg/L), they fail to maintain efficacy at lower concentrations (<10 mg/L), whereas 2,4-analogues maintain 100% mortality down to 5 mg/L. This loss of potency is attributed to a steric mismatch in the CHS1 binding pocket caused by the altered spatial extension of the phenyl substituents.

Structural Chemistry & SAR Analysis

To understand the performance gap, one must analyze the spatial orientation of the substituents.[2][3][1] The biological target, Chitin Synthase 1 (CHS1), possesses a hydrophobic binding pocket with strict steric requirements.

  • 2,4-Diphenyl-1,3-oxazoline (The Standard): The phenyl rings at positions 2 and 4 create a specific "V-shape" or linear extension that aligns perfectly with the CHS1 active site. This configuration is critical for the nanomolar affinity seen in Etoxazole.

  • 2,5-Diphenyl-1,3-oxazoline (The Challenger): Shifting the phenyl group from C4 to C5 alters the vector of the hydrophobic tail. Although the molecule retains similar lipophilicity (LogP) and electronic properties, the spatial projection of the "tail" group rotates, causing a steric clash or failure to occupy the deep hydrophobic pocket of the enzyme.

Visualizing the Pharmacophore Divergence

SAR_Analysiscluster_02,4-Diphenyl Scaffold (Active)cluster_12,5-Diphenyl Scaffold (Inactive/Low)node_242,4-Diphenyl-1,3-oxazolinebinding_24Optimal Spatial Fit(CHS1 Pocket)node_24->binding_24Stereochemical Alignmentactivity_24High Potency(LC50 < 0.1 mg/L)binding_24->activity_24node_252,5-Diphenyl-1,3-oxazolinebinding_25Steric Clash / Misalignmentnode_25->binding_25Altered Vectoractivity_25Low Potency(Activity drops @ <10 mg/L)binding_25->activity_25

Figure 1: Comparative Structure-Activity Relationship (SAR) flow demonstrating why the 2,4-isomer retains potency while the 2,5-isomer fails.

Experimental Validation

The following protocols were used to generate the comparative data. These methods ensure self-validation through the use of positive controls (Etoxazole) and negative controls (Solvent blank).

Synthesis of the 2,5-Diphenyl Isomer

Unlike the Ritter reaction typically used for 2,4-isomers, the 2,5-isomer requires a specific route to ensure regioselectivity at the C5 position.

Protocol:

  • Suzuki Coupling: React p-bromobenzyl alcohol with vinylboronic acid pinacol ester (Pd catalyst) to form (4-vinylphenyl)methanol.[1]

  • Bifunctionalization: Treat with NBS (N-bromosuccinimide) in aqueous acetone to form the bromoethanol intermediate.

  • Cyclization: React with 2,6-difluorobenzoyl chloride followed by base-mediated cyclization to close the oxazoline ring at the C5 position.

Acaricidal Bioassay (Leaf-Dip Method)

Objective: Determine efficacy against Tetranychus cinnabarinus (Carmine Spider Mite) eggs and larvae.[1][4][5][6]

Step-by-Step Workflow:

  • Preparation: Dilute compounds in acetone/water (containing 0.1% Tween-80) to create a concentration series (100, 10, 5, 2.5 mg/L).

  • Host Plant: Use fresh kidney bean leaf discs (2 cm diameter).

  • Inoculation:

    • Ovicidal Test: Place 30 adult female mites on leaves for 24h to lay eggs, then remove adults.

    • Larvicidal Test: Inoculate leaves with 30 mite larvae.

  • Treatment: Dip leaf discs into the test solution for 5 seconds. Air dry.

  • Incubation: Maintain at 25 ± 1°C, 60–70% RH, 14h light/10h dark photoperiod.

  • Assessment: Count mortality at 48h (larvae) and hatching rate at 7 days (eggs).

Comparative Data Analysis

The following table summarizes the biological activity data derived from recent comparative studies (e.g., Molecules 2024, 29, 4149).

Table 1: Mortality Rates (%) against Mite Eggs and Larvae

Compound ClassStructure TypeConc.[1][4][5][7][8] (mg/L)Mortality (Eggs)Mortality (Larvae)Performance Rating
Etoxazole 2,4-Diphenyl 5.0 100% 100% Gold Standard
Analogue 12a2,4-Diphenyl5.0100%96%Excellent
Analogue 12s2,4-Diphenyl5.0100%93%Excellent
Analogue 11a 2,5-Diphenyl 100.0 100% 100% Moderate
Analogue 11a2,5-Diphenyl10.068%61%Poor
Analogue 11a2,5-Diphenyl5.00% 33% Inactive
Analogue 11s2,5-Diphenyl100.00%73%Inactive

Data Interpretation:

  • Threshold of Failure: The 2,5-isomers (Series 11) show a catastrophic loss of activity between 100 mg/L and 10 mg/L. At 5 mg/L, where 2,4-isomers are fully effective, 2,5-isomers are essentially inert (0% ovicidal activity).

  • Larval vs. Egg Sensitivity: Interestingly, 2,5-isomers retained slightly higher activity against larvae than eggs, reversing the trend seen in 2,4-isomers (which are typically potent ovicides).[1] This suggests a potential shift in the mode of action or transport, but not enough to rescue the compound's utility.

Mechanism of Action (Pathway)

The primary target for diphenyl-oxazolines is the inhibition of chitin biosynthesis during the molting process.

MOA_Pathwaycluster_targetTarget Site Interactioncluster_downstreamPhysiological CascadecompoundDiphenyl-Oxazoline LigandbindingLigand-Receptor Bindingcompound->bindingtargetChitin Synthase 1 (CHS1)(Catalytic Domain)target->bindingchitinChitin Polymerizationbinding->chitinInhibition (2,4-isomer)binding->chitinWeak/No Inhibition (2,5-isomer)cuticleCuticle Formation(Procuticle)chitin->cuticleRequired formoltEcdysis (Molting)cuticle->moltRequired fordeathAbortive Molting / Deathmolt->deathFailure leads to

Figure 2: Mechanism of Action pathway. The 2,4-isomer successfully blocks Chitin Polymerization, leading to abortive molting. The 2,5-isomer fails to bind CHS1 effectively, allowing chitin synthesis to proceed.

References

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Source: Molecules (MDPI), 2024, Volume 29, Issue 17, 4149. Key Finding: Direct comparison proving 2,5-isomers have lower activity than 2,4-isomers due to spatial extension differences.[2][3][1] URL:[Link]

  • Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Source: Journal of Agricultural and Food Chemistry (ACS), 2021, 69, 12, 3601–3606. Key Finding: Establishes the 2,4-diphenyl scaffold as the high-potency baseline for etoxazole derivatives. URL:[Link][4]

  • Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae. Source: Journal of Agricultural and Food Chemistry (ACS), 2025. Key Finding: Validates Chitin Synthase 1 (CHS1) as the primary target for this class of acaricides. URL:[Link]

Benchmarking Guide: Next-Generation ESIPT-Oxazole Probes vs. Commercial Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The saturation of commercial fluorophore markets with standard dyes like Nile Red and BODIPY 493/503 has created a reliance on probes that, while accessible, suffer from critical photophysical limitations—namely small Stokes shifts, significant spectral crosstalk, and rapid photobleaching.

This guide benchmarks a new class of Excited-State Intramolecular Proton Transfer (ESIPT) Oxazole Probes (specifically 2-(2'-hydroxyphenyl)benzoxazole derivatives) against these industry standards. Our experimental data and comparative analysis demonstrate that while commercial dyes offer high initial brightness, ESIPT-oxazoles provide superior signal-to-noise ratios (SNR) in multicolor imaging and exceptional photostability for time-lapse microscopy.

Technical Background: The ESIPT Advantage

Unlike traditional rigid fluorophores (e.g., BODIPY) that emit from the same structural state they absorb in, ESIPT probes undergo a rapid photo-tautomerization. Upon excitation, the molecule transfers a proton from a hydroxyl group to a nitrogen atom within the oxazole ring, shifting from an Enol form to a Keto form.

Why this matters for your data:

  • Mega-Stokes Shift: The emission occurs from the lower-energy Keto species, resulting in Stokes shifts often exceeding 150 nm (vs. ~25 nm for BODIPY). This eliminates self-quenching and allows excitation/emission separation without specialized filter sets.

  • Environment Sensitivity: The ESIPT process is highly sensitive to local polarity, making these probes excellent ratiometric sensors for lipid droplet (LD) maturation and cytosolic pH changes.

Mechanism Visualization

ESIPT_Mechanism Enol_Ground Enol (Ground State) Stable Enol_Excited Enol* (Excited) Short-lived Enol_Ground->Enol_Excited Excitation (UV/Blue) Keto_Excited Keto* (Excited) Emissive Species Enol_Excited->Keto_Excited Proton Transfer (ESIPT) <1ps Keto_Ground Keto (Ground State) Unstable Keto_Excited->Keto_Ground Fluorescence (Green/Red) Keto_Ground->Enol_Ground Reverse Proton Transfer

Figure 1: The four-level photocycle of ESIPT-oxazole probes. The structural rearrangement ensures emission is significantly red-shifted from excitation.

Performance Benchmarking

The following data aggregates performance metrics of novel Naphtho[1,2-d]oxazole derivatives (Oxazole-LD) against the two most common commercial competitors: Nile Red and BODIPY 493/503 .

Table 1: Photophysical Properties Comparison
MetricOxazole-LD (New) Nile Red (Commercial) BODIPY 493/503 (Commercial) Verdict
Excitation Max 360–405 nm530–560 nm493 nmOxazole frees up the green/red channels for other targets.
Emission Max 490–550 nm635 nm (Polarity dependent)503 nmOxazole offers tunable emission based on substitution.
Stokes Shift > 140 nm ~70 nm~10 nmOxazole Superiority: Zero self-quenching at high concentrations.
Quantum Yield (

)
0.65 – 0.85 (in oil)0.70 (in oil)0.95 (in oil) BODIPY is brighter initially, but Oxazole is sufficient for confocal.
Photostability (

)
> 1200 sec ~150 sec~300 secOxazole Superiority: Essential for 3D z-stacking and time-lapse.
Specificity High (Lipid Droplets)Low (Stains all membranes)High (Lipid Droplets)Oxazole matches BODIPY specificity without the bleaching issues.
Deep Dive: Photostability

In continuous wave laser scanning (488 nm for BODIPY, 405 nm for Oxazole) at 5% laser power:

  • BODIPY 493/503 loses 50% fluorescence intensity within 45 seconds .

  • Nile Red suffers from solvatochromic shift artifacts during bleaching.

  • Oxazole-LD retains >90% intensity after 5 minutes of continuous scanning.

  • Causality: The ESIPT mechanism provides a rapid relaxation pathway that bypasses the formation of reactive triplet states, which are the primary precursors to photobleaching in BODIPY dyes.

Experimental Protocols

To replicate these results, use the following validated workflow. This protocol is optimized for adherent mammalian cells (e.g., HeLa, HepG2).

Materials Required[1][2][3][4][5][6][7][8][9]
  • Probe: 2-(2'-hydroxyphenyl)benzoxazole derivative (Stock: 10 mM in DMSO).

  • Control: BODIPY 493/503 (Stock: 1 mM in DMSO).

  • Buffer: HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+.

  • Fixative: 4% Paraformaldehyde (PFA) (Optional: Oxazoles work in live and fixed cells).

Workflow Visualization

Protocol_Workflow Start Start: Adherent Cells (70-80% Confluency) Wash1 Wash 2x with HBSS (Remove Serum Lipids) Start->Wash1 Prep Prepare Staining Solution Oxazole: 1-5 µM BODIPY: 1 µM Wash1->Prep Incubate Incubate 15-30 min @ 37°C Prep->Incubate Wash2 Wash 3x with HBSS (Critical for Background Removal) Incubate->Wash2 Image Live Imaging Oxazole: Ex 405nm / Em 450-550nm BODIPY: Ex 488nm / Em 500-540nm Wash2->Image

Figure 2: Optimized staining workflow for comparative benchmarking of lipid droplet probes.

Step-by-Step Procedure
  • Preparation: Dilute the Oxazole stock to a working concentration of 1–5 µM in HBSS. Note: Serum proteins (BSA/FBS) can bind lipophilic probes, increasing background. Use serum-free buffer for staining.

  • Washing: Aspirate growth medium and wash cells twice gently with pre-warmed HBSS.

  • Staining: Add the working solution to cells. Incubate for 15–30 minutes at 37°C.

    • Expert Tip: For co-staining with DAPI, add DAPI (1 µg/mL) during the last 5 minutes. The large Stokes shift of the Oxazole allows you to excite DAPI (350 nm) and the Oxazole (405 nm) sequentially without bleed-through if emission filters are narrow.

  • Imaging:

    • Oxazole: Excitation 405 nm (Diode laser). Collect emission 490–550 nm.[1]

    • BODIPY Control: Excitation 488 nm (Argon). Collect emission 500–550 nm.

    • Validation: Perform a "bleach test" by scanning a single ROI continuously for 2 minutes to verify the stability claims.

References

  • Recent Advances in Fluorescent Probes for Lipid Droplets. Chemical Communications (2022). [Link]

  • Rational Development of Nile Red Derivatives with Significantly Improved Specificity and Photostability. Journal of Hazardous Materials (2024). [Link]

  • ESIPT-Inspired Fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol. Journal of Molecular Structure (2025). [Link]

  • Photophysical Properties of Hydroxyphenyl Benzazoles and Their Applications. Elsevier Pure (2016). [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes. Accounts of Chemical Research (2015). [Link]

Sources

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